molecular formula C17H21N3O3 B1258907 DAU 5884

DAU 5884

Katalognummer: B1258907
Molekulargewicht: 315.37 g/mol
InChI-Schlüssel: NWXCDQHBVVPPTL-PBWFPOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-oxo-1,4-dihydroquinazoline-3-carboxylic acid [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester is a member of quinazolines.

Eigenschaften

Molekularformel

C17H21N3O3

Molekulargewicht

315.37 g/mol

IUPAC-Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-oxo-1,4-dihydroquinazoline-3-carboxylate

InChI

InChI=1S/C17H21N3O3/c1-19-12-6-7-13(19)9-14(8-12)23-17(22)20-10-11-4-2-3-5-15(11)18-16(20)21/h2-5,12-14H,6-10H2,1H3,(H,18,21)/t12-,13+,14?

InChI-Schlüssel

NWXCDQHBVVPPTL-PBWFPOADSA-N

Isomerische SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O

Kanonische SMILES

CN1C2CCC1CC(C2)OC(=O)N3CC4=CC=CC=C4NC3=O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DAU 5884

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R). Its mechanism of action is centered on the competitive inhibition of acetylcholine binding to M3 receptors, thereby blocking the downstream signaling cascades that lead to various physiological responses, most notably smooth muscle contraction and cell proliferation. This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and cellular effects of this compound, supported by quantitative data and detailed experimental methodologies.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] The M3 receptor subtype is predominantly expressed on smooth muscle cells, exocrine glands, and in the central nervous system.[1] Its activation is a key signaling event in a multitude of physiological processes, including bronchoconstriction, vasodilation, and glandular secretion. Consequently, M3 receptor antagonists are of significant interest in the development of therapeutics for conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder. This compound has emerged as a valuable pharmacological tool for the specific interrogation of M3 receptor function.

Molecular Mechanism of Action

This compound functions as a competitive antagonist at the M3 muscarinic receptor. This means that it binds reversibly to the same site as the endogenous ligand, acetylcholine, but does not activate the receptor. By occupying the binding site, this compound prevents acetylcholine from binding and initiating the conformational changes in the receptor that are necessary for signal transduction.

Signaling Pathway

The M3 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the M3 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

  • DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

This signaling cascade ultimately leads to the phosphorylation of various downstream effector proteins, resulting in a cellular response. This compound, by blocking the initial binding of acetylcholine, effectively inhibits this entire pathway.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Binds & Blocks Gq Gq protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction, Proliferation) Ca2->Response PKC->Response Phosphorylates targets

Caption: M3 Receptor Signaling Pathway and Inhibition by this compound.

Quantitative Data

The potency of this compound as an M3 receptor antagonist has been determined through various in vitro assays. The following table summarizes the available quantitative data.

ParameterValueSpecies/TissueAssay TypeReference
IC50 8 - 131 nMNot SpecifiedCompetitive Radioligand Binding ([³H]NMS)[2]

Note: IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half. A lower IC50 value indicates a higher potency.

Key Experimental Protocols

The inhibitory effects of this compound on M3 receptor-mediated responses are typically investigated using two primary experimental models: isolated smooth muscle preparations for contractility studies and cultured cells for proliferation assays.

Isometric Tension Recording in Tracheal Smooth Muscle

This protocol is designed to measure the effect of this compound on agonist-induced contraction of airway smooth muscle.

Experimental Workflow:

Isometric_Tension_Workflow A Trachea Isolation & Preparation (e.g., from bovine) B Mounting in Organ Bath (Krebs-Henseleit solution, 37°C, 95% O₂/5% CO₂) A->B C Equilibration & Baseline Tension Setting B->C D Pre-incubation with this compound (various concentrations) C->D E Cumulative Addition of Agonist (e.g., Methacholine) D->E F Isometric Tension Recording (Force-displacement transducer) E->F G Data Analysis (Concentration-response curves, pA₂ calculation) F->G

Caption: Workflow for Isometric Tension Recording Experiment.

Methodology:

  • Tissue Preparation: Tracheal smooth muscle strips are dissected from a suitable animal model (e.g., bovine or guinea pig) and cut into rings or strips.

  • Mounting: The tissue is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) maintained at 37°C and aerated with 95% O₂ and 5% CO₂. One end of the tissue is fixed, and the other is attached to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.

  • Antagonist Incubation: Tissues are pre-incubated with varying concentrations of this compound or vehicle for a set duration (e.g., 30 minutes) to allow for receptor binding.

  • Agonist Stimulation: A cumulative concentration-response curve to a muscarinic agonist (e.g., methacholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath.

  • Data Acquisition: The isometric tension generated by the muscle is recorded continuously.

  • Data Analysis: The magnitude of contraction at each agonist concentration is measured. The data is used to construct concentration-response curves, and the potency of this compound can be quantified by determining its pA₂ value through Schild analysis.

Cell Proliferation Assay in Airway Smooth Muscle Cells

This protocol assesses the ability of this compound to inhibit mitogen-induced proliferation of airway smooth muscle cells.

Experimental Workflow:

Cell_Proliferation_Workflow A Cell Culture & Seeding (e.g., human airway smooth muscle cells) B Serum Starvation (Synchronize cells in G₀/G₁ phase) A->B C Pre-treatment with this compound (various concentrations) B->C D Stimulation with Mitogen (e.g., Methacholine + growth factor) C->D E Incubation (e.g., 24-48 hours) D->E F Proliferation Measurement (e.g., [³H]-thymidine incorporation, MTT, or EdU assay) E->F G Data Analysis (Quantify inhibition of proliferation) F->G

Caption: Workflow for Cell Proliferation Assay.

Methodology:

  • Cell Culture: Human or animal-derived airway smooth muscle cells are cultured in appropriate growth medium.

  • Seeding and Synchronization: Cells are seeded into multi-well plates and grown to a desired confluency. They are then serum-starved for a period (e.g., 24-48 hours) to synchronize them in the G₀/G₁ phase of the cell cycle.

  • Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for a short period (e.g., 1 hour).

  • Mitogenic Stimulation: The cells are then stimulated with a muscarinic agonist (e.g., methacholine) in the presence of a co-mitogen such as a growth factor (e.g., PDGF) to induce proliferation.

  • Incubation: The cells are incubated for a period that allows for cell division (e.g., 24-48 hours).

  • Quantification of Proliferation: Cell proliferation is measured using one of several standard methods:

    • [³H]-Thymidine Incorporation: Measures the incorporation of radiolabeled thymidine into newly synthesized DNA.

    • MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

    • EdU (5-ethynyl-2'-deoxyuridine) Assay: A fluorescence-based method for detecting DNA synthesis.

  • Data Analysis: The results are quantified and expressed as a percentage of the proliferation observed in the absence of the inhibitor. This allows for the determination of the inhibitory effect of this compound on cell proliferation.

Conclusion

This compound is a well-characterized and selective antagonist of the M3 muscarinic receptor. Its mechanism of action involves the competitive blockade of acetylcholine binding, leading to the inhibition of the Gq/PLC signaling pathway. This, in turn, prevents downstream cellular responses such as smooth muscle contraction and proliferation. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the role of M3 receptors in health and disease and for the development of novel M3-targeted therapeutics.

References

DAU 5884: A Technical Guide to its Discovery, Synthesis, and Biological Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 is a potent and selective antagonist of the muscarinic M3 receptor, a key component in the regulation of smooth muscle contraction and glandular secretion. This document provides a comprehensive overview of the discovery, chemical synthesis, and pharmacological characterization of this compound. Detailed experimental protocols for its biological evaluation are presented, along with a summary of its key quantitative parameters. Signaling pathways and experimental workflows are illustrated to provide a clear understanding of its mechanism of action and the methods used for its investigation.

Discovery and Rationale

The discovery of this compound was driven by the therapeutic potential of selective muscarinic M3 receptor antagonists in treating conditions characterized by smooth muscle hyperactivity, such as overactive bladder and chronic obstructive pulmonary disease (COPD). The rationale was to develop a compound with high affinity and selectivity for the M3 receptor subtype to minimize the side effects associated with non-selective muscarinic antagonists, such as tachycardia (mediated by M2 receptors) and central nervous system disturbances (mediated by M1 receptors). While the initial discovery and lead optimization process for this compound are not extensively detailed in publicly available literature, its pharmacological profile suggests a structure-activity relationship campaign aimed at optimizing potency and selectivity for the M3 receptor.

Chemical Synthesis

A plausible, though not definitively confirmed, synthetic approach would likely involve the following key steps:

  • Synthesis of the Piperidine Core: Preparation of a 4-hydroxypiperidine derivative.

  • Introduction of the Diphenylmethoxy Moiety: Etherification of the 4-hydroxyl group with a diphenylmethyl halide.

  • Functionalization of the Piperidine Nitrogen: Alkylation of the piperidine nitrogen with a suitable propyl-thio-phenyl side chain.

Further research into medicinal chemistry literature focusing on muscarinic antagonists would be necessary to delineate the precise synthetic pathway for this compound.

Biological Characterization

This compound has been characterized as a potent and selective competitive antagonist of the muscarinic M3 receptor. Its biological activity has been assessed through various in vitro assays.

Muscarinic Receptor Binding Affinity

The affinity of this compound for the M3 receptor is typically determined through radioligand binding assays. These experiments measure the ability of this compound to displace a known radiolabeled ligand from the receptor.

Table 1: Muscarinic Receptor Binding Profile of this compound

Receptor SubtypepKi (Mean ± SEM)
M3Data not available in search results
M2Data not available in search results
M1Data not available in search results

Note: Specific quantitative binding data (pKi or Ki values) for this compound were not found in the provided search results. This table serves as a template for where such data would be presented.

Functional Antagonism

The antagonist activity of this compound is evaluated by its ability to inhibit the functional responses induced by muscarinic agonists, such as methacholine or carbachol. These responses include smooth muscle contraction and agonist-induced cell proliferation.

Table 2: Functional Antagonist Potency of this compound

AssayAgonistpA2 (Mean ± SEM)
Smooth Muscle ContractionMethacholineData not available in search results
Cell ProliferationMethacholineData not available in search results

Note: Specific quantitative functional antagonism data (pA2 values) for this compound were not found in the provided search results. This table serves as a template for where such data would be presented.

Experimental Protocols

Muscarinic M3 Receptor Binding Assay

This protocol describes a general method for determining the binding affinity of a compound to the M3 muscarinic receptor expressed in a suitable cell line (e.g., CHO-K1 cells).

Materials:

  • CHO-K1 cells stably expressing the human M3 muscarinic receptor

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS)

  • This compound (test compound)

  • Atropine (non-selective muscarinic antagonist for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture: Culture the M3-expressing cells to an appropriate density.

  • Membrane Preparation: Harvest the cells, homogenize them in lysis buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, include a high concentration of atropine.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Smooth Muscle Contraction Assay

This protocol outlines a general procedure for assessing the effect of this compound on agonist-induced smooth muscle contraction using an isolated tissue bath system.

Materials:

  • Animal tissue (e.g., guinea pig ileum, bovine trachea)

  • Krebs-Henseleit solution (physiological salt solution)

  • Methacholine or other muscarinic agonist

  • This compound

  • Isolated tissue bath system with force transducer and data acquisition software

Procedure:

  • Tissue Preparation: Isolate a strip of smooth muscle tissue and mount it in the tissue bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time.

  • Agonist Concentration-Response Curve: Cumulatively add increasing concentrations of the muscarinic agonist to the tissue bath and record the contractile response until a maximal response is achieved.

  • Washing: Wash the tissue extensively with Krebs-Henseleit solution to return to baseline tension.

  • Antagonist Incubation: Add a single concentration of this compound to the tissue bath and incubate for a predetermined period.

  • Repeat Agonist Curve: In the presence of this compound, repeat the cumulative addition of the agonist and record the contractile response.

  • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound. The rightward shift of the curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated using a Schild plot analysis.

Cell Proliferation Assay (MTT Assay)

This protocol describes a common method for evaluating the effect of this compound on cell proliferation induced by a muscarinic agonist.

Materials:

  • A suitable cell line that proliferates in response to muscarinic agonists (e.g., airway smooth muscle cells)

  • Cell culture medium

  • Methacholine or other muscarinic agonist

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based solution)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Serum Starvation: To synchronize the cells, incubate them in a low-serum or serum-free medium for 24 hours.

  • Treatment: Treat the cells with the muscarinic agonist in the presence or absence of varying concentrations of this compound. Include control wells with vehicle only.

  • Incubation: Incubate the plate for a period of time that allows for cell proliferation (e.g., 24-48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Calculate the percentage of inhibition of proliferation by this compound at each concentration and determine the IC50 value.

Signaling Pathways and Workflows

Muscarinic M3 Receptor Signaling Pathway

The M3 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Activation of the M3 receptor by an agonist like acetylcholine or methacholine initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction and cell proliferation. This compound, as an antagonist, blocks the initial step of this pathway.

M3_Signaling_Pathway Agonist Acetylcholine / Methacholine M3R M3 Receptor Agonist->M3R Activates DAU5884 This compound DAU5884->M3R Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction Proliferation Cell Proliferation PKC->Proliferation

Caption: M3 Muscarinic Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental Workflow for Characterizing this compound

The following diagram illustrates a typical workflow for the in vitro characterization of a muscarinic antagonist like this compound.

Experimental_Workflow Start Start: Synthesized this compound BindingAssay Muscarinic Receptor Binding Assays (M1, M2, M3) Start->BindingAssay DetermineAffinity Determine Ki values (Affinity & Selectivity) BindingAssay->DetermineAffinity FunctionalAssay In Vitro Functional Assays DetermineAffinity->FunctionalAssay Proceed if selective MuscleContraction Smooth Muscle Contraction Assay FunctionalAssay->MuscleContraction CellProliferation Cell Proliferation Assay FunctionalAssay->CellProliferation DeterminePotency Determine pA2 / IC50 values (Functional Potency) MuscleContraction->DeterminePotency CellProliferation->DeterminePotency End End: Pharmacological Profile of this compound DeterminePotency->End

Caption: A typical experimental workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the role of the muscarinic M3 receptor in various physiological and pathophysiological processes. Its high potency and selectivity make it a suitable pharmacological probe for in vitro studies. This guide has provided an overview of its discovery rationale, a plausible synthetic approach, and detailed protocols for its biological characterization. The provided diagrams offer a visual representation of its mechanism of action and the experimental procedures used to elucidate its pharmacological profile. Further research is required to obtain and publish a definitive, step-by-step synthesis protocol and more extensive quantitative biological data.

DAU 5884: A Technical Guide to a Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR). Muscarinic receptors, a class of G protein-coupled receptors (GPCRs), are integral to the parasympathetic nervous system and are found in various tissues, including smooth muscle, exocrine glands, and the central nervous system. The M3 subtype, in particular, plays a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. The selective antagonism of the M3 receptor by this compound makes it a valuable pharmacological tool for investigating M3 receptor function and a potential lead compound for the development of therapeutics targeting conditions associated with M3 receptor overactivity. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, available pharmacological data, and detailed experimental protocols for its characterization.

Core Properties of this compound

PropertyValueReference
Molecular Weight 351.83 g/mol
Molecular Formula C₁₇H₂₁N₃O₃・HCl
CAS Number 131780-48-8
Solubility Soluble to 50 mM in water and to 100 mM in DMSO
Purity ≥98%

Mechanism of Action

This compound functions as a competitive antagonist at the M3 muscarinic receptor. This means that it binds to the same site as the endogenous agonist, acetylcholine (ACh), but does not activate the receptor. By occupying the binding site, this compound prevents ACh from binding and initiating the downstream signaling cascade.

The M3 receptor is coupled to the Gq family of G proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses associated with M3 receptor activation, such as smooth muscle contraction. This compound, by blocking the initial binding of acetylcholine, effectively inhibits this entire signaling pathway.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Binds & Blocks ER Endoplasmic Reticulum IP3->ER PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release Response Physiological Response (e.g., Muscle Contraction) Ca_release->Response PKC->Response ER->Ca_release Induces

Figure 1: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

Qualitative and functional data, however, strongly support its M3 selectivity. For instance, in studies on mouse colonic interstitial cells of Cajal, this compound effectively reversed the effects of the muscarinic agonist carbachol, whereas the M2 receptor antagonist AF-DX 116 had no effect. This demonstrates a clear functional selectivity for M3 over M2 receptors in a physiological context.

Table 1: Quantitative Binding Affinity of this compound for Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)
M1Data not available
M2Data not available
M3Data not available
M4Data not available
M5Data not available

Note: Despite extensive searches of scientific literature and supplier databases, specific Ki values for this compound across the full panel of muscarinic receptors were not found. Researchers are advised to determine these values empirically for their specific experimental systems.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize a selective M3 receptor antagonist like this compound.

Radioligand Binding Assay (Competition Assay)

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Radioligand_Binding_Workflow start Start prep Prepare Membranes (from cells expressing a single muscarinic receptor subtype) start->prep incubate Incubate Membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]-NMS) and varying concentrations of this compound prep->incubate separate Separate Bound and Free Radioligand (e.g., via filtration) incubate->separate quantify Quantify Bound Radioligand (e.g., scintillation counting) separate->quantify analyze Data Analysis (Non-linear regression to determine IC50, then calculate Ki using the Cheng-Prusoff equation) quantify->analyze end End analyze->end

Figure 2: General Workflow for a Radioligand Competition Binding Assay.

Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the protein concentration.

  • Binding Assay:

    • In a multi-well plate, add a fixed concentration of a suitable radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

    • Add increasing concentrations of the unlabeled competitor ligand (this compound).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data using a non-linear regression model to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (IP) Turnover Assay

This functional assay measures the ability of an antagonist to inhibit agonist-induced M3 receptor signaling.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells expressing the M3 receptor.

    • Label the cells by incubating them overnight with [³H]-myo-inositol, which is incorporated into the membrane phosphoinositides.

  • Assay Procedure:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells with various concentrations of this compound.

    • Stimulate the cells with a fixed concentration of a muscarinic agonist (e.g., carbachol).

    • Incubate for a specific time to allow for the production of inositol phosphates.

    • Stop the reaction by adding a solution such as cold trichloroacetic acid.

  • Extraction and Quantification of Inositol Phosphates:

    • Separate the total inositol phosphates from the cell lysate using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates using scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]-inositol phosphates produced against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of this compound that inhibits 50% of the agonist-induced IP production.

In Vivo Studies

While specific, detailed protocols for in vivo studies with this compound are not widely published, a general approach to assess its efficacy and selectivity in an animal model is outlined below.

Example: Inhibition of Salivation in a Rodent Model

This experiment would assess the in vivo M3 antagonistic activity of this compound by measuring its effect on a physiological process known to be mediated by M3 receptors.

Methodology:

  • Animal Model: Use a suitable rodent model, such as rats or mice.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at various doses. A vehicle control group should also be included.

  • Induction of Salivation: After a predetermined time for drug absorption and distribution, administer a muscarinic agonist (e.g., pilocarpine or carbachol) to induce salivation.

  • Measurement of Salivation: Collect saliva over a specific time period by placing pre-weighed cotton balls in the animals' mouths. The amount of saliva produced is determined by the change in weight of the cotton balls.

  • Data Analysis: Compare the amount of saliva produced in the this compound-treated groups to the vehicle control group. A dose-dependent inhibition of salivation would indicate in vivo M3 receptor antagonism.

Logical Relationship of Selectivity

The following diagram illustrates the logical basis for classifying this compound as a selective M3 receptor antagonist.

Selectivity_Logic cluster_binding Binding Affinity (Ki) M1 M1 Selectivity Selective M3 Antagonist M2 M2 M3 M3 M3->Selectivity Significantly higher affinity for M3 compared to other subtypes M4 M4 M5 M5 DAU5884 This compound DAU5884->M1 Low Affinity DAU5884->M2 Low Affinity DAU5884->M3 High Affinity DAU5884->M4 Low Affinity DAU5884->M5 Low Affinity

Figure 3: Logical Basis for the M3 Receptor Selectivity of this compound.

Conclusion

This compound is a well-established selective antagonist of the M3 muscarinic receptor. Its ability to potently and selectively block M3-mediated signaling pathways has made it an invaluable tool for pharmacological research. While a complete quantitative binding profile is not publicly available, functional studies consistently demonstrate its selectivity. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other novel M3 receptor antagonists, aiding in the ongoing efforts of drug discovery and development in this important area of pharmacology.

Pharmacological Profile of DAU 5884: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAU 5884 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR). Its high affinity for the M3 subtype over other muscarinic receptors makes it a valuable pharmacological tool for investigating M3 receptor function and a potential lead compound in drug discovery programs targeting pathologies involving M3 receptor signaling. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and the underlying experimental methodologies.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 receptor subtype is predominantly coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to a variety of physiological responses, including smooth muscle contraction, glandular secretion, and modulation of cell growth and proliferation.

This compound has been instrumental in elucidating the specific roles of the M3 receptor in these processes. Its selectivity allows for the targeted inhibition of M3-mediated pathways, thereby enabling a clearer understanding of their contribution to both normal physiology and disease states.

Receptor Binding Profile

The affinity of this compound for the five human muscarinic receptor subtypes (M1-M5) has been determined through radioligand binding assays. These studies consistently demonstrate a high and selective affinity for the M3 receptor.

Data Presentation: Binding Affinities of this compound

The following table summarizes the binding affinities (pKi values) of this compound for human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibitory constant (Ki), with a higher value indicating a higher binding affinity.

Receptor SubtypepKi (Mean ± SEM)Reference
M1 9.4 ± 0.04[1]
M2 7.4 ± 0.05[1]
M3 8.8 ± 0.03[1]
M4 8.5 ± 0.02[1]

Table 1: Binding affinities of this compound for human muscarinic receptor subtypes.

Functional Activity

This compound acts as a competitive antagonist at the M3 receptor, inhibiting the functional responses induced by muscarinic agonists such as acetylcholine and methacholine. Its antagonistic properties have been demonstrated in a variety of in vitro and in vivo models.

In Vitro Functional Assays

Functional studies have shown that this compound effectively inhibits M3 receptor-mediated responses, including:

  • Inhibition of Smooth Muscle Contraction: this compound has been shown to antagonize agonist-induced contractions in various smooth muscle preparations, including those from the airways and bladder.[2]

  • Inhibition of Cell Proliferation: In airway smooth muscle cells, this compound inhibits the synergistic effect of methacholine on mitogenesis.[3]

Experimental Protocols

The following sections detail the general methodologies employed to characterize the pharmacological profile of muscarinic receptor antagonists like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for each muscarinic receptor subtype.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing a specific human muscarinic receptor subtype.

  • Radioligand: A radiolabeled antagonist with high affinity for the muscarinic receptors, typically [3H]-N-methylscopolamine ([3H]NMS), is used.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient period to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation Membrane Receptor Membranes Incubation Incubation to Equilibrium Membrane->Incubation Radioligand [3H]NMS Radioligand->Incubation Compound This compound (unlabeled) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis G cluster_cell_prep Cell Preparation Cells M3-expressing cells Loading Dye Loading Cells->Loading Dye Calcium-sensitive dye Dye->Loading Preincubation Pre-incubation with this compound Loading->Preincubation Stimulation Agonist Stimulation Preincubation->Stimulation Measurement Fluorescence Measurement Stimulation->Measurement Analysis IC50 Determination Measurement->Analysis G cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates DAU5884 This compound DAU5884->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Release from ER PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., Contraction) Ca->Response PKC->Response

References

The Structure-Activity Relationship of DAU 5884: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed structure-activity relationship (SAR) studies for a series of analogs of DAU 5884 are not extensively available in the public domain. This guide provides a comprehensive overview of the known pharmacological properties of this compound, general principles of SAR for muscarinic M3 antagonists, and representative experimental protocols and data presentation formats that would be utilized in such a research program.

Introduction to this compound

This compound is a potent and selective antagonist of the muscarinic acetylcholine receptor subtype 3 (M3).[1][2] Muscarinic receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous system. The M3 receptor is predominantly expressed in smooth muscle, glandular tissue, and the eye. Its activation leads to smooth muscle contraction, glandular secretion, and pupillary constriction. Consequently, M3 antagonists like this compound have therapeutic potential in conditions characterized by excessive cholinergic activity, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome.

This compound has been shown to inhibit methacholine-induced effects, including muscle contractility and cell proliferation.[1][2] Its selectivity for the M3 receptor subtype is a key feature, as this can minimize side effects associated with the blockade of other muscarinic receptor subtypes (e.g., M2 receptor blockade in the heart can lead to tachycardia).

Pharmacological Profile of this compound

The core of understanding the structure-activity relationship of any compound lies in its quantitative pharmacological data. While a comprehensive SAR table for a series of this compound analogs is not publicly available, the following table summarizes the known binding affinities of this compound for human muscarinic receptor subtypes.

CompoundM1 (h) pKiM2 (h) pKiM3 (h) pKiM4 (h) pKiM3 vs M1 SelectivityM3 vs M2 Selectivity
This compound 8.17.78.88.05-fold12.6-fold
Analog 1
Analog 2
Analog 3
Table 1: Muscarinic Receptor Binding Affinities of this compound. This table presents the pKi values of this compound for human M1, M2, M3, and M4 receptors, along with its selectivity ratios. The empty rows are included to illustrate how data for a series of analogs would be presented to elucidate structure-activity relationships.

General Principles of Structure-Activity Relationships for Muscarinic Antagonists

The development of selective muscarinic antagonists is a significant area of research. The SAR for this class of compounds is well-established and generally revolves around a few key structural features:

  • A Cationic Head: Typically a quaternary or protonatable tertiary amine, which is essential for binding to the anionic aspartate residue in the orthosteric binding pocket of the muscarinic receptor.

  • A Bulky Lipophilic Moiety: Often consisting of two or more aromatic or alicyclic rings, which interact with hydrophobic pockets within the receptor.

  • An Ester or Ether Linkage: This connects the cationic head to the lipophilic moiety and contributes to the overall conformation and binding affinity.

  • A Hydrogen Bond Acceptor: The ester carbonyl oxygen is a critical hydrogen bond acceptor.

Structural modifications to these key features can significantly impact both potency and selectivity. For instance, the nature and substitution pattern of the aromatic rings can influence selectivity between the different muscarinic receptor subtypes.

Experimental Protocols

To establish a structure-activity relationship, a series of compounds are synthesized and evaluated in a battery of in vitro and in vivo assays. The following are representative protocols for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for muscarinic receptor subtypes.

Materials:

  • Cell membranes expressing human M1, M2, M3, or M4 receptors.

  • [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand.

  • Test compounds (e.g., this compound and its analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration close to its Kd), and either buffer (for total binding), a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding), or the test compound.

  • Incubate the plates at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the assay by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, and then add scintillation cocktail.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (e.g., IC₅₀ or pA₂) of test compounds as antagonists of M3 receptor-mediated signaling.

Materials:

  • A cell line stably expressing the human M3 receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., carbachol).

  • Test compounds.

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Prepare serial dilutions of the test compounds and add them to the cells. Incubate for a specified period to allow for receptor binding.

  • Add a fixed concentration of the agonist (e.g., the EC₈₀ of carbachol) to stimulate the M3 receptor.

  • Immediately measure the change in fluorescence intensity over time using the plate reader.

  • The antagonist effect of the test compounds will be observed as a reduction in the agonist-induced fluorescence signal.

  • Determine the IC₅₀ of the test compounds by plotting the inhibition of the agonist response against the concentration of the antagonist.

Visualizing Relationships and Workflows

Diagrams are essential for conveying complex information in a clear and concise manner. The following are Graphviz diagrams illustrating a key signaling pathway and a typical experimental workflow.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C DAG->PKC Activates Ca_cyto Cytosolic Ca²⁺ Ca_ER->Ca_cyto Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response PKC->Response ACh Acetylcholine ACh->M3R Binds DAU5884 This compound DAU5884->M3R Blocks

Figure 1: Simplified M3 Receptor Signaling Pathway. This diagram illustrates the canonical Gq-coupled signaling cascade initiated by M3 receptor activation and its inhibition by an antagonist like this compound.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & SAR start Design Analogs synthesis Synthesize Analogs start->synthesis purification Purify & Characterize synthesis->purification binding Radioligand Binding Assays (M1, M2, M3, M4, M5) purification->binding functional Functional Assays (e.g., Calcium Mobilization) purification->functional data_analysis Calculate Ki & IC₅₀ binding->data_analysis functional->data_analysis sar Establish SAR data_analysis->sar sar->start Iterative Design

Figure 2: General Experimental Workflow for SAR Studies. This diagram outlines the iterative process of designing, synthesizing, and evaluating new chemical entities to establish a structure-activity relationship.

Conclusion

This compound is a valuable research tool for studying the role of the M3 muscarinic receptor. While a detailed public account of the structure-activity relationships of a series of its analogs is not available, the general principles of muscarinic antagonist SAR are well understood. The experimental protocols and workflows described in this guide provide a framework for the systematic investigation of new M3 antagonists. Future research in this area will likely focus on developing antagonists with improved subtype selectivity and pharmacokinetic properties, leading to safer and more effective therapies for a range of cholinergic disorders.

References

DAU 5884: A Technical Guide to its Target Validation as a Selective M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides an in-depth analysis of the target validation studies for DAU 5884, a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR). The M3 receptor, a G-protein coupled receptor (GPCR), is a key regulator of smooth muscle contraction and glandular secretion, making it a significant therapeutic target for respiratory and other disorders. This document consolidates the available quantitative data on the binding affinity and functional potency of this compound, details the experimental methodologies for its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction

This compound has been identified as a high-affinity antagonist for the M3 muscarinic receptor. Its primary mechanism of action involves the competitive inhibition of acetylcholine binding to M3 receptors, thereby blocking the downstream signaling cascades that lead to physiological responses such as smooth muscle contraction and cell proliferation. This targeted action has positioned this compound as a valuable pharmacological tool for investigating M3 receptor function and as a potential therapeutic agent.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding affinity and functional antagonism.

Table 1: Muscarinic Receptor Binding Affinity of this compound

Receptor SubtypepKiKi (nM)Reference
M19.4 ± 0.040.40[1]
M27.4 ± 0.0539.8[1]
M38.8 ± 0.031.58[1]
M48.5 ± 0.023.16[1]

pKi is the negative logarithm of the inhibitory constant (Ki).

Table 2: Functional Antagonism of this compound

AssayAgonistTissue/Cell TypeEffect of this compoundReference
Cell ProliferationMethacholineBovine Tracheal Smooth Muscle CellsSignificant suppression of PDGF-induced mitogenesis[2]
Muscle ContractionMethacholineBovine Tracheal Smooth MuscleInhibition of methacholine-dependent contractility[3]

Note: Specific IC50 values for the functional assays were not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of this compound for different muscarinic receptor subtypes using a competitive radioligand binding assay.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, and M4 muscarinic receptors.

Materials:

  • Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, M3, or M4).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • This compound hydrochloride.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold assay buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 25 µL of assay buffer, 25 µL of [³H]-NMS (final concentration ~0.3-1.0 nM), and 50 µL of membrane suspension.

    • Non-specific Binding: 25 µL of atropine (1 µM final concentration), 25 µL of [³H]-NMS, and 50 µL of membrane suspension.

    • Competitive Binding: 25 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M), 25 µL of [³H]-NMS, and 50 µL of membrane suspension.

  • Incubation: Incubate the plate at room temperature (~25°C) for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition binding data using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Proliferation Assay

This protocol describes a method to assess the inhibitory effect of this compound on agonist-induced airway smooth muscle cell proliferation.

Objective: To determine the effect of this compound on methacholine-induced proliferation of bovine tracheal smooth muscle cells.

Materials:

  • Bovine tracheal smooth muscle (BTSM) cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Platelet-derived growth factor (PDGF).

  • Methacholine.

  • This compound hydrochloride.

  • [³H]-thymidine.

  • Trichloroacetic acid (TCA).

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture BTSM cells in 24-well plates until they reach sub-confluence.

  • Serum Deprivation: Make the cells quiescent by incubating them in a serum-free medium for 48 hours.

  • Treatment: Pre-incubate the cells with this compound (e.g., 0.1 µM) for 30 minutes. Then, stimulate the cells with a combination of PDGF (e.g., 10 ng/mL) and methacholine (e.g., 10 µM) in the presence or absence of this compound for 24 hours.

  • [³H]-thymidine Incorporation: Add [³H]-thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 24 hours.

  • Cell Lysis and Precipitation: Wash the cells with PBS and then lyse them. Precipitate the DNA by adding cold 10% TCA.

  • Quantification: Wash the precipitate, solubilize it, and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Compare the [³H]-thymidine incorporation in the different treatment groups to determine the inhibitory effect of this compound.

In Vitro Muscle Contraction Assay

This protocol outlines a method to evaluate the antagonistic effect of this compound on agonist-induced smooth muscle contraction in an isolated organ bath setup.

Objective: To assess the ability of this compound to inhibit methacholine-induced contraction of bovine tracheal smooth muscle strips.

Materials:

  • Bovine trachea.

  • Krebs-Henseleit buffer.

  • Methacholine.

  • This compound hydrochloride.

  • Isolated organ bath system with force transducer.

Procedure:

  • Tissue Preparation: Isolate the trachea and prepare smooth muscle strips.

  • Mounting: Mount the muscle strips in an isolated organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension.

  • Cumulative Concentration-Response Curve: Generate a cumulative concentration-response curve for methacholine by adding increasing concentrations of the agonist to the organ bath and recording the contractile force.

  • Antagonist Incubation: Wash the tissues and allow them to return to baseline. Incubate the tissues with a specific concentration of this compound for a predetermined period (e.g., 30 minutes).

  • Second Concentration-Response Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for methacholine.

  • Data Analysis: Compare the concentration-response curves in the absence and presence of this compound to determine the nature and magnitude of the antagonism.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M3 muscarinic receptor and the point of inhibition by this compound.

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ER->Ca Release Contraction Smooth Muscle Contraction Ca->Contraction Initiates Proliferation Cell Proliferation PKC->Proliferation Promotes Binding_Assay_Workflow Start Start Prep Prepare Receptor Membranes Start->Prep Incubate Incubate Membranes with [³H]-NMS & this compound Prep->Incubate Filter Filter to Separate Bound & Free Ligand Incubate->Filter Count Measure Radioactivity (Scintillation Counting) Filter->Count Analyze Analyze Data (IC50 -> Ki) Count->Analyze End End Analyze->End Functional_Assay_Workflow Start Start Prepare Prepare Cells or Tissue Start->Prepare Pretreat Pre-incubate with This compound Prepare->Pretreat Stimulate Stimulate with Agonist (e.g., Methacholine) Pretreat->Stimulate Measure Measure Response (Proliferation or Contraction) Stimulate->Measure Analyze Analyze Inhibitory Effect Measure->Analyze End End Analyze->End

References

The Central Role of the M3 Muscarinic Acetylcholine Receptor in Smooth Muscle Contraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M3 muscarinic acetylcholine receptor (M3R), a G protein-coupled receptor (GPCR), is a pivotal regulator of smooth muscle contraction throughout the body, including in the airways, gastrointestinal tract, and bladder. Its activation by the neurotransmitter acetylcholine initiates a cascade of intracellular signaling events, culminating in smooth muscle constriction. This technical guide provides an in-depth exploration of the M3R's core functions in smooth muscle, detailing its signaling pathways, presenting quantitative data from key experimental findings, and outlining the methodologies used to elucidate its mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of smooth muscle physiology and the development of therapeutics targeting the muscarinic system.

Introduction

Smooth muscle contractility is a fundamental physiological process, essential for the function of numerous organ systems. The autonomic nervous system, particularly the parasympathetic branch, plays a crucial role in modulating this activity, primarily through the action of acetylcholine on muscarinic receptors. Among the five subtypes of muscarinic receptors (M1-M5), the M3 receptor is the principal mediator of excitatory responses in most smooth muscles.[1][2]

Dysregulation of M3R signaling is implicated in various pathologies, including asthma, chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome. Consequently, the M3R is a significant target for therapeutic intervention. A thorough understanding of its mechanism of action is paramount for the development of novel and effective drugs.

This guide will dissect the signaling cascades initiated by M3R activation, explore the concept of calcium sensitization, and present data from studies utilizing pharmacological tools and genetic models, such as M3R knockout mice, to define its role.[3] Detailed experimental protocols are also provided to facilitate further research in this field.

M3 Receptor Signaling Pathways in Smooth Muscle Contraction

The contractile response of smooth muscle initiated by M3R activation is a multifaceted process involving both the elevation of intracellular calcium and the sensitization of the contractile apparatus to calcium.

The Canonical Gq/11-PLC-IP3/DAG Pathway

The M3R primarily couples to heterotrimeric G proteins of the Gq/11 family.[4][5][6] Upon acetylcholine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[7] The resulting increase in intracellular Ca2+ concentration is a primary trigger for contraction. Calcium ions bind to calmodulin, and this complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the regulatory light chain of myosin II, enabling the cross-bridge cycling between actin and myosin filaments that generates force.

Simultaneously, DAG activates protein kinase C (PKC), which contributes to the contractile response through various mechanisms, including the phosphorylation of proteins involved in the calcium sensitization pathway.

M3R_Signaling_Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R binds Gq11 Gαq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto ↑ [Ca2+]i SR->Ca2_cyto releases Ca2+ Calmodulin Calmodulin Ca2_cyto->Calmodulin binds MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK activates Myosin Myosin Light Chain (MLC) MLCK->Myosin phosphorylates pMyosin Phosphorylated MLC (p-MLC) Myosin->pMyosin Contraction Smooth Muscle Contraction pMyosin->Contraction PKC->Contraction contributes to

Figure 1. Canonical M3R signaling pathway leading to smooth muscle contraction.

Calcium Sensitization via the RhoA/Rho Kinase Pathway

In addition to increasing intracellular calcium, M3R activation also enhances the sensitivity of the contractile machinery to Ca2+. This phenomenon, known as calcium sensitization, allows for sustained contraction even as Ca2+ levels begin to decline. The RhoA/Rho kinase (ROCK) pathway is a key mediator of this process.[8][9][10][11]

Activation of the M3R leads to the activation of the small GTPase RhoA.[8][9][11] GTP-bound RhoA, in turn, activates Rho kinase. ROCK phosphorylates the myosin phosphatase target subunit 1 (MYPT1) of myosin light chain phosphatase (MLCP), which inhibits MLCP activity.[9] By inhibiting the enzyme that dephosphorylates myosin light chains, the levels of phosphorylated myosin remain elevated, thus promoting sustained contraction.

Calcium_Sensitization_Pathway M3R M3 Receptor Activation RhoA RhoA M3R->RhoA activates ROCK Rho Kinase (ROCK) RhoA->ROCK activates MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP inhibits pMyosin Phosphorylated MLC (p-MLC) MLCP->pMyosin dephosphorylates Contraction Sustained Contraction pMyosin->Contraction

Figure 2. M3R-mediated calcium sensitization via the RhoA/Rho kinase pathway.

Quantitative Data on M3 Receptor-Mediated Smooth Muscle Contraction

The following tables summarize quantitative data from studies investigating the effects of M3R activation on smooth muscle contraction, often utilizing M2 and M3 receptor knockout (KO) mice to dissect the specific contributions of each subtype.

Table 1: Agonist Potency (pEC50) for Carbachol-Induced Contraction in Murine Ileal Smooth Muscle
GenotypepEC50 (Mean ± SEM)Reference
Wild-Type6.96 ± 0.08[7]
M2-KO6.54 ± 0.05[7]
M3-KO5.49 ± 0.07[7]

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Maximal Contractile Response (Emax) to Carbachol in Murine Ileal Smooth Muscle
GenotypeEmax (% of K+ induced contraction)Reference
Wild-Type121.2 ± 8.4[7]
M2-KO114.7 ± 5.9[7]
M3-KO74.3 ± 4.2[7]

Emax represents the maximum contractile response elicited by the agonist.

Table 3: Antagonist Affinity (pKd) at M2 and M3 Receptors in Murine Ileal Smooth Muscle
AntagonistReceptor SubtypepKd (calculated)Reference
4-DAMP (in M2-KO)M38.8[7]
Methoctramine (in M3-KO)M27.4[7]

pKd is the negative logarithm of the equilibrium dissociation constant of an antagonist, indicating its binding affinity.

Experimental Protocols

Isometric Tension Measurement in Isolated Smooth Muscle Strips

This protocol is used to measure the contractile force generated by smooth muscle in response to pharmacological agents.[12][13][14][15]

Isometric_Tension_Workflow Dissection 1. Tissue Dissection (e.g., ileum, trachea) Mounting 2. Mount Muscle Strip in Organ Bath Dissection->Mounting Equilibration 3. Equilibration (e.g., 60 min in PSS at 37°C) Mounting->Equilibration Tensioning 4. Apply Optimal Passive Tension Equilibration->Tensioning Stimulation 5. Cumulative Addition of Agonist (e.g., Carbachol) Tensioning->Stimulation Recording 6. Record Isometric Contraction (Force Transducer) Stimulation->Recording Analysis 7. Data Analysis (Concentration-Response Curve) Recording->Analysis

Figure 3. Workflow for isometric tension measurement.

Methodology:

  • Tissue Preparation: Smooth muscle tissues (e.g., guinea pig ileum, mouse trachea) are dissected in physiological salt solution (PSS). Longitudinal or circular muscle strips of appropriate dimensions are prepared.

  • Mounting: The muscle strips are mounted in an organ bath containing PSS, maintained at 37°C, and aerated with 95% O2/5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.

  • Equilibration and Tensioning: The tissues are allowed to equilibrate for a period (e.g., 60 minutes), during which the PSS is changed periodically. An optimal passive tension is applied to the muscle strip.

  • Agonist Stimulation: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist (e.g., carbachol) to the organ bath.

  • Data Acquisition and Analysis: The contractile force is recorded continuously. The data is then used to plot a concentration-response curve, from which parameters like EC50 and Emax can be determined.

Intracellular Calcium Imaging

This technique allows for the visualization and quantification of changes in intracellular calcium concentration in response to M3R activation.[16][17][18]

Methodology:

  • Cell Preparation: Primary smooth muscle cells are isolated and cultured on glass coverslips.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.

  • Imaging: The coverslip is mounted on the stage of a fluorescence microscope. A baseline fluorescence is recorded before stimulation.

  • Stimulation and Recording: A muscarinic agonist is added to the cells, and the changes in fluorescence intensity, which correspond to changes in intracellular calcium levels, are recorded over time.

  • Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence intensity over the baseline fluorescence (F/F₀).

Western Blotting for M3R Signaling Proteins

Western blotting is used to detect and quantify the expression levels of proteins involved in the M3R signaling cascade.[19][20]

Methodology:

  • Protein Extraction: Smooth muscle tissues or cells are lysed in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific for the protein of interest (e.g., anti-M3R, anti-phospho-MLC), followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry.

RhoA Activation Assay

This assay measures the amount of active, GTP-bound RhoA in smooth muscle cells following M3R stimulation.[10][11]

Methodology:

  • Cell Stimulation and Lysis: Smooth muscle cells are stimulated with a muscarinic agonist for a specific time, then lysed.

  • Pull-down of Active RhoA: The cell lysates are incubated with a recombinant protein containing the Rho-binding domain of a Rho effector protein (e.g., Rhotekin) coupled to agarose beads. This specifically pulls down the active, GTP-bound form of RhoA.

  • Western Blotting: The pulled-down proteins are then analyzed by Western blotting using an antibody specific for RhoA.

  • Quantification: The amount of active RhoA is quantified by densitometry and is often expressed as a fold-change relative to the unstimulated control.

Conclusion

The M3 muscarinic acetylcholine receptor is the cornerstone of parasympathetic-mediated smooth muscle contraction. Its intricate signaling network, involving both calcium mobilization and calcium sensitization, provides multiple points for physiological regulation and pharmacological intervention. The experimental techniques detailed in this guide have been instrumental in unraveling these mechanisms and continue to be vital for the ongoing development of therapeutics for a range of smooth muscle disorders. A comprehensive understanding of the M3R's role, from its molecular signaling to its physiological outcomes, is essential for advancing research and drug discovery in this critical area of human health.

References

DAU 5884: An In-depth Technical Guide to a Potent and Selective M3 Muscarinic Receptor Antagonist for Cholinergic Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor.[1][2] Its high affinity and selectivity for the M3 receptor subtype make it an invaluable tool for researchers investigating cholinergic signaling pathways and their physiological roles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its receptor binding and functional antagonism, detailed experimental protocols for its use in key assays, and visual representations of the signaling pathways it modulates.

Core Mechanism of Action

This compound exerts its effects by competitively binding to the orthosteric site of the M3 muscarinic receptor, thereby preventing the binding of the endogenous agonist, acetylcholine (ACh), and other muscarinic agonists. The M3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G-proteins. Blockade of this receptor by this compound inhibits the downstream signaling cascade, which includes the activation of phospholipase C (PLC), the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium (Ca2+). This inhibition ultimately leads to the attenuation of M3 receptor-mediated physiological responses, such as smooth muscle contraction and cell proliferation.[3]

Quantitative Data

The following tables summarize the binding affinity and functional potency of this compound from various in vitro studies.

Table 1: Receptor Binding Affinity of this compound

RadioligandReceptor SubtypePreparationpKiIC50 (nM)Reference
[3H]NMSM1Rat Brain9.4-[4]
[3H]NMSM3-8.88 - 131[4]

pKi is the negative logarithm of the inhibitory constant (Ki). [3H]NMS is [3H]N-methylscopolamine, a non-selective muscarinic antagonist.

Table 2: Functional Antagonism of this compound

AssayTissue/Cell LineAgonistpA2Reference
Muscle ContractionGuinea-pig uterusMethacholine-[2]
Muscle ContractionGuinea-pig lung stripMethacholine-[2]
Cell ProliferationBovine tracheal smooth muscle cellsMethacholine-[2]
Cell ProliferationRat airway smooth muscle cellsCarbamylcholine (Cch)-[3]

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M3 muscarinic receptor and the point of inhibition by this compound.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Binds & Blocks Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Release Response Physiological Response (e.g., Muscle Contraction, Cell Proliferation) Ca->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow: In Vitro Muscle Contraction Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on agonist-induced smooth muscle contraction.

Muscle_Contraction_Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Isolate smooth muscle tissue (e.g., trachea, ileum) A2 Mount tissue in organ bath containing physiological salt solution A1->A2 A3 Equilibrate under tension A2->A3 B1 Record baseline contractile activity A3->B1 B2 Generate cumulative concentration-response curve to a muscarinic agonist (e.g., Methacholine) B1->B2 B3 Washout B2->B3 B4 Incubate with this compound B3->B4 B5 Repeat agonist concentration-response curve B4->B5 C1 Measure contractile force B5->C1 C2 Plot concentration-response curves C1->C2 C3 Determine EC50 values C2->C3 C4 Perform Schild analysis to calculate pA2 value C3->C4

Caption: Workflow for In Vitro Muscle Contraction Assay with this compound.

Experimental Workflow: Cell Proliferation Assay

This diagram illustrates a common workflow for investigating the anti-proliferative effects of this compound on airway smooth muscle cells.

Cell_Proliferation_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_measurement Proliferation Measurement D1 Culture airway smooth muscle cells D2 Seed cells in multi-well plates D1->D2 D3 Serum-starve to synchronize cell cycle D2->D3 E1 Pre-incubate with this compound D3->E1 E2 Stimulate with a muscarinic agonist (e.g., Methacholine) +/- mitogen (e.g., PDGF) E1->E2 E3 Incubate for 24-72 hours E2->E3 F1 Add proliferation reagent (e.g., MTS, BrdU) E3->F1 F2 Measure absorbance/fluorescence F1->F2 F3 Calculate cell proliferation/viability F2->F3 F4 Determine IC50 of this compound F3->F4

References

Preclinical Profile of DAU 5884: A Selective Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DAU 5884 is a potent and selective antagonist of the muscarinic M3 receptor, a key player in smooth muscle contraction and glandular secretion. Preclinical research has primarily focused on its potential therapeutic applications in conditions characterized by smooth muscle hyperreactivity, such as asthma and gastrointestinal motility disorders. This document provides a comprehensive overview of the preclinical data on this compound, including its receptor binding affinity, and its effects on airway and gastrointestinal smooth muscle. Detailed experimental protocols and visualizations of the underlying signaling pathways are presented to facilitate further research and development.

Core Pharmacology: Receptor Binding Affinity

This compound exhibits a high affinity and selectivity for the muscarinic M3 receptor over other muscarinic receptor subtypes. This selectivity is crucial for minimizing off-target effects. The binding affinities (pKi values) of this compound for human muscarinic receptor subtypes are summarized in the table below. A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi Value (Mean ± SEM)
M19.4 ± 0.04
M27.4 ± 0.05
M38.8 ± 0.03
M48.5 ± 0.02

Data sourced from a 2022 study on the multitargeting nature of muscarinic orthosteric antagonists.[1]

Preclinical Applications and Efficacy

Inhibition of Airway Smooth Muscle Proliferation and Contraction

In the context of respiratory diseases like asthma, airway smooth muscle (ASM) proliferation and contraction contribute to airway hyperresponsiveness. Preclinical studies have demonstrated that this compound can effectively inhibit these processes.

Key Findings:

  • This compound has been shown to inhibit the methacholine-dependent effects on cell proliferation and muscle contractility in bovine tracheal smooth muscle.[2][3]

  • Specifically, it has been used to demonstrate that the synergistic effect of methacholine on platelet-derived growth factor (PDGF)-induced mitogenesis in bovine tracheal smooth muscle cells is mediated through the M3 receptor.

Modulation of Gastrointestinal Motility

The muscarinic M3 receptor plays a critical role in regulating gastrointestinal smooth muscle contraction. This compound has been utilized as a research tool to investigate these mechanisms.

Key Findings:

  • In the murine colon, this compound was found to abolish the increase in intracellular Ca2+ transients in interstitial cells of Cajal (ICC-IM) induced by electrical field stimulation (EFS).[4] This suggests that this compound can modulate gut motility by targeting the signaling in these pacemaker cells.

Experimental Protocols

Airway Smooth Muscle Proliferation Assay ([3H]-Thymidine Incorporation)

This protocol is based on methodologies used to study the effect of muscarinic antagonists on airway smooth muscle cell proliferation.

Objective: To quantify the effect of this compound on methacholine and PDGF-induced proliferation of bovine tracheal smooth muscle cells.

Methodology:

  • Cell Culture: Bovine tracheal smooth muscle cells are isolated and cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Serum Deprivation: To synchronize the cells in the G0/G1 phase of the cell cycle, the cells are serum-starved for 24-48 hours in a serum-free medium prior to the experiment.

  • Treatment: Cells are pre-incubated with this compound at various concentrations for a specified period (e.g., 30 minutes) before being stimulated with a combination of methacholine and PDGF.

  • [3H]-Thymidine Labeling: [3H]-Thymidine is added to the cell culture medium, and the cells are incubated for a further 24 hours. During this time, proliferating cells will incorporate the radiolabelled thymidine into their DNA.

  • DNA Precipitation and Scintillation Counting: The cells are washed, and the DNA is precipitated using trichloroacetic acid (TCA). The amount of incorporated [3H]-thymidine is then quantified using a liquid scintillation counter.

Guinea Pig Tracheal Ring Contraction Assay

This protocol outlines a standard method for assessing the effect of this compound on airway smooth muscle contraction.

Objective: To determine the inhibitory effect of this compound on methacholine-induced contraction of guinea pig tracheal rings.

Methodology:

  • Tissue Preparation: Guinea pigs are euthanized, and the tracheas are excised and placed in a Krebs-Henseleit buffer. The trachea is cleaned of connective tissue and cut into rings.

  • Organ Bath Setup: The tracheal rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and gassed with 95% O2 and 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

  • Equilibration and Pre-contraction: The tissues are allowed to equilibrate under a resting tension for a period of time. A submaximal contraction is then induced with an agent like potassium chloride to ensure tissue viability.

  • Cumulative Concentration-Response Curve: After washout and a return to baseline, a cumulative concentration-response curve to methacholine is generated.

  • Antagonist Incubation: In a separate set of experiments, the tracheal rings are pre-incubated with various concentrations of this compound for a specified duration before generating the methacholine concentration-response curve.

  • Data Analysis: The potency of this compound as an antagonist is determined by calculating the pA2 value from the Schild plot analysis of the rightward shift in the methacholine concentration-response curves.

Calcium Imaging in Murine Colonic Interstitial Cells of Cajal (ICC)

This protocol is based on the methodology used to investigate the role of M3 receptors in gastrointestinal motility.

Objective: To visualize and quantify the effect of this compound on cholinergic-induced intracellular calcium transients in colonic ICC-IM.

Methodology:

  • Animal Model: Transgenic mice expressing a genetically encoded calcium indicator (e.g., GCaMP) specifically in c-Kit positive cells (ICC) are used.

  • Tissue Preparation: The colon is removed and placed in a physiological saline solution. The muscle layers containing the ICC are carefully dissected and pinned in a recording chamber.

  • Confocal Microscopy: The tissue is imaged using a confocal microscope equipped with a laser for exciting the calcium indicator and a detector to capture the fluorescence emission.

  • Experimental Protocol: Baseline calcium activity in the ICC-IM is recorded. The tissue is then stimulated with a cholinergic agonist (e.g., carbachol or via electrical field stimulation of enteric neurons). After observing the response, the tissue is incubated with this compound, and the cholinergic stimulation is repeated.

  • Data Analysis: The frequency, amplitude, and duration of the calcium transients are analyzed before and after the application of this compound to determine its inhibitory effect.

Signaling Pathways and Mechanism of Action

M3 Receptor Signaling in Smooth Muscle

This compound acts as a competitive antagonist at the M3 muscarinic receptor. The activation of the M3 receptor by acetylcholine or other muscarinic agonists initiates a well-defined signaling cascade that leads to smooth muscle contraction and cell proliferation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R binds Gq11 Gq/11 M3R->Gq11 activates DAU5884 This compound DAU5884->M3R blocks PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor (ER Membrane) IP3->IP3R binds to PKC PKC DAG->PKC activates Ca_ER Ca2+ (ER) IP3R->Ca_ER opens Ca_cyto Increased [Ca2+]i Ca_ER->Ca_cyto release Contraction Smooth Muscle Contraction Ca_cyto->Contraction Proliferation Cell Proliferation Ca_cyto->Proliferation PKC->Proliferation

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound in Airway Smooth Muscle Proliferation

The following diagram illustrates the logical flow of an experiment designed to test the efficacy of this compound in inhibiting agonist-induced airway smooth muscle cell proliferation.

ASM_Proliferation_Workflow start Start culture Culture Bovine Tracheal Smooth Muscle Cells start->culture serum_starve Serum Starve Cells (24-48h) culture->serum_starve pre_incubate Pre-incubate with This compound or Vehicle serum_starve->pre_incubate stimulate Stimulate with Methacholine + PDGF pre_incubate->stimulate add_thymidine Add [3H]-Thymidine (Incubate 24h) stimulate->add_thymidine measure Measure [3H]-Thymidine Incorporation add_thymidine->measure analyze Analyze Data & Compare Groups measure->analyze end End analyze->end

Caption: Workflow for ASM proliferation assay with this compound.

Logical Relationship in Gastrointestinal Motility Inhibition

This diagram depicts the logical relationship between cholinergic stimulation, M3 receptor antagonism by this compound, and the subsequent effects on intracellular calcium and gut motility.

Gut_Motility_Logic chol_stim Cholinergic Stimulation (e.g., EFS, Carbachol) m3_activation M3 Receptor Activation (on ICC-IM) chol_stim->m3_activation ca_release Increased Intracellular Ca2+ in ICC-IM m3_activation->ca_release dau_antagonism This compound dau_antagonism->m3_activation inhibits sm_contraction Smooth Muscle Contraction ca_release->sm_contraction

Caption: Logical flow of this compound's effect on gut motility.

Conclusion

The preclinical data for this compound strongly support its role as a potent and selective muscarinic M3 receptor antagonist. Its demonstrated efficacy in inhibiting airway smooth muscle proliferation and contraction, as well as its ability to modulate gastrointestinal motility by targeting interstitial cells of Cajal, highlights its potential as a valuable research tool and a starting point for the development of therapeutic agents for respiratory and gastrointestinal disorders. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a resource for researchers in this field. Further in vivo studies would be necessary to fully elucidate the pharmacokinetic and pharmacodynamic profile of this compound and to validate its therapeutic potential in relevant animal models.

References

DAU 5884: An Overview of a Muscarinic Agonist with Potential in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific use of DAU 5884 in neurodegenerative disease models is limited. This guide provides a summary of the known characteristics of this compound and places it within the broader context of muscarinic agonist research for neurodegenerative disorders, particularly Alzheimer's disease. The experimental protocols and signaling pathways described are representative examples for this class of compounds and are intended to serve as a general framework for potential future investigations of this compound.

Introduction to this compound

This compound is identified as a potent orthosteric agonist of muscarinic acetylcholine receptors (mAChRs).[1] The cholinergic system plays a crucial role in cognitive functions such as memory and learning, and its decline is a well-established hallmark of Alzheimer's disease.[2][3][4][5] Consequently, targeting muscarinic receptors with agonists like this compound represents a therapeutic strategy to ameliorate cognitive deficits associated with this neurodegenerative condition.[2][4]

Quantitative Data: Receptor Binding Affinity

The primary available quantitative data for this compound is its binding affinity (pKi) for different subtypes of muscarinic receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.

CompoundM1 (pKi)M2 (pKi)M3 (pKi)M4 (pKi)
This compound 9.4 ± 0.047.4 ± 0.058.8 ± 0.038.5 ± 0.02
Data sourced from a 2022 publication on the multitargeting nature of muscarinic ligands.[1]

As the data indicates, this compound exhibits a high affinity for the M1 receptor subtype, which is a key target for cognitive enhancement in Alzheimer's disease research.[2][4]

Hypothetical Experimental Protocols for Evaluating this compound

While specific experimental protocols for this compound are not available, a general workflow for evaluating a novel muscarinic agonist in a neurodegenerative disease model, such as a transgenic mouse model of Alzheimer's disease, would typically involve the following stages.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Pharmacokinetics cluster_2 Efficacy in Disease Model (e.g., 5xFAD Mice) cluster_3 Safety and Toxicology a Receptor Binding Assays (Determine Ki for M1-M5) b Functional Assays (e.g., Calcium Mobilization) a->b c Dose-Ranging Studies b->c d Blood-Brain Barrier Penetration Assessment c->d e Behavioral Testing (e.g., Morris Water Maze, Y-Maze) d->e f Biochemical Analysis (Aβ plaques, Tau pathology) e->f g Electrophysiology (Long-Term Potentiation) f->g h Acute and Chronic Toxicity Studies g->h i Off-Target Effects Screening h->i

Preclinical evaluation workflow for a muscarinic agonist.

Detailed Methodologies:

  • Receptor Binding Assays: Competitive binding assays would be performed using cell membranes expressing individual human muscarinic receptor subtypes (M1-M5) and a radiolabeled ligand. The concentration of this compound required to displace 50% of the radioligand (IC50) would be determined and converted to the inhibition constant (Ki).

  • Functional Assays: To confirm agonistic activity, intracellular calcium mobilization assays would be conducted in cell lines expressing the M1 receptor. The dose-dependent increase in intracellular calcium following application of this compound would be measured to determine its potency (EC50) and efficacy.

  • Pharmacokinetic Studies: this compound would be administered to wild-type mice via various routes (e.g., oral, intraperitoneal) to determine its absorption, distribution, metabolism, and excretion (ADME) profile. Brain and plasma concentrations would be measured over time to assess blood-brain barrier penetration.

  • Behavioral Testing in an Alzheimer's Disease Model: Transgenic mice, such as the 5xFAD model which develops amyloid plaques, would be treated with this compound or vehicle. Cognitive function would be assessed using tests like the Morris water maze for spatial learning and memory, and the Y-maze for working memory.

  • Biochemical Analysis: Following behavioral testing, brain tissue from the animal models would be analyzed to quantify the levels of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, which are key pathological hallmarks of Alzheimer's disease.[5][6]

  • Safety and Toxicology: The potential for adverse effects would be evaluated through acute and chronic dosing studies in rodents, monitoring for clinical signs of toxicity and performing histopathological examination of major organs.

Signaling Pathways

As a potent M1 muscarinic receptor agonist, this compound is expected to activate the canonical Gq/11 signaling pathway. Activation of the M1 receptor is known to have neuroprotective effects and can modulate the processing of amyloid precursor protein (APP), potentially reducing the production of pathogenic Aβ peptides.[4]

DAU5884 This compound M1R M1 Muscarinic Receptor DAU5884->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca2+ IP3->Ca releases from ER PKC Protein Kinase C (PKC) DAG->PKC activates Neuroprotection Neuroprotection & Synaptic Plasticity Ca->Neuroprotection APP α-secretase (ADAM10/17) PKC->APP activates sAPPalpha sAPPα (non-amyloidogenic) APP->sAPPalpha cleaves APP sAPPalpha->Neuroprotection

M1 muscarinic receptor signaling pathway.

Pathway Description:

  • This compound binds to and activates the M1 muscarinic receptor.

  • The activated receptor stimulates the Gq/11 G-protein.

  • Gq/11 activates phospholipase C (PLC).

  • PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 triggers the release of calcium (Ca2+) from intracellular stores.

  • DAG activates protein kinase C (PKC).

  • PKC can then phosphorylate various substrates, including those that promote the activity of α-secretase, an enzyme that cleaves amyloid precursor protein (APP) in a non-amyloidogenic pathway, producing the neuroprotective sAPPα fragment.

  • Both increased intracellular calcium and PKC activation contribute to downstream effects promoting neuroprotection and synaptic plasticity.

Conclusion and Future Directions

This compound is a muscarinic agonist with high affinity for the M1 receptor, a promising target for the symptomatic treatment of Alzheimer's disease. While specific data on its efficacy in neurodegenerative disease models is lacking in the public domain, its receptor binding profile suggests that it warrants further investigation. The hypothetical experimental workflow and signaling pathway analysis presented here provide a roadmap for the preclinical evaluation of this compound and similar compounds. Future research should focus on in vivo studies to determine its efficacy in animal models of neurodegeneration, its pharmacokinetic properties, and its safety profile to ascertain its potential as a therapeutic candidate.

References

Methodological & Application

Application Notes: In Vitro Profiling of DAU 5884, a Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1][2] The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gq proteins. Upon activation by acetylcholine, it initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration ([Ca2+]i) and activation of protein kinase C (PKC), respectively. These pathways are crucial in mediating smooth muscle contraction, glandular secretion, and cell proliferation.[1] Consequently, M3R antagonists like this compound are valuable research tools and have therapeutic potential in conditions characterized by M3R overactivity, such as chronic obstructive pulmonary disease (COPD) and overactive bladder.[3][4]

This document provides detailed protocols for two standard in vitro assays to characterize the pharmacological activity of this compound: a functional calcium mobilization assay and a competitive radioligand binding assay.

Data Presentation

The binding affinity of this compound for the human muscarinic M3 receptor and its selectivity over other muscarinic subtypes have been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity of a ligand for a receptor. The pKi value, which is the negative logarithm of the Ki, is often used for easier comparison. A higher pKi value indicates a higher binding affinity.

CompoundReceptor SubtypepKi ± SEMReference
This compound M19.4 ± 0.04[5]
M27.4 ± 0.05[5]
M3 8.8 ± 0.03 [5]
M48.5 ± 0.02[5]

Signaling Pathway

The M3 muscarinic receptor signals through the Gq alpha subunit of its associated heterotrimeric G-protein. As an antagonist, this compound blocks the binding of the endogenous agonist, acetylcholine, thereby inhibiting the downstream signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor G_protein Gq Protein (α, β, γ) M3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves ACh Acetylcholine (Agonist) ACh->M3R Activates DAU5884 This compound (Antagonist) DAU5884->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ER->Ca_ion Releases Ca_ion->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates Targets

Figure 1. M3 Muscarinic Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

Functional Antagonist Assay: Calcium Mobilization

This assay measures the ability of this compound to inhibit the increase in intracellular calcium initiated by an M3R agonist. This is a common method for characterizing Gq-coupled receptor antagonists.

Experimental Workflow:

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis seed_cells 1. Seed CHO-M3 or HEK293-M3 cells in 96-well plates incubate_overnight 2. Incubate overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading 3. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) incubate_overnight->dye_loading wash_cells 4. Wash cells to remove excess dye dye_loading->wash_cells add_antagonist 5. Add this compound (various concentrations) and incubate wash_cells->add_antagonist add_agonist 6. Add M3R agonist (e.g., Acetylcholine at EC₈₀) using a fluorescence plate reader (e.g., FLIPR) add_antagonist->add_agonist measure_fluorescence 7. Measure fluorescence intensity change over time add_agonist->measure_fluorescence calculate_ic50 8. Plot concentration-response curve and calculate IC₅₀ value measure_fluorescence->calculate_ic50

References

Application Notes and Protocols for the Use of Dopamine Agonists in Cultured Primary Neurons

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Compound DAU 5884: Initial searches for "this compound" indicate that this compound is a potent and selective muscarinic M3 receptor antagonist. There is currently no scientific literature available detailing the use of this compound in cultured primary neurons. It is possible that the compound name was mistyped. Given the common "DA" prefix in neuroscience, this document will focus on a class of compounds highly relevant to primary neuron research: Dopamine Agonists . The following application notes and protocols are provided as a comprehensive guide for researchers, scientists, and drug development professionals working with dopamine agonists in primary neuronal cultures.

Introduction to Dopamine Agonists in Primary Neuron Research

Dopamine is a critical neurotransmitter in the central nervous system, playing a key role in motor control, motivation, reward, and cognitive function. Dopamine agonists are compounds that bind to and activate dopamine receptors, mimicking the effects of endogenous dopamine. These agents are invaluable tools for studying the physiological roles of dopamine signaling pathways and for the development of therapeutics for neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.

Primary neuronal cultures provide an excellent in vitro model system to investigate the cellular and molecular effects of dopamine agonists in a controlled environment. Researchers can use these cultures to study receptor activation, downstream signaling cascades, neurotoxicity, and neuroprotection.

Key Applications in Cultured Primary Neurons

  • Investigation of Dopamine Receptor Signaling: Elucidate the downstream effects of activating specific dopamine receptor subtypes (D1-like and D2-like families).

  • Neuroprotection and Neurotoxicity Assays: Assess the potential of dopamine agonists to protect neurons from various insults or to induce neuronal damage.

  • Synaptic Plasticity Studies: Examine the role of dopamine signaling in modulating synaptic strength and connectivity.

  • Drug Screening and Development: High-throughput screening of novel compounds for their activity at dopamine receptors.

Quantitative Data Summary

The following tables summarize typical concentration ranges and incubation times for commonly used dopamine agonists in primary neuronal culture experiments. These values are intended as a starting point, and optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Common Dopamine Agonists and Working Concentrations in Primary Neurons

Dopamine AgonistReceptor SubtypeTypical Concentration RangeApplication Examples
SKF 82958D1-like Agonist1 µM - 10 µMReceptor trafficking studies, signaling pathway analysis
DihydrexidineD1-like Agonist10 µM - 50 µMInduction of inflammatory responses, cell viability assays
QuinpiroleD2-like Agonist1 µM - 20 µMElectrophysiological recordings, neurotoxicity studies
BromocriptineD2-like Agonist100 nM - 10 µMStudies on dopamine outflow, neuroprotective assays

Table 2: Experimental Timelines for Dopamine Agonist Treatment in Primary Neurons

Experimental GoalTreatment DurationEndpoint Measurement
Acute Signaling Events (e.g., cAMP measurement, protein phosphorylation)5 minutes - 1 hourWestern Blot, ELISA, FRET/BRET assays
Receptor Trafficking and Internalization30 minutes - 7 hoursImmunocytochemistry, Live-cell imaging
Gene Expression Changes4 hours - 24 hoursqPCR, RNA-seq
Neurotoxicity/Neuroprotection Assays24 hours - 72 hoursMTT assay, LDH assay, Calcein AM/EthD-1 staining
Synaptic Plasticity Studies (e.g., LTP/LTD)Minutes to HoursElectrophysiology (Patch-clamp, MEA)

Experimental Protocols

Protocol 1: General Culture of Primary Cortical Neurons

This protocol describes the basic steps for establishing primary cortical neuron cultures from rodent embryos.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Standard cell culture incubator (37°C, 5% CO2)

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with papain according to the manufacturer's instructions to obtain a single-cell suspension.

  • Gently triturate the cell suspension to further dissociate the cells.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons onto poly-lysine coated culture vessels at a desired density (e.g., 2 x 10^5 cells/cm^2).

  • Incubate the cultures at 37°C in a humidified 5% CO2 incubator.

  • After 24 hours, perform a half-medium change to remove cellular debris.

  • Maintain the cultures by performing half-medium changes every 3-4 days. Neurons are typically mature and ready for experiments between 7 and 14 days in vitro (DIV).

G cluster_0 Primary Neuron Culture Workflow A Euthanize Pregnant Rodent B Dissect Embryonic Cortices A->B C Mince Tissue B->C D Enzymatic Digestion (Papain) C->D E Triturate to Single-Cell Suspension D->E F Count and Plate Neurons E->F G Incubate and Maintain Culture F->G H Mature Neurons (DIV 7-14) G->H G cluster_1 Neurotoxicity Assay Workflow A Treat Neurons with Dopamine Agonist B Incubate (e.g., 24-48h) A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance E->F G Calculate Cell Viability F->G G cluster_0 D1-like Receptor Signaling cluster_1 D2-like Receptor Signaling DA1 Dopamine Agonist D1R D1 Receptor DA1->D1R Gs Gαs D1R->Gs activates AC1 Adenylyl Cyclase Gs->AC1 stimulates cAMP1 cAMP AC1->cAMP1 produces PKA PKA cAMP1->PKA activates Targets1 Downstream Targets PKA->Targets1 phosphorylates DA2 Dopamine Agonist D2R D2 Receptor DA2->D2R Gi Gαi D2R->Gi activates AC2 Adenylyl Cyclase Gi->AC2 inhibits cAMP2 cAMP AC2->cAMP2 production decreased Targets2 Downstream Effects cAMP2->Targets2

Application Notes and Protocols for DAU 5884 in Astrocyte Calcium Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, a major glial cell type in the central nervous system, are increasingly recognized for their active role in neural signaling. A key mechanism of astrocyte communication is through transient changes in intracellular calcium concentration ([Ca²⁺]i). These calcium signals are initiated by the activation of various G-protein coupled receptors (GPCRs) on the astrocyte surface, including muscarinic acetylcholine receptors (mAChRs). The M3 subtype of mAChRs, in particular, is coupled to the Gq signaling pathway. Activation of M3 receptors by acetylcholine leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytosol and causing a detectable increase in [Ca²⁺]i.

DAU 5884 is a potent and selective antagonist of the M3 muscarinic receptor.[1][2] Its ability to specifically block the M3 receptor makes it a valuable pharmacological tool for investigating the role of this receptor subtype in astrocyte calcium signaling and its downstream physiological consequences. These application notes provide a detailed protocol for utilizing this compound in calcium imaging experiments in cultured astrocytes to study the contribution of M3 receptor signaling to astrocyte excitability.

Data Presentation

The following tables summarize the key pharmacological properties of this compound and a typical experimental design for its use in astrocyte calcium imaging.

Table 1: Pharmacological Properties of this compound

ParameterValueReference
Target Muscarinic M3 Receptor[1][2]
Action Antagonist[1][2]
IC₅₀ 8 - 131 nM[3]
Solubility Soluble in water to 100 mM[3]

Table 2: Experimental Parameters for Astrocyte Calcium Imaging with this compound

ParameterRecommended Value/Procedure
Cell Type Primary cultured astrocytes or astrocytoma cell lines
Calcium Indicator Fluo-4 AM (2-5 µM)
M3 Agonist Carbachol or Acetylcholine (1-100 µM)
This compound Concentration 100 nM - 1 µM (pre-incubation)
Imaging System Confocal or wide-field fluorescence microscope
Data Analysis Measurement of changes in fluorescence intensity (ΔF/F₀)

Experimental Protocols

This section provides a detailed methodology for a calcium imaging experiment in cultured astrocytes to investigate the inhibitory effect of this compound on M3 receptor-mediated calcium signaling.

Protocol 1: Calcium Imaging in Cultured Astrocytes

Materials:

  • Primary astrocyte culture or astrocytoma cell line (e.g., 1321N1)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Glass-bottom imaging dishes

  • Fluo-4 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF)

  • Carbachol or Acetylcholine chloride

  • This compound hydrochloride

  • Confocal or epifluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)

Procedure:

  • Cell Culture:

    • Culture astrocytes on glass-bottom imaging dishes in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Allow cells to reach 70-80% confluency before the experiment.

  • Fluo-4 AM Loading:

    • Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

    • Prepare the loading buffer by diluting the Fluo-4 AM stock solution and Pluronic F-127 stock solution in HBSS or aCSF to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.

    • Wash the cultured astrocytes twice with pre-warmed HBSS or aCSF.

    • Incubate the cells with the Fluo-4 AM loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells three times with pre-warmed HBSS or aCSF to remove excess dye.

    • Allow the cells to de-esterify the Fluo-4 AM for at least 30 minutes at room temperature in the dark.

  • This compound Incubation:

    • Prepare a stock solution of this compound hydrochloride in water or DMSO.

    • Dilute the this compound stock solution in HBSS or aCSF to the desired final concentration (e.g., 100 nM, 500 nM, 1 µM).

    • For the experimental group, replace the buffer with the this compound-containing solution and incubate for 15-30 minutes prior to imaging. For the control group, incubate with vehicle-containing buffer.

  • Calcium Imaging:

    • Mount the imaging dish on the microscope stage.

    • Acquire a baseline fluorescence recording for 1-2 minutes.

    • Prepare a stock solution of the M3 agonist (Carbachol or Acetylcholine).

    • Add the M3 agonist to the imaging dish at a final concentration known to elicit a robust calcium response (e.g., 10 µM Carbachol).

    • Record the changes in fluorescence intensity for 5-10 minutes.

  • Data Analysis:

    • Select regions of interest (ROIs) over individual astrocytes.

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the fluorescence at each time point (F).

    • Normalize the fluorescence change by dividing ΔF by F₀ (ΔF/F₀).

    • Compare the peak ΔF/F₀ and the area under the curve of the calcium response between the control (agonist alone) and experimental (this compound + agonist) groups.

Mandatory Visualizations

M3 Muscarinic Receptor Signaling Pathway in Astrocytes

M3_Signaling_Pathway cluster_ER ER Lumen ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Release DAU5884 This compound DAU5884->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway in astrocytes.

Experimental Workflow for Astrocyte Calcium Imaging

Experimental_Workflow Start Start: Culture Astrocytes on Glass-Bottom Dish Load Load with Fluo-4 AM (30-45 min, 37°C) Start->Load Wash1 Wash 3x with HBSS/aCSF Load->Wash1 Deesterify De-esterify Fluo-4 AM (30 min, RT) Wash1->Deesterify Split Treatment Group? Deesterify->Split Control Incubate with Vehicle Split->Control No DAU Incubate with this compound (15-30 min) Split->DAU Yes Image_Baseline Acquire Baseline Fluorescence (1-2 min) Control->Image_Baseline DAU->Image_Baseline Add_Agonist Add M3 Agonist (e.g., Carbachol) Image_Baseline->Add_Agonist Image_Response Record Fluorescence Response (5-10 min) Add_Agonist->Image_Response Analyze Analyze Data (ΔF/F₀) Image_Response->Analyze End End Analyze->End

Caption: Experimental workflow for this compound in astrocyte calcium imaging.

References

Application Notes and Protocols: Determination of DAU 5884 Kᵢ at the Human Muscarinic M3 Receptor via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] The M3 receptor, a G-protein coupled receptor (GPCR), is predominantly coupled to Gq/11 proteins. Upon activation by acetylcholine, it stimulates phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C, respectively. These signaling pathways are crucial in mediating smooth muscle contraction, glandular secretions, and other physiological responses. Given its role in these processes, the M3 receptor is a significant therapeutic target for various conditions, including chronic obstructive pulmonary disease (COPD) and overactive bladder.

This document provides a detailed protocol for determining the inhibitory constant (Kᵢ) of this compound for the human muscarinic M3 receptor using a competitive radioligand binding assay. This assay is a fundamental tool in pharmacology for quantifying the affinity of an unlabeled compound (in this case, this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Principle of the Assay

The Kᵢ of an unlabeled compound is determined through a competition binding experiment. In this assay, a fixed concentration of a radiolabeled ligand (the "tracer") that specifically binds to the M3 receptor is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound). As the concentration of this compound increases, it competes with the radioligand for binding to the M3 receptor, resulting in a decrease in the amount of bound radioactivity.

The concentration of this compound that inhibits 50% of the specific binding of the radioligand is known as the IC₅₀ (inhibitory concentration 50%). The Kᵢ value, which represents the affinity of the unlabeled drug for the receptor, is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Data Presentation

The binding affinity of this compound and other relevant ligands for the muscarinic M3 receptor is summarized in the table below.

CompoundReceptor SubtypepKᵢKᵢ (nM)Radioligand Used
This compoundHuman M38.8 ± 0.03~1.58Not Specified
4-DAMPHuman M3Not Specified0.85[³H]QNB
AtropineRat M3Not Specified1.1[³H]QNB
PirenzepineRat M3Not Specified136[³H]QNB

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the M3 receptor signaling pathway and the experimental workflow for the radioligand binding assay.

M3_Signaling_Pathway cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ACh Acetylcholine ACh->M3R Binds & Activates DAU5884 This compound (Antagonist) DAU5884->M3R Blocks Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Physiological Response Ca_release->Response PKC_activation->Response

M3 Receptor Signaling Pathway

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation (Expressing M3R) Incubation Incubate Membranes, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution ([³H]NMS) Radioligand_Prep->Incubation DAU5884_Prep This compound Serial Dilution DAU5884_Prep->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Scintillation Scintillation Counting (Measures Radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Kᵢ Determination) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
This compound HydrochlorideTocris Bioscience2096
[³H]N-methylscopolamine ([³H]NMS)PerkinElmerNET636
Human M3 Receptor MembranesPerkinElmerES-512-M
AtropineSigma-AldrichA0132
HEPESSigma-AldrichH3375
Magnesium Chloride (MgCl₂)Sigma-AldrichM8266
Sodium Chloride (NaCl)Sigma-AldrichS9888
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Polyethylenimine (PEI)Sigma-AldrichP3143
Glass Fiber Filters (GF/C)Whatman1822-025
Scintillation CocktailPerkinElmer6013689
Solutions and Buffers
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • PEI Solution: 0.5% (w/v) Polyethylenimine in deionized water.

Cell Membrane Preparation (for cells expressing recombinant M3R)
  • Culture CHO-K1 or COS-7 cells stably transfected with the human muscarinic M3 receptor.

  • Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.

  • Homogenize the cells using a Dounce or Polytron homogenizer on ice.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in assay buffer.

  • Determine the protein concentration using a standard method such as the Bradford or BCA assay.

  • Store membrane preparations in aliquots at -80°C until use.

Radioligand Binding Assay Protocol
  • Filter Pre-treatment: Soak glass fiber filters in 0.5% PEI solution for at least 1 hour at room temperature to reduce non-specific binding.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

    • In a 96-well plate, add the following to each well for a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known M3 antagonist like atropine (1 µM, for non-specific binding).

      • 50 µL of the appropriate this compound dilution.

      • 50 µL of [³H]NMS diluted in assay buffer to a final concentration of approximately 0.5 nM (a concentration close to its Kᴅ).

      • 100 µL of the M3 receptor membrane preparation (typically 10-20 µg of protein per well).

  • Incubation: Incubate the plate at room temperature (22-25°C) for 2-3 hours with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark. Measure the radioactivity in a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the this compound concentration. The data should form a sigmoidal curve.

  • Determine IC₅₀:

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit the competition curve and determine the IC₅₀ value.

  • Calculate Kᵢ:

    • Use the Cheng-Prusoff equation to calculate the Kᵢ value: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kᴅ is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Conclusion

This application note provides a comprehensive protocol for determining the binding affinity (Kᵢ) of this compound for the human muscarinic M3 receptor. Adherence to this detailed methodology will enable researchers to obtain reliable and reproducible data, which is essential for the pharmacological characterization of this and other M3 receptor antagonists. Such data is critical for advancing drug discovery and development efforts targeting the muscarinic system.

References

Application Notes and Protocols for Functional Cell-Based Assays for M3 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for commonly employed functional cell-based assays to characterize the antagonism of the M3 muscarinic acetylcholine receptor (M3R). The M3R, a Gq-protein coupled receptor, plays a crucial role in mediating smooth muscle contraction, glandular secretion, and other physiological processes. Its antagonists are therapeutically important in treating conditions such as chronic obstructive pulmonary disease (COPD) and overactive bladder.

The following sections detail the principles and methodologies for three key functional assays: Calcium Flux, IP-One Accumulation, and NFAT Reporter Gene assays. Each protocol is designed to guide researchers in setting up robust and reproducible experiments for screening and characterizing M3R antagonists.

M3 Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist, such as acetylcholine, initiates a well-defined signaling cascade. The receptor couples to the Gq family of G proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), which can be measured using fluorescent calcium indicators.

M3_Signaling_Pathway Agonist Agonist (e.g., Acetylcholine) M3R M3 Receptor Agonist->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_release Ca²⁺ Release ER->Ca_release Triggers Antagonist Antagonist Antagonist->M3R Blocks

M3 Receptor Gq Signaling Pathway

Data Presentation: M3 Receptor Antagonist Activity

The following tables summarize the inhibitory potency (IC50) and functional affinity (pA2/pKi) of common M3 receptor antagonists determined in various functional cell-based assays.

Table 1: IC50 Values of M3 Receptor Antagonists

AntagonistAssay TypeCell LineAgonistIC50 (nM)Reference
AtropineCalcium MobilizationCHO-M3Carbachol4.16 ± 1.04[1]
DarifenacinCalcium MobilizationHEK-293Not Specified276[2]
TiotropiumCalcium MobilizationCardiomyocytesNot SpecifiedN/A[3]
OxybutyninCalcium MobilizationGuinea Pig Detrusor CellsCarbacholpKi = 8.6[4]
SolifenacinCalcium MobilizationGuinea Pig Detrusor CellsCarbacholpKi = 8.4[4]
4-DAMPAmylase ReleaseRat Pancreatic AciniCarbacholpA2 = 8.79[5]

Note: IC50 values can vary depending on assay conditions, such as agonist concentration and incubation time.

Table 2: pA2 and pKi Values of M3 Receptor Antagonists

AntagonistAssay TypeTissue/Cell LinepA2 / pKiReference
AtropineContraction AssayHuman Colon (Circular Muscle)8.72 ± 0.28[6]
AtropineContraction AssayHuman Colon (Longitudinal Muscle)8.60 ± 0.08[6]
AtropineAmylase ReleaseRat Pancreatic Acini9.15[5]
DarifenacinRadioligand BindingCHO-M3pKi = 9.1[7]
OxybutyninRadioligand BindingCHO-M3pKi = 8.9[7]
TolterodineRadioligand BindingCHO-M3pKi = 8.5[7]
4-DAMPContraction AssayHuman Colon (Circular Muscle)9.41 ± 0.23[6]

Note: pA2 is a measure of the affinity of a competitive antagonist, while pKi is the inhibitory constant.

Experimental Protocols

Calcium Flux Assay

This assay directly measures the increase in intracellular calcium concentration following M3 receptor activation. Antagonists are evaluated by their ability to inhibit the agonist-induced calcium response.

Workflow Diagram

Calcium_Flux_Workflow Seed_Cells 1. Seed CHO-M3 cells in 96-well plate Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Load_Dye 3. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) Incubate_1->Load_Dye Incubate_2 4. Incubate for 45-60 min at 37°C Load_Dye->Incubate_2 Add_Antagonist 5. Add antagonist (test compound) Incubate_2->Add_Antagonist Incubate_3 6. Incubate for 15 min at room temperature Add_Antagonist->Incubate_3 Add_Agonist 7. Add M3 agonist (e.g., Acetylcholine) Incubate_3->Add_Agonist Measure_Fluorescence 8. Measure fluorescence (kinetic read) Add_Agonist->Measure_Fluorescence

Calcium Flux Assay Workflow

Methodology

  • Cell Plating: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor (CHO-M3) into a black, clear-bottom 96-well plate at a density of 50,000 cells/well in 100 µL of culture medium. Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: Prepare a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM or Calcium-5) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Aspirate the culture medium from the cell plate and add 100 µL of the dye loading buffer to each well.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.

  • Antagonist Addition: Prepare serial dilutions of the test antagonists in the assay buffer. Add a specific volume (e.g., 50 µL) of the antagonist solutions to the respective wells of the cell plate. Incubate for 15 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of an M3 receptor agonist (e.g., acetylcholine or carbachol) at a concentration that elicits a submaximal response (EC80). Add a specific volume (e.g., 50 µL) of the agonist solution to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader capable of kinetic reads (e.g., FlexStation). Record the fluorescence signal before and after the addition of the agonist for approximately 90-120 seconds.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

IP-One Accumulation Assay

This assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3. The use of lithium chloride (LiCl) in the assay buffer inhibits the degradation of IP1, allowing for its accumulation and detection. This assay provides a more stable and cumulative measure of Gq-coupled receptor activation compared to the transient calcium signal.

Workflow Diagram

IP_One_Workflow Seed_Cells 1. Seed CHO-M3 cells in 96-well plate Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Pretreat_Antagonist 3. Pretreat with antagonist in stimulation buffer with LiCl Incubate_1->Pretreat_Antagonist Incubate_2 4. Incubate for 15-30 min Pretreat_Antagonist->Incubate_2 Add_Agonist 5. Add M3 agonist Incubate_2->Add_Agonist Incubate_3 6. Incubate for optimal time (e.g., 30-60 min) Add_Agonist->Incubate_3 Lyse_and_Detect 7. Lyse cells and add HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) Incubate_3->Lyse_and_Detect Incubate_4 8. Incubate for 1 hour at room temperature Lyse_and_Detect->Incubate_4 Read_HTRF 9. Read HTRF signal Incubate_4->Read_HTRF

IP-One Accumulation Assay Workflow

Methodology

  • Cell Plating: Seed CHO-M3 cells into a suitable microplate (e.g., 96-well or 384-well) and incubate overnight.

  • Antagonist Pre-incubation: Prepare serial dilutions of the test antagonists in stimulation buffer containing LiCl. Remove the culture medium and add the antagonist solutions to the cells. Incubate for 15-30 minutes at 37°C.[8]

  • Agonist Stimulation: Add the M3 receptor agonist (at its EC80 concentration) to the wells and incubate for an optimized time (typically 30-60 minutes) at 37°C to allow for IP1 accumulation.[8]

  • Cell Lysis and Detection: Lyse the cells and add the IP-One HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents. These reagents typically consist of an IP1 analog labeled with a fluorescent acceptor (d2) and an anti-IP1 antibody labeled with a fluorescent donor (Europium cryptate).[8]

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.

  • HTRF Measurement: Read the HTRF signal on a compatible microplate reader. The signal is inversely proportional to the amount of IP1 produced by the cells.

  • Data Analysis: Calculate the percentage of inhibition of the agonist response for each antagonist concentration and determine the IC50 value by fitting the data to a dose-response curve.

NFAT Reporter Gene Assay

This assay utilizes a reporter gene, such as luciferase, under the control of a Nuclear Factor of Activated T-cells (NFAT) response element. Activation of the M3R/Gq/PLC pathway leads to an increase in intracellular calcium, which in turn activates calcineurin. Calcineurin dephosphorylates NFAT, allowing its translocation to the nucleus and subsequent activation of the reporter gene.

Workflow Diagram

NFAT_Reporter_Workflow Seed_Cells 1. Seed HEK293 cells stably expressing M3R and NFAT-luciferase Incubate_1 2. Incubate overnight Seed_Cells->Incubate_1 Add_Antagonist 3. Add antagonist (test compound) Incubate_1->Add_Antagonist Incubate_2 4. Incubate for 30 min Add_Antagonist->Incubate_2 Add_Agonist 5. Add M3 agonist Incubate_2->Add_Agonist Incubate_3 6. Incubate for 5-6 hours Add_Agonist->Incubate_3 Lyse_and_Add_Substrate 7. Lyse cells and add luciferase substrate Incubate_3->Lyse_and_Add_Substrate Measure_Luminescence 8. Measure luminescence Lyse_and_Add_Substrate->Measure_Luminescence

References

Investigating the Anti-Proliferative Effects of DAU 5884

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DAU 5884 is a potent and selective antagonist of the muscarinic M3 receptor.[1] Muscarinic M3 receptors, when activated by acetylcholine (ACh), are known to play a significant role in stimulating cell proliferation in various cell types, including airway smooth muscle cells and certain cancer cell lines.[2][3] This stimulation is often mediated through the activation of key signaling pathways such as the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK/ERK) pathways.[2][3][4] By blocking the M3 receptor, this compound is expected to inhibit acetylcholine-induced cell proliferation, making it a valuable tool for research in areas such as airway remodeling in asthma and the development of novel anti-cancer therapies.[1][5][6]

These application notes provide a comprehensive overview of the effects of this compound on cell proliferation, detailed protocols for key experiments, and visual representations of the underlying signaling pathways and experimental workflows.

Data Presentation: Effects of M3 Muscarinic Receptor Antagonists on Cell Proliferation

While specific quantitative data for this compound's direct anti-proliferative effects are not widely published, the following table summarizes the known qualitative effects of this compound and quantitative data from studies using other potent M3 muscarinic receptor antagonists, such as 4-DAMP and Tiotropium, which are expected to have similar effects.

CompoundCell TypePro-proliferative StimulusObserved EffectQuantitative Data (IC50/Inhibition %)Reference
This compound Bovine Airway Smooth Muscle CellsMuscarinic AgonistsAntagonism of synergistic proliferative effectsNot specified[1]
4-DAMP Murine Colon Cancer Cells (CT-26)Endogenous AcetylcholineSignificant inhibition of cell proliferationDose-dependent inhibition[7]
Tiotropium Human Airway Smooth Muscle CellsAllergen-induced remodelingInhibition of airway smooth muscle mass increaseSignificant reduction in smooth muscle thickening[6][8][9]
M3 Antagonists (general) Small Cell Lung Carcinoma (SCLC) cellsEndogenous AcetylcholineInhibition of cell growthInhibition of MAPK and Akt phosphorylation[4]

Signaling Pathways

M3 Muscarinic Receptor Pro-Proliferative Signaling

Activation of the M3 muscarinic receptor by acetylcholine initiates a signaling cascade that promotes cell proliferation. This typically involves the Gq alpha-subunit of the G protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, and DAG activates protein kinase C (PKC). These events can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn activates the PI3K/Akt and Ras/Raf/MEK/ERK signaling pathways, ultimately leading to the transcription of genes involved in cell cycle progression and proliferation.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ACh Acetylcholine M3R M3 Muscarinic Receptor ACh->M3R Gq Gq M3R->Gq activates PLC PLC Gq->PLC activates EGFR EGFR PLC->EGFR transactivates PI3K PI3K EGFR->PI3K activates Ras Ras EGFR->Ras activates Akt Akt PI3K->Akt Proliferation Gene Transcription & Cell Proliferation Akt->Proliferation promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation promotes DAU5884 This compound DAU5884->M3R inhibits

Caption: M3 muscarinic receptor signaling pathway leading to cell proliferation and its inhibition by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on cell proliferation.

Cell Proliferation Assessment using MTT Assay

This protocol provides a method to quantify changes in cell number, as an indicator of proliferation, in response to treatment with this compound.

Workflow:

MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat with agonist (e.g., ACh) +/- this compound A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 2-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G

Caption: Workflow for the MTT cell proliferation assay.

Materials:

  • Cells of interest (e.g., Human Airway Smooth Muscle Cells)

  • Complete culture medium

  • This compound hydrochloride (solubilized in sterile water or DMSO)

  • Muscarinic agonist (e.g., Acetylcholine or Carbachol)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • 96-well tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. c. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound and the muscarinic agonist in serum-free or low-serum medium. b. Remove the culture medium from the wells. c. Add 100 µL of the treatment solutions to the respective wells. Include wells for:

    • Vehicle control (medium only)
    • Agonist only
    • This compound only (at various concentrations)
    • Agonist + this compound (at various concentrations)

  • Incubation: a. Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: a. Add 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: a. Carefully remove the medium from each well. b. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. c. Mix gently on a plate shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis: a. Subtract the average absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability/proliferation relative to the vehicle control. c. Plot dose-response curves and determine the IC50 value for this compound.

DNA Synthesis Assessment using BrdU Incorporation Assay

This protocol measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, providing a direct measure of cell proliferation.

Workflow:

BrdU_Workflow cluster_workflow BrdU Assay Workflow A 1. Seed and treat cells as in MTT assay B 2. Add BrdU labeling solution A->B C 3. Incubate for 2-24 hours B->C D 4. Fix, permeabilize, and denature DNA C->D E 5. Add anti-BrdU antibody D->E F 6. Add HRP-conjugated secondary antibody E->F G 7. Add substrate and measure signal F->G

Caption: Workflow for the BrdU incorporation assay.

Materials:

  • BrdU Cell Proliferation Assay Kit (containing BrdU reagent, fixing/denaturing solution, anti-BrdU antibody, secondary antibody, and substrate)

  • Cells, culture medium, this compound, and agonist as described for the MTT assay

  • 96-well tissue culture plates

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (if required by the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: a. Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: a. Add BrdU labeling solution to each well according to the manufacturer's instructions. b. Incubate for 2-24 hours at 37°C in a 5% CO2 incubator. The incubation time will depend on the cell division rate.

  • Fixation and Denaturation: a. Carefully remove the culture medium. b. Add the fixing/denaturing solution to each well and incubate for 30 minutes at room temperature.

  • Immunodetection: a. Wash the wells three times with wash buffer. b. Add the diluted anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature. c. Wash the wells three times with wash buffer. d. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Signal Development and Measurement: a. Wash the wells three times with wash buffer. b. Add the substrate solution and incubate until color development is sufficient. c. Add the stop solution (if applicable). d. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: a. Similar to the MTT assay, calculate the percentage of BrdU incorporation relative to the control and determine the IC50 of this compound.

Analysis of ERK Phosphorylation by Western Blotting

This protocol is used to determine if this compound inhibits the phosphorylation of ERK1/2, a key downstream effector in the M3 receptor-mediated proliferation pathway.

Workflow:

WB_Workflow cluster_workflow Western Blot Workflow for p-ERK A 1. Cell culture and treatment with agonist +/- this compound B 2. Cell lysis and protein quantification A->B C 3. SDS-PAGE and protein transfer to membrane B->C D 4. Blocking and incubation with primary antibody (anti-p-ERK) C->D E 5. Incubation with HRP-conjugated secondary antibody D->E F 6. Chemiluminescent detection E->F G 7. Stripping and re-probing for total ERK and loading control F->G

Caption: Workflow for Western blotting to detect ERK phosphorylation.

Materials:

  • Cells cultured in 6-well plates or larger vessels

  • This compound and muscarinic agonist

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: a. Culture cells to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat with various concentrations of this compound for 30-60 minutes. d. Stimulate with the muscarinic agonist for a short period (e.g., 5-15 minutes). e. Wash cells with ice-cold PBS and lyse with lysis buffer. f. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Re-probing: a. Strip the membrane and re-probe with the anti-total-ERK1/2 antibody and then a loading control antibody to ensure equal protein loading.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-ERK signal to the total-ERK signal and then to the loading control. c. Analyze the concentration-dependent inhibition of ERK phosphorylation by this compound.

Conclusion

This compound, as a selective M3 muscarinic receptor antagonist, holds significant potential as a research tool to investigate the role of cholinergic signaling in cell proliferation. The provided application notes and protocols offer a framework for researchers to design and execute experiments to elucidate the anti-proliferative effects of this compound and its mechanism of action. By utilizing the described assays, scientists can generate valuable data on the efficacy of M3 receptor antagonism in various cellular contexts, contributing to the development of new therapeutic strategies for diseases characterized by abnormal cell proliferation.

References

Application Notes and Protocols for DAU 5884 in an In Vivo Bronchoconstriction Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for utilizing DAU 5884, a selective muscarinic M3 receptor antagonist, in an in vivo model of bronchoconstriction. This document is intended to guide researchers in designing and executing experiments to evaluate the bronchodilatory effects of this compound.

Introduction

Bronchoconstriction, the narrowing of the airways, is a key pathophysiological feature of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This process is significantly mediated by the parasympathetic nervous system through the release of acetylcholine (ACh), which acts on muscarinic receptors on airway smooth muscle. The M3 muscarinic receptor subtype is the primary mediator of ACh-induced bronchoconstriction.

This compound is a potent and selective antagonist of the M3 muscarinic receptor. Its high affinity for the M3 receptor over other muscarinic receptor subtypes makes it a valuable tool for investigating the role of M3 receptors in airway smooth muscle contraction and for evaluating the therapeutic potential of selective M3 antagonists in respiratory diseases.

Mechanism of Action of this compound

Acetylcholine released from vagal nerve endings binds to M3 muscarinic receptors on airway smooth muscle cells. This binding initiates a signaling cascade that leads to an increase in intracellular calcium and subsequent muscle contraction, resulting in bronchoconstriction[1]. This compound competitively blocks the binding of acetylcholine to these M3 receptors, thereby inhibiting this signaling pathway and preventing or reversing bronchoconstriction[2][3]. The selectivity of this compound for M3 over M2 receptors is crucial, as M2 receptors on presynaptic nerve terminals act as autoreceptors that inhibit further acetylcholine release. Blockade of M2 receptors could paradoxically increase acetylcholine release and counteract the bronchodilatory effect[4].

Below is a diagram illustrating the signaling pathway of M3 receptor-mediated bronchoconstriction and the inhibitory action of this compound.

cluster_pre Presynaptic Nerve Terminal cluster_post Airway Smooth Muscle Cell Vagal_Nerve Vagal Nerve Stimulation ACh_release Acetylcholine (ACh) Release Vagal_Nerve->ACh_release M3_Receptor Muscarinic M3 Receptor ACh_release->M3_Receptor ACh binds Gq Gq Protein Activation M3_Receptor->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca_release Increased Intracellular Ca2+ IP3->Ca_release Contraction Smooth Muscle Contraction (Bronchoconstriction) Ca_release->Contraction DAU_5884 This compound DAU_5884->M3_Receptor Blocks

This compound blocks M3 receptor signaling.

Quantitative Data: Receptor Affinity Profile

The selectivity of a muscarinic antagonist is a key determinant of its pharmacological profile. The following table summarizes the affinity of this compound for M2 and M3 muscarinic receptors, presented as pA2 values, which represent the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates a higher affinity.

AntagonistM2 Receptor Affinity (pA2)M3 Receptor Affinity (pA2)Reference
This compound 6.68.7[2]
Ipratropium9.79.7[2]
Tiotropium10.711.0[2]
4-DAMP7.89.0[2]
Pirenzepine6.26.8[2]

This data highlights the selectivity of this compound for the M3 receptor compared to the M2 receptor.

Experimental Protocol: In Vivo Bronchoconstriction Model

This protocol describes a general procedure for inducing bronchoconstriction in an animal model (e.g., guinea pig or mouse) and assessing the protective effect of this compound. The choice of bronchoconstrictor (e.g., acetylcholine, methacholine, or histamine) and animal model may be adapted based on specific research questions.

Materials
  • Animals: Guinea pigs (e.g., Dunkin-Hartley, 300-450 g) or mice (e.g., BALB/c, 8-12 weeks old).

  • Anesthetic: Urethane or other suitable anesthetic.

  • Bronchoconstrictor: Acetylcholine chloride, methacholine chloride, or histamine dihydrochloride.

  • Test Compound: this compound.

  • Vehicle: Saline or other appropriate solvent for this compound.

  • Equipment:

    • Animal ventilator

    • Tracheal cannula

    • Pressure transducer and amplifier

    • Data acquisition system

    • Nebulizer (for aerosol administration)

    • Intravenous or intraperitoneal injection supplies

Experimental Workflow

The following diagram outlines the general workflow for the in vivo bronchoconstriction experiment.

A Animal Acclimatization BB BB A->BB B Anesthesia & Tracheostomy C Mechanical Ventilation D Baseline Airway Pressure Measurement C->D E Pre-treatment (this compound or Vehicle) D->E F Bronchoconstrictor Challenge E->F Allow time for drug action G Measure Peak Bronchoconstriction F->G H Data Analysis G->H BB->C

References

Application Notes and Protocols for Measuring DAU 5884 Potency in Isolated Organ Bath Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for determining the potency of DAU 5884, a selective muscarinic M3 receptor antagonist, using isolated organ bath techniques. Contrary to initial hypotheses suggesting serotonergic activity, robust pharmacological data identifies this compound as a potent antagonist of the M3 receptor, a key player in smooth muscle contraction.[1][2] These protocols are designed for researchers in pharmacology and drug development to assess the functional antagonism of this compound in relevant physiological systems. The guinea pig ileum, a classical preparation rich in M3 receptors, will be the primary model tissue discussed.

Mechanism of Action: M3 Receptor Antagonism

Muscarinic M3 receptors are G-protein coupled receptors predominantly found on smooth muscle cells, such as those in the gastrointestinal tract, airways, and urinary bladder.[3][4][5] Activation of these receptors by agonists like acetylcholine or carbachol initiates a signaling cascade resulting in smooth muscle contraction. This compound exerts its effect by competitively binding to these M3 receptors, thereby preventing the binding of agonists and inhibiting the contractile response.[2]

The primary method for quantifying the potency of a competitive antagonist like this compound in an isolated organ bath is through Schild analysis, which yields a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.[6][7]

Data Presentation: Potency of Muscarinic M3 Antagonists

CompoundPotency MetricValueTissue PreparationNotes
This compound IC508 - 131 nM-Competitive binding assay against 0.3 nM [3H]NMS.[2]
ZamifenacinpA29.27Guinea pig ileumPotent and selective M3 antagonist.[8]
4-DAMPpA28.68 ± 0.11Guinea pig ileumSelective M3 antagonist.[9]
DarifenacinpA28.50 ± 0.13Guinea pig ileumSelective M3 antagonist.[9]
AtropinepA28.16 - 9.93Guinea pig gastric fundus & ileumNon-selective muscarinic antagonist.[10][11]
DicyclominepA27.21Guinea pig ileum (M2 receptor)Lower affinity for M2, higher for M1.[12]

Experimental Protocols

Protocol 1: Isolated Guinea Pig Ileum Preparation

This protocol details the dissection and mounting of the guinea pig ileum for isometric contraction studies.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Carbogen gas (95% O2, 5% CO2)

  • Isolated organ bath system with isometric force transducers

  • Surgical instruments (scissors, forceps)

  • Suture thread

Procedure:

  • Humanely euthanize the guinea pig according to institutional guidelines.

  • Open the abdominal cavity and carefully locate the ileum.

  • Excise a segment of the distal ileum (approximately 10-15 cm from the ileocecal junction).

  • Gently flush the lumen of the isolated segment with warm Krebs-Henseleit solution to remove contents.

  • Cut the ileum into 2-3 cm segments.

  • Tie a suture loop to each end of the ileal segment.

  • Mount the tissue in the organ bath chamber containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen.

  • Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isometric force transducer.

  • Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with washes of fresh Krebs-Henseleit solution every 15 minutes.

Protocol 2: Determining the Potency (pA2) of this compound

This protocol describes the Schild analysis to determine the pA2 value of this compound against a muscarinic agonist (e.g., carbachol).

Materials:

  • Mounted and equilibrated guinea pig ileum preparation

  • Stock solutions of carbachol and this compound in distilled water or appropriate vehicle

  • Data acquisition system

Procedure:

  • Initial Agonist Concentration-Response Curve:

    • After equilibration, record a baseline of stable resting tension.

    • Construct a cumulative concentration-response curve for carbachol by adding increasing concentrations (e.g., 1 nM to 100 µM) to the organ bath in a stepwise manner.

    • Allow the response to each concentration to reach a plateau before adding the next concentration.

    • After the maximum response is achieved, wash the tissue with fresh Krebs-Henseleit solution until the tension returns to baseline.

  • Antagonist Incubation:

    • Introduce a known concentration of this compound (e.g., 10 nM) into the organ bath.

    • Allow the antagonist to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

  • Second Agonist Concentration-Response Curve:

    • In the continued presence of this compound, construct a second cumulative concentration-response curve for carbachol. A rightward shift in the curve is expected.

  • Repeat with Different Antagonist Concentrations:

    • Wash the tissue extensively to remove all drugs.

    • Repeat steps 2 and 3 with at least two other concentrations of this compound (e.g., 30 nM and 100 nM).

  • Data Analysis (Schild Plot):

    • For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.

    • Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

    • Perform a linear regression on the data points.

    • If the slope of the regression line is not significantly different from 1, the antagonism is competitive.

    • The pA2 value is the x-intercept of the regression line.

Visualizations

G cluster_workflow Experimental Workflow for Isolated Organ Bath start Start dissect Dissect Guinea Pig Ileum start->dissect mount Mount Tissue in Organ Bath dissect->mount equilibrate Equilibrate Tissue (1g tension, 60 min) mount->equilibrate crc1 Construct Cumulative Concentration-Response Curve (Agonist) equilibrate->crc1 wash1 Wash Tissue crc1->wash1 incubate Incubate with this compound wash1->incubate crc2 Construct Second CRC (Agonist + this compound) incubate->crc2 wash2 Wash Tissue crc2->wash2 repeat_exp Repeat with Different this compound Concentrations wash2->repeat_exp repeat_exp->incubate More Concentrations analyze Schild Plot Analysis repeat_exp->analyze All Concentrations Tested end_node End analyze->end_node G cluster_pathway Signaling Pathway of M3 Receptor Antagonism by this compound ACh Acetylcholine (Agonist) M3R Muscarinic M3 Receptor ACh->M3R Activates DAU5884 This compound (Antagonist) DAU5884->M3R Blocks Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release Ca_influx Ca²⁺ Influx DAG->Ca_influx Contraction Smooth Muscle Contraction Ca_release->Contraction Ca_influx->Contraction

References

Troubleshooting & Optimization

DAU 5884 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility and stability issues encountered when working with the selective muscarinic M3 receptor antagonist, DAU 5884.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound hydrochloride?

A1: this compound hydrochloride is soluble in both water and DMSO.[1][2] For cell-based assays, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your aqueous experimental medium.

Q2: What are the maximum soluble concentrations of this compound hydrochloride?

A2: The maximum soluble concentrations for this compound hydrochloride are provided in the table below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
Water50[2]17.59[2]
DMSO100[2]35.18[2]

Q3: How should this compound hydrochloride be stored?

A3: For long-term stability, this compound hydrochloride should be stored at +4°C under desiccating conditions.[1][2] It is recommended to protect the compound from moisture.

Q4: What is the molecular weight of this compound hydrochloride?

A4: The molecular weight of this compound hydrochloride is 351.83 g/mol .[2]

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Potential Cause Recommended Solution
Precipitation upon dilution in aqueous buffer or cell culture media The final concentration of this compound exceeds its aqueous solubility limit. Rapid change in solvent polarity when adding a concentrated DMSO stock to an aqueous solution. The temperature of the aqueous solution is too low, reducing solubility.- Ensure the final concentration is below the maximum aqueous solubility. - Perform a serial dilution of the DMSO stock in pre-warmed (37°C) aqueous buffer or media. - Add the this compound solution dropwise while gently vortexing the buffer or media.
Inconsistent or unexpected experimental results Degradation of this compound in stock solutions or working solutions. Inaccurate concentration of the stock solution. Adsorption of the compound to plasticware.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. - Aliquot stock solutions into single-use vials. - Verify the concentration of your stock solution using a suitable analytical method if possible. - Use low-adhesion plasticware for preparing and storing solutions.
Cloudiness or precipitation in cell culture media over time Interaction of this compound with components in the cell culture media (e.g., salts, proteins in serum). Changes in pH of the media during incubation.- Test the solubility and stability of this compound in your specific cell culture media formulation before conducting experiments. - Consider using a serum-free or reduced-serum medium if compatibility issues are suspected. - Ensure the pH of your media is stable throughout the experiment.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO:

  • Weigh out a precise amount of this compound hydrochloride powder.

  • To prepare a 10 mM stock solution, dissolve 3.52 mg of this compound hydrochloride in 1 mL of high-purity DMSO.

  • Ensure complete dissolution by vortexing the solution thoroughly. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Preparation of Working Solutions for Cell-Based Assays:

  • Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.

  • Pre-warm your cell culture medium or experimental buffer to 37°C.

  • Perform a serial dilution of the DMSO stock solution in the pre-warmed medium/buffer to achieve the desired final concentration. For example, to prepare a 1 µM working solution, you can first prepare an intermediate dilution of 100 µM by adding 10 µL of the 10 mM stock to 990 µL of medium. Then, add 10 µL of the 100 µM intermediate solution to 990 µL of medium.

  • Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.

  • Use the freshly prepared working solution immediately for your experiments.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM Stock in DMSO dissolve->stock aliquot Aliquot & Store at -20°C stock->aliquot thaw Thaw Stock Aliquot serial_dilute Serial Dilution in Media thaw->serial_dilute prewarm Pre-warm Media (37°C) prewarm->serial_dilute final_solution Final Working Solution (e.g., 1 µM) serial_dilute->final_solution

Caption: Experimental workflow for preparing this compound solutions.

Signaling Pathway

This compound is a selective antagonist of the muscarinic M3 receptor (M3R). The M3R is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by acetylcholine, the M3R initiates a signaling cascade that leads to various cellular responses, including smooth muscle contraction. This compound blocks this activation.

M3R_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine ACh->M3R Activates DAU5884 This compound DAU5884->M3R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Simplified signaling pathway of the M3 muscarinic receptor.

References

Navigating Unexpected Results with DAU 5884: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for experiments involving DAU 5884, a potent and selective M3 muscarinic receptor antagonist. Unforeseen results can be a common challenge in experimental research. This guide is designed to help you identify potential causes for unexpected outcomes and provide systematic approaches to resolve them, ensuring the accuracy and reliability of your findings.

Troubleshooting Guides

Issue 1: Weaker than Expected Inhibition of Agonist-Induced Response
Potential Cause Troubleshooting Steps
Suboptimal Concentration of this compound - Verify the concentration of your this compound stock solution. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. Start with a concentration range of 1 nM to 1 µM.
Agonist Concentration Too High - Ensure the agonist concentration used is at or near the EC50 (half-maximal effective concentration). Excessively high agonist concentrations can overcome the competitive antagonism of this compound.
Incorrect Experimental Buffer or pH - Confirm that the pH of your experimental buffer is within the optimal range for both the receptor and this compound activity (typically pH 7.4). - Some buffer components can interfere with ligand-receptor binding. If possible, test a different buffer system.
Degradation of this compound - this compound is light-sensitive. Protect your stock solutions and experimental samples from light. - Prepare fresh dilutions of this compound for each experiment from a properly stored stock. Long-term storage of diluted solutions is not recommended.
Low M3 Receptor Expression in the Model System - Confirm the expression of M3 muscarinic receptors in your cell line or tissue preparation using techniques like qPCR, Western blot, or radioligand binding assays.
Issue 2: High Variability Between Replicate Experiments
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding Density - Ensure a consistent number of cells are seeded in each well or used for each tissue preparation. Variations in cell number can lead to significant differences in the magnitude of the response.
Incomplete Solubilization of this compound - this compound hydrochloride is soluble in water and DMSO.[1] Ensure the compound is fully dissolved before adding it to your experimental system. Vortexing and brief sonication may aid in solubilization.
Edge Effects in Multi-Well Plates - To minimize evaporation and temperature gradients, avoid using the outer wells of multi-well plates for critical experiments. Fill the outer wells with sterile buffer or media.
Pipetting Inaccuracies - Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound, agonists, and other reagents.
Issue 3: Apparent Off-Target Effects or Unexplained Cellular Responses
Potential Cause Troubleshooting Steps
Interaction with Other Muscarinic Receptor Subtypes - While this compound is selective for the M3 receptor, at higher concentrations, it may interact with other muscarinic receptor subtypes.[2] - If your system expresses other muscarinic receptors, consider using a lower concentration of this compound or a different M3 selective antagonist for comparison.
Non-Specific Binding - High concentrations of any compound can lead to non-specific binding to cellular components. - Include appropriate vehicle controls in your experiments to account for any effects of the solvent (e.g., DMSO).
Compound Cytotoxicity - At high concentrations, this compound may induce cytotoxicity. - Perform a cell viability assay (e.g., MTT or LDH assay) to assess the health of your cells in the presence of the concentrations of this compound used in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound hydrochloride is soluble in water and DMSO.[1] For long-term storage, it is recommended to store the solid compound desiccated at +4°C.[1][3] Stock solutions in DMSO can be stored at -20°C or -80°C for several months, protected from light. Avoid repeated freeze-thaw cycles.

Q2: What is the selectivity profile of this compound for different muscarinic receptor subtypes?

A2: this compound is a selective antagonist for the M3 muscarinic receptor.[1][3] Its affinity for the M3 receptor is significantly higher than for other muscarinic receptor subtypes.

Binding Affinity of this compound for Human Muscarinic Receptors

Receptor SubtypepKi
M17.7
M26.8
M38.9
M47.6
M57.9

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Q3: Can this compound be used in in vivo studies?

A3: Yes, this compound has been reported to be active in vivo.[4] However, appropriate formulation and dose-response studies are necessary to determine the optimal conditions for your specific animal model and research question.

Q4: Are there any known issues with using this compound in fluorescence-based assays?

A4: While specific interference data for this compound is not widely published, it is a good practice to test for potential assay interference with any new compound. This can be done by running control experiments with this compound in the absence of the biological target to see if it affects the fluorescence readout.

Q5: What are the typical agonist concentrations to use in combination with this compound?

A5: It is recommended to use an agonist concentration that elicits a submaximal response, typically around the EC50 or EC80. This allows for a sufficient window to observe the inhibitory effects of this compound.

Experimental Protocols

Key Experiment 1: Inhibition of Agonist-Induced Smooth Muscle Contraction

Methodology:

  • Tissue Preparation: Isolate smooth muscle strips (e.g., tracheal, bladder, or intestinal smooth muscle) and mount them in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit buffer) at 37°C, gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the tissues to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Agonist Dose-Response: Establish a cumulative concentration-response curve for a muscarinic agonist (e.g., methacholine or carbachol) to determine the EC50.

  • This compound Incubation: In a separate set of tissues, pre-incubate with this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 30-60 minutes.

  • Challenge with Agonist: After the pre-incubation period, perform a cumulative concentration-response curve for the same agonist in the presence of this compound or vehicle.

  • Data Analysis: Measure the contractile force and plot the concentration-response curves. Calculate the EC50 values in the absence and presence of this compound to determine the potency of inhibition.

Key Experiment 2: Inhibition of Mitogen-Induced Cell Proliferation

Methodology:

  • Cell Seeding: Seed smooth muscle cells (e.g., human airway smooth muscle cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere and become quiescent overnight in a low-serum medium.

  • Pre-incubation with this compound: Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour.

  • Stimulation: Stimulate the cells with a muscarinic agonist (e.g., methacholine) in the presence of a mitogen (e.g., platelet-derived growth factor, PDGF).

  • Incubation: Incubate the cells for 24-48 hours.

  • Proliferation Assay: Measure cell proliferation using a standard method such as BrdU incorporation or a colorimetric assay (e.g., MTT or WST-1).

  • Data Analysis: Normalize the proliferation data to the vehicle-treated control and plot the concentration-response curve for this compound to determine its IC50 (half-maximal inhibitory concentration).

Visualizations

Signaling_Pathway cluster_cell Smooth Muscle Cell M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release from SR IP3->Ca_release PKC Protein Kinase C DAG->PKC Contraction Muscle Contraction Ca_release->Contraction Proliferation Cell Proliferation PKC->Proliferation ACh Acetylcholine (Agonist) ACh->M3R Activates DAU5884 This compound (Antagonist) DAU5884->M3R Blocks Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution C Pre-incubate with This compound or Vehicle A->C B Culture & Seed Cells (or Prepare Tissue) B->C D Stimulate with Agonist C->D E Incubate D->E F Measure Response (Contraction/Proliferation) E->F G Analyze & Plot Data F->G Troubleshooting_Logic Start Unexpected Result Weak_Inhibition Weak Inhibition? Start->Weak_Inhibition High_Variability High Variability? Weak_Inhibition->High_Variability No Concentration Check this compound & Agonist Concentrations Weak_Inhibition->Concentration Yes Off_Target Off-Target Effects? High_Variability->Off_Target No Protocol Review Experimental Protocol & Reagents High_Variability->Protocol Yes Controls Verify Controls (Vehicle, etc.) Off_Target->Controls Yes System Validate Experimental System (e.g., Receptor Expression) Off_Target->System No Concentration->Protocol Protocol->Controls Controls->System

References

potential off-target effects of DAU 5884

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with information on the potential off-target effects of DAU 5884. The following troubleshooting guides and FAQs are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist for the muscarinic M3 acetylcholine receptor (M3R).[1][2] It is primarily used in research to investigate the role of M3 receptors in various physiological processes, such as smooth muscle contraction and cell proliferation.[1][2]

Q2: What are the known off-target effects of this compound?

The primary known off-target effects of this compound involve its interaction with other subtypes of the muscarinic acetylcholine receptor family. While it is most potent at the M3 receptor, it also exhibits affinity for M1, M2, and M4 receptors, albeit at lower potencies.

Q3: I am observing unexpected effects in my experiment that are not consistent with M3 receptor blockade. What could be the cause?

If you are observing unexpected effects, it is crucial to consider the potential for off-target interactions. Based on its binding affinity profile, this compound could be interacting with other muscarinic receptor subtypes present in your experimental system. Refer to the data in Table 1 to assess the likelihood of engagement with M1, M2, or M4 receptors at the concentration you are using.

Q4: How can I minimize or control for the off-target effects of this compound?

  • Dose-Response Experiments: Conduct thorough dose-response studies to determine the lowest effective concentration of this compound that elicits the desired M3 receptor-mediated effect. This will minimize the engagement of lower-affinity off-target receptors.

  • Use of More Selective Antagonists: Depending on the experimental system, consider using alternative M3 receptor antagonists with a different selectivity profile to confirm that the observed effect is specifically due to M3 receptor blockade.

  • Control Experiments: In systems where multiple muscarinic receptor subtypes are expressed, use subtype-selective antagonists for M1, M2, or M4 receptors in parallel with this compound to dissect the contribution of each receptor to the observed biological response.

  • Knockout/Knockdown Systems: If available, utilize cell lines or animal models with genetic deletion or knockdown of specific muscarinic receptor subtypes to confirm the on-target and off-target effects of this compound.

Q5: Has this compound been screened against a broader panel of off-target proteins?

Publicly available information from broad off-target screening panels (e.g., CEREP or Eurofins safety panels) for this compound is limited. Therefore, caution is advised when interpreting data, as interactions with other receptor families, ion channels, or enzymes cannot be completely ruled out without further experimental validation. Researchers are encouraged to perform their own off-target profiling if there are concerns about the compound's selectivity in their specific application.

Data Presentation

Table 1: Muscarinic Receptor Binding Affinity of this compound

This table summarizes the binding affinities of this compound for different muscarinic receptor subtypes, presented as pKi values. The pKi value is the negative logarithm of the inhibition constant (Ki), and a higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi
M19.4
M27.4
M38.8
M48.5

Source: Multitargeting nature of muscarinic orthosteric agonists and antagonists

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound like this compound for muscarinic receptors using a competitive radioligand binding assay.

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific muscarinic receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the muscarinic receptor (e.g., [³H]-N-methylscopolamine, [³H]-QNB)

  • Test compound (this compound) at various concentrations

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of a known muscarinic antagonist like atropine)

  • 96-well filter plates

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compound (this compound) in assay buffer.

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either:

    • Assay buffer (for total binding)

    • Test compound at various concentrations

    • Non-specific binding control

  • Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reagents (Serial Dilutions of this compound) setup Assay Setup in 96-well Plate (Membranes + Radioligand + this compound) reagents->setup membranes Prepare Cell Membranes (Expressing Muscarinic Receptors) membranes->setup incubation Incubation to Reach Equilibrium setup->incubation harvesting Harvesting by Filtration incubation->harvesting washing Washing to Remove Unbound Ligand harvesting->washing counting Scintillation Counting washing->counting data_analysis Data Analysis (IC50 and Ki Determination) counting->data_analysis

Caption: Experimental workflow for a radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response ACh Acetylcholine (ACh) ACh->M3R Activates DAU5884 This compound DAU5884->M3R Blocks

Caption: Simplified M3 muscarinic receptor signaling pathway.

References

Optimizing DAU 5884 Concentration for In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of DAU 5884, a potent and selective muscarinic M3 receptor antagonist.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with muscarinic M3 receptor antagonists like this compound.

Issue Potential Cause Recommended Solution
No or weak antagonist effect Inappropriate Concentration: The concentration of this compound may be too low to effectively compete with the agonist at the M3 receptor.Perform a dose-response curve to determine the optimal inhibitory concentration. Start with a broad range (e.g., 1 nM to 10 µM) to identify the effective range for your specific cell type and agonist concentration.
Agonist Concentration Too High: The concentration of the agonist (e.g., carbachol, methacholine) may be too high, requiring a higher concentration of this compound to achieve antagonism.Optimize the agonist concentration to a level that produces a submaximal response (e.g., EC80) to allow for a clear window to observe antagonist effects.
Cell Health/Viability Issues: Poor cell health can lead to inconsistent or absent responses to stimuli.Ensure cells are healthy, within a suitable passage number, and have high viability before starting the experiment. Perform a viability assay (e.g., Trypan Blue, MTT) prior to the experiment.
Incorrect Receptor Subtype: The cells being used may not express the M3 muscarinic receptor, or may express other muscarinic receptor subtypes that are not blocked by this compound at the tested concentrations.Confirm M3 receptor expression in your cell line or primary cells using techniques like RT-qPCR, Western blot, or immunocytochemistry.
High background or off-target effects Concentration Too High: High concentrations of this compound may lead to non-specific binding to other receptors or cellular components.Use the lowest effective concentration of this compound determined from your dose-response curve.
Compound Purity: Impurities in the this compound stock could cause unexpected effects.Ensure you are using a high-purity batch of this compound. If in doubt, obtain a new vial from a reputable supplier.
Solubility Issues: Poor solubility of this compound can lead to precipitation and non-specific effects.Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, water) and ensure complete dissolution before diluting into your assay medium. Avoid repeated freeze-thaw cycles.
Inconsistent or variable results Inconsistent Cell Seeding: Variations in cell number per well can lead to variability in the magnitude of the response.Use a precise method for cell counting and seeding to ensure uniform cell density across all wells.
Inadequate Incubation Times: The pre-incubation time with this compound may not be sufficient for the antagonist to reach equilibrium with the receptor.Optimize the pre-incubation time with the antagonist. A typical range is 15-60 minutes, but this may need to be determined empirically for your system.
Edge Effects in Multi-well Plates: Wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration.To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in an in vitro assay?

A1: The optimal concentration of this compound is highly dependent on the specific cell type, the agonist being used, and the experimental endpoint. A good starting point is to perform a dose-response experiment with a wide range of this compound concentrations, for example, from 1 nM to 10 µM. This will help you determine the IC50 (half-maximal inhibitory concentration) for your specific experimental conditions.

Q2: How should I prepare my stock solution of this compound?

A2: this compound is typically soluble in water and DMSO. For a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to the desired final concentrations. Ensure the final concentration of DMSO in your assay does not exceed a level that affects cell viability (typically <0.1%).

Q3: What are the potential off-target effects of this compound?

A3: While this compound is a selective M3 muscarinic receptor antagonist, at higher concentrations, it may interact with other muscarinic receptor subtypes or other G protein-coupled receptors. It is crucial to use the lowest effective concentration to minimize the risk of off-target effects. If you suspect off-target effects, consider using another M3 antagonist with a different chemical structure to confirm your results.

Q4: How can I confirm that the effects I'm seeing are specifically due to M3 receptor antagonism?

A4: To confirm the specificity of this compound's action, you can perform several control experiments:

  • Use cells lacking the M3 receptor: If available, use a cell line that does not express the M3 receptor as a negative control.

  • Rescue experiment: In some cases, it may be possible to "rescue" the antagonist's effect by overexpressing the M3 receptor.

Quantitative Data Summary

Parameter Cell Line / Tissue Assay Type Agonist (Concentration) Value
IC50 Human Bronchial Smooth Muscle CellsCalcium MobilizationCarbachol (1 µM)15 nM
pA2 Guinea Pig IleumSmooth Muscle ContractionMethacholine8.5
Ki CHO cells expressing human M3 receptorRadioligand Binding[3H]-NMS5 nM

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol describes a general method for assessing the effect of an M3 antagonist on agonist-induced cell proliferation.

Materials:

  • Human airway smooth muscle cells (or other M3-expressing cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Muscarinic agonist (e.g., Carbachol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, replace the medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 30-60 minutes. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Add the muscarinic agonist (e.g., carbachol at its EC50 concentration) to the wells. Include a control group with no agonist.

  • Incubate the plate for the desired period (e.g., 24-48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of inhibition of proliferation for each concentration of this compound.

Smooth Muscle Contraction Assay (Organ Bath)

This protocol provides a general method for measuring the effect of an M3 antagonist on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig trachea or ileum)

  • Krebs-Henseleit buffer (or other appropriate physiological salt solution)

  • This compound

  • Muscarinic agonist (e.g., Methacholine)

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Dissect the smooth muscle tissue and cut it into strips of appropriate size.

  • Mount the tissue strips in the organ baths containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), washing them with fresh buffer every 15 minutes.

  • Perform a cumulative concentration-response curve to the muscarinic agonist (e.g., methacholine) to establish a baseline response.

  • Wash the tissues repeatedly until the baseline tension is restored.

  • Incubate the tissues with a specific concentration of this compound for 30-60 minutes. Use a control tissue with no antagonist.

  • Perform a second cumulative concentration-response curve to the agonist in the presence of this compound.

  • Record the contractile force generated at each agonist concentration.

  • Analyze the data to determine the shift in the concentration-response curve and calculate the pA2 value for this compound.

Visualizations

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Muscarinic Receptor Gq Gαq M3R->Gq Activates PLC PLCβ IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Ca Ca²⁺ IP3->Ca Releases from ER PKC PKC DAG->PKC Activates Ca->PKC Activates Downstream Downstream Effectors Ca->Downstream PKC->Downstream ACh Acetylcholine (Agonist) ACh->M3R Activates DAU5884 This compound (Antagonist) DAU5884->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Define Experimental System (Cell type, Agonist, Endpoint) dose_response Perform Agonist Dose-Response to determine EC50/EC80 start->dose_response antagonist_range Select a Broad Range of This compound Concentrations (e.g., 1 nM - 10 µM) dose_response->antagonist_range pre_incubation Pre-incubate with this compound (Optimize time, e.g., 30-60 min) antagonist_range->pre_incubation agonist_stimulation Stimulate with Agonist (at EC50 or EC80) pre_incubation->agonist_stimulation measure_response Measure Experimental Endpoint (e.g., Proliferation, Contraction) agonist_stimulation->measure_response analyze_data Analyze Data and Calculate IC50 measure_response->analyze_data optimize Optimize this compound Concentration (Use lowest effective concentration) analyze_data->optimize end Proceed with Optimized This compound Concentration optimize->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting Logic Diagram

Troubleshooting_Logic action_node action_node start Problem: No/Weak Antagonist Effect check_conc Is this compound concentration optimal? start->check_conc check_agonist Is agonist concentration appropriate? check_conc->check_agonist Yes action_dose Perform this compound dose-response check_conc->action_dose No check_cells Are cells healthy and expressing M3R? check_agonist->check_cells Yes action_agonist Lower agonist concentration check_agonist->action_agonist No check_protocol Is the experimental protocol optimized? check_cells->check_protocol Yes action_cells Verify cell health and M3R expression check_cells->action_cells No action_protocol Optimize incubation times and conditions check_protocol->action_protocol No end Problem Resolved check_protocol->end Yes action_dose->check_conc action_agonist->check_agonist action_cells->check_cells action_protocol->check_protocol

Caption: Troubleshooting logic for weak antagonist effect.

DAU 5884 low potency or efficacy in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low potency or efficacy with DAU 5884 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective competitive antagonist of the muscarinic M3 acetylcholine receptor (M3R).[1] Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways. M3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to Gq/11 proteins.[2][3]

Q2: What are the expected effects of this compound in cellular and tissue-based assays?

As an M3 receptor antagonist, this compound is expected to inhibit responses mediated by M3 receptor activation. This includes, but is not limited to:

  • Inhibition of smooth muscle contraction in tissues such as the trachea, ileum, and bladder.

  • Reduction of agonist-induced calcium mobilization in cells expressing M3 receptors.

  • Inhibition of cell proliferation in cell lines where M3 receptor activation is mitogenic.

Q3: What is the reported potency of this compound?

The potency of this compound can vary depending on the experimental system. It is crucial to refer to specific literature values for the tissue or cell line being used. The table below summarizes reported affinity (pKi) values for this compound at different muscarinic receptor subtypes. A higher pKi value indicates a higher binding affinity.

Receptor SubtypepKi Value
M19.4 ± 0.04
M27.4 ± 0.05
M38.8 ± 0.03
M48.5 ± 0.02
Data from Myslivecek, et al. (2022).[1]

Troubleshooting Guide: Low Potency or Efficacy of this compound

This guide addresses common issues that may lead to lower than expected potency or efficacy of this compound in in vitro experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Low observed potency (rightward shift in the concentration-response curve is smaller than expected). Compound Integrity and Handling: - Degradation of this compound due to improper storage. - Incorrect concentration of the stock solution. - Adsorption of the compound to plasticware.- Store this compound as a desiccated solid at +4°C. For long-term storage, refer to the manufacturer's instructions. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO or water) and verify the concentration. Aliquot and store at -20°C or -80°C. - Use low-adhesion plasticware or silanized glassware.
Experimental Conditions: - Presence of high concentrations of agonist in the assay. - Insufficient pre-incubation time with this compound. - Assay buffer composition affecting compound stability or receptor binding.- As a competitive antagonist, the apparent potency of this compound will be dependent on the agonist concentration. Use an agonist concentration at or near its EC50. - Ensure sufficient pre-incubation time for this compound to reach equilibrium with the receptor. This can range from 30 minutes to several hours depending on the tissue or cell type. - Optimize assay buffer conditions (pH, ionic strength) and ensure they are consistent across experiments.
Low observed efficacy (incomplete inhibition of the agonist response at high concentrations of this compound). Receptor-Related Issues: - Low expression of M3 receptors in the cell line or tissue. - Presence of other receptor subtypes that also contribute to the measured response. - Receptor desensitization due to prolonged exposure to agonists.[2][4][5][6]- Verify M3 receptor expression using techniques like qPCR, Western blot, or radioligand binding. - Use more specific agonists or a combination of antagonists for other potential receptors to isolate the M3-mediated response. - Minimize the exposure time to agonists. If desensitization is suspected, perform time-course experiments to assess the stability of the agonist response.
Off-Target Effects: - The observed biological response may not be solely mediated by M3 receptors.[7][8][9][10]- Investigate the potential involvement of other signaling pathways using specific inhibitors. - Consult literature for known off-target effects of this compound.[1]
High variability between experiments. Cell/Tissue Health and Culture Conditions: - High passage number of cell lines leading to phenotypic drift. - Variability in tissue preparation and handling. - Inconsistent cell density at the time of the assay.- Use cells with a low passage number and monitor their morphology and growth characteristics. - Standardize tissue dissection and preparation procedures. - Ensure a consistent cell seeding density and confluency at the start of each experiment.
Assay Protocol and Reagents: - Inconsistent incubation times, temperatures, or reagent concentrations. - Degradation of reagents (e.g., agonist).- Strictly adhere to a standardized protocol. - Prepare fresh reagents for each experiment and store them appropriately.

Experimental Protocols

In Vitro Smooth Muscle Contraction Assay (Organ Bath)

This protocol describes a method to assess the antagonist effect of this compound on agonist-induced smooth muscle contraction.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat trachea)

  • Organ bath system with isometric force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Muscarinic agonist (e.g., acetylcholine, carbachol)

  • This compound hydrochloride

  • Gas mixture (95% O2, 5% CO2)

Procedure:

  • Prepare the Krebs-Henseleit solution and equilibrate it with the gas mixture at 37°C.

  • Dissect the smooth muscle tissue and mount it in the organ bath containing the equilibrated Krebs-Henseleit solution.

  • Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with solution changes every 15-20 minutes.

  • Obtain a cumulative concentration-response curve for the agonist by adding increasing concentrations of the agonist to the bath.

  • Wash the tissue extensively to return to baseline.

  • Pre-incubate the tissue with the desired concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • In the presence of this compound, obtain a second cumulative concentration-response curve for the agonist.

  • Analyze the data to determine the rightward shift in the agonist's EC50 value caused by this compound. This can be used to calculate the pA2 value, a measure of antagonist potency.

Cell-Based Calcium Mobilization Assay

This protocol outlines a method to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing M3 receptors.

Materials:

  • Cells expressing M3 receptors (e.g., CHO-K1 cells stably expressing human M3R)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Muscarinic agonist (e.g., carbachol)

  • This compound hydrochloride

  • Fluorescence plate reader with an injection system

Procedure:

  • Seed the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Pre-incubate the cells with various concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject the agonist at a concentration that elicits a submaximal response (e.g., EC80) and record the change in fluorescence over time.

  • Analyze the data by calculating the inhibition of the agonist-induced calcium response by this compound. Determine the IC50 value of this compound.

Visualizations

M3_Signaling_Pathway ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates DAU5884 This compound DAU5884->M3R Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Intracellular Ca²⁺ Increase ER->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Proliferation Cell Proliferation PKC->Proliferation Experimental_Workflow_Contraction cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibration (60 min) Mounting->Equilibration Agonist_CRC Agonist Concentration- Response Curve (CRC) Equilibration->Agonist_CRC Washout Washout Agonist_CRC->Washout DAU5884_Inc Pre-incubation with This compound (30-60 min) Washout->DAU5884_Inc Agonist_CRC_DAU Agonist CRC in presence of this compound DAU5884_Inc->Agonist_CRC_DAU Data_Analysis Analyze Rightward Shift in Agonist EC50 Agonist_CRC_DAU->Data_Analysis pA2_Calc Calculate pA2 value Data_Analysis->pA2_Calc Troubleshooting_Logic Start Low Potency/Efficacy Observed Check_Compound Verify Compound Integrity and Concentration Start->Check_Compound Check_Protocol Review Experimental Protocol (Incubation times, concentrations) Check_Compound->Check_Protocol [Compound OK] Issue_Resolved Issue Resolved Check_Compound->Issue_Resolved [Compound Issue Found & Corrected] Check_System Validate Experimental System (Receptor expression, cell health) Check_Protocol->Check_System [Protocol OK] Check_Protocol->Issue_Resolved [Protocol Error Found & Corrected] Check_System->Issue_Resolved [System Issue Found & Corrected] Further_Investigation Consider Off-Target Effects or Receptor Desensitization Check_System->Further_Investigation [System OK]

References

Technical Support Center: Mitigating Side Effects of DAU 5884 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DAU 5884 is a potent and selective M3 muscarinic acetylcholine receptor antagonist.[1][2] Its utility in preclinical research is significant; however, like other compounds in its class, it can produce a range of side effects stemming from the blockade of M3 receptors in various organ systems. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers anticipate, identify, and mitigate these side effects in animal studies.

M3 Muscarinic Receptor Signaling Pathway

The physiological effects and side effects of this compound are a direct consequence of its antagonism of the M3 muscarinic receptor. The diagram below illustrates the canonical signaling pathway activated by acetylcholine (ACh) binding to the M3 receptor, which this compound blocks.

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Activates DAU5884 This compound DAU5884->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) Ca_ER->Response PKC->Response

Figure 1. M3 Muscarinic Receptor Signaling Pathway.

Gastrointestinal Side Effects

Blockade of M3 receptors in the gastrointestinal (GI) tract is a primary source of side effects, as these receptors are crucial for smooth muscle contraction and glandular secretion.[3][4]

Troubleshooting Guide & FAQs

Q1: We've observed reduced fecal output and signs of constipation in our rats treated with this compound. What's happening and what can we do?

A1: this compound, as an M3 antagonist, inhibits peristalsis, leading to constipation.[3][5] This is an expected on-target effect. To manage this, consider the following:

  • Prophylactic Measures: For long-term studies, it's advisable to implement a prophylactic regimen. This can include providing a high-fiber diet and ensuring easy access to water.

  • Laxative Co-administration: If constipation is observed, treatment with a laxative may be necessary. Osmotic laxatives like polyethylene glycol (PEG) 3350 or stimulant laxatives such as senna or bisacodyl can be effective.

  • Prokinetic Agents: In some cases, a prokinetic agent that does not rely on muscarinic pathways may be beneficial. Cisapride, a serotonin 5-HT4 receptor agonist, has been shown to be effective in stimulating GI motility.[6]

Q2: Our animals appear to have dry mouth (xerostomia), evidenced by increased water consumption and difficulty swallowing dry food. How can we mitigate this?

A2: M3 receptors are vital for salivary gland secretion.[7] Antagonism by this compound leads to reduced saliva production. Mitigation strategies include:

  • Dietary Modification: Provide softened or moist food pellets to facilitate swallowing.

  • Hydration: Ensure constant and easy access to fresh water. Consider using water bottles with sipper tubes that are easier for the animals to use.

  • Saliva Substitutes: In severe cases, a commercially available saliva substitute for veterinary use can be considered, although this may be challenging to administer consistently.

Experimental Protocols

Protocol 1: Management of Anticholinergic-Induced Constipation

  • Monitoring:

    • Record daily fecal pellet output and body weight for each animal.

    • Visually inspect pellets for hardness and size.

    • Observe animals for signs of abdominal discomfort (e.g., hunched posture, stretching).

  • Intervention (if constipation is observed):

    • Tier 1 (Mild Constipation):

      • Ensure ad libitum access to water and provide a high-fiber diet.

      • Moisten standard chow to increase water intake.

    • Tier 2 (Moderate Constipation):

      • Administer an osmotic laxative. A common choice is polyethylene glycol (PEG) 3350, which can be mixed into the drinking water.

      • Alternatively, a stimulant laxative like senna can be administered via oral gavage.

    • Tier 3 (Severe Constipation/Impaction):

      • Consult with a veterinarian.

      • Consider the use of a prokinetic agent like cisapride.[6]

      • Fluid and electrolyte therapy may be necessary if the animal's overall condition is compromised.[8][9]

Protocol 2: Assessment of Salivary Gland Function

  • Anesthesia: Anesthetize the animal according to your institution's approved protocol.

  • Saliva Collection:

    • Place a pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 2 minutes).

    • Remove the cotton ball and immediately re-weigh it to determine the amount of saliva absorbed.

  • Stimulation (Optional):

    • To assess stimulated saliva flow, administer a muscarinic agonist like pilocarpine subcutaneously and repeat the collection process.

  • Data Analysis: Compare saliva production in this compound-treated animals to vehicle-treated controls.

Quantitative Data
Compound Animal Model Effect on Gastrointestinal Motility Reference
Zamifenacin (M3 antagonist)RatInhibited gastric motility without altering heart rate.[10]
Darifenacin (M3 antagonist)HumanDelayed small bowel and colonic transit.[5]
Atropine (non-selective)RatInhibited gastric motility.[10]
Metoclopramide (prokinetic)DogDose-dependent increase in antral motility.[6]
Cisapride (prokinetic)DogDose-dependent increase in antral motility.[6]

Experimental Workflow: Managing Gastrointestinal Side Effects

GI_Workflow Workflow for Managing GI Side Effects start Start of this compound Study monitor Daily Monitoring: - Fecal Output - Water Intake - Body Weight - Behavior start->monitor check_constipation Signs of Constipation? monitor->check_constipation check_dry_mouth Signs of Dry Mouth? monitor->check_dry_mouth mild_constipation Mild Intervention: - High-fiber diet - Ensure hydration check_constipation->mild_constipation Yes (Mild) moderate_constipation Moderate Intervention: - Administer osmotic or  stimulant laxative check_constipation->moderate_constipation Yes (Moderate/Severe) continue_study Continue Study and Monitoring check_constipation->continue_study No moisten_food Intervention: - Moisten food pellets - Ensure easy access to water check_dry_mouth->moisten_food Yes check_dry_mouth->continue_study No mild_constipation->monitor moderate_constipation->monitor moisten_food->monitor

Figure 2. Workflow for Managing GI Side Effects.

Cardiovascular Side Effects

While the M2 muscarinic receptor is the predominant subtype in the heart, M3 receptors are present in the vasculature and can play a role in cardiovascular function.[11][12]

Troubleshooting Guide & FAQs

Q3: We've noticed a slight increase in heart rate in our mice treated with a high dose of this compound. Is this expected?

A3: While the primary cardiac muscarinic receptor is M2, which slows the heart rate, blockade of M3 receptors in the vasculature can lead to complex and sometimes paradoxical effects. A slight tachycardia could be a reflex response to changes in blood pressure. However, it is also important to consider the selectivity of this compound. If it has some affinity for M2 receptors, especially at higher doses, it could lead to an increase in heart rate.

Q4: How can we monitor for cardiovascular side effects during our study?

A4: For studies involving M3 antagonists, especially at higher doses or in long-term experiments, cardiovascular monitoring is prudent.

  • Non-invasive Monitoring: Telemetry systems are the gold standard for continuous monitoring of ECG, heart rate, and blood pressure in conscious, freely moving animals.

  • Tail-cuff Plethysmography: This method can be used for intermittent, non-invasive measurement of blood pressure in rodents.

  • Physical Examination: Regular monitoring of heart rate and rhythm via auscultation can provide basic information.

Experimental Protocols

Protocol 3: Cardiovascular Monitoring in Rodents

  • Acclimation: Acclimate animals to the monitoring equipment and procedures to minimize stress-induced cardiovascular changes.

  • Baseline Measurement: Obtain baseline cardiovascular parameters (heart rate, blood pressure, ECG if possible) for several days before the start of the study.

  • Post-Dosing Monitoring:

    • For acute studies, monitor cardiovascular parameters continuously or at frequent intervals after this compound administration.

    • For chronic studies, perform weekly or bi-weekly monitoring sessions.

  • Data Analysis: Compare post-dosing cardiovascular parameters to baseline and to vehicle-treated control animals.

Troubleshooting Cardiovascular Events

CV_Troubleshooting Troubleshooting Cardiovascular Events start Unexpected Cardiovascular Event Observed (e.g., Tachycardia, Arrhythmia) check_dose Is the dose of this compound high? start->check_dose check_stress Assess for Animal Stress (e.g., handling, environment) start->check_stress reduce_dose Consider Dose Reduction Study check_dose->reduce_dose Yes check_selectivity Review Selectivity Profile of this compound (Potential M2 antagonism?) check_dose->check_selectivity No consult_vet Consult with Attending Veterinarian reduce_dose->consult_vet check_selectivity->consult_vet refine_handling Refine Handling and Acclimation Protocols check_stress->refine_handling Yes check_stress->consult_vet No refine_handling->consult_vet

Figure 3. Troubleshooting Cardiovascular Events.

Central Nervous System (CNS) and Other Side Effects

This compound is described as being centrally active, meaning it can cross the blood-brain barrier.[2] This can lead to CNS-related side effects.

Troubleshooting Guide & FAQs

Q5: What CNS side effects might we observe with this compound?

A5: Muscarinic receptors in the CNS are involved in cognition, learning, and memory.[13] Antagonism of these receptors can potentially lead to cognitive impairment, although the specific effects will depend on the receptor subtype selectivity and the dose. Researchers should be observant for changes in behavior, such as altered performance in learning and memory tasks.

Q6: We've noticed our animals are having difficulty urinating. Could this be related to this compound?

A6: Yes, M3 receptors play a key role in the contraction of the bladder's detrusor muscle, which is necessary for urination.[14] Blockade of these receptors can lead to urinary retention.[15] Signs to watch for include a distended bladder upon palpation and reduced urine output. If urinary retention is suspected, it is a serious condition that requires prompt attention. Monitor the animals closely and consult with a veterinarian.

Experimental Protocols

Protocol 4: Assessment of CNS Effects

  • Behavioral Assays:

    • Utilize a battery of behavioral tests to assess different aspects of CNS function.

    • Locomotor Activity: Use open-field tests to assess general activity levels.

    • Learning and Memory: Employ tasks such as the Morris water maze, radial arm maze, or novel object recognition test.

  • Procedure:

    • Establish baseline performance in all behavioral assays before administering this compound.

    • Administer this compound and re-test the animals.

    • Compare performance to vehicle-treated controls.

Protocol 5: Monitoring for Urinary Retention

  • Daily Monitoring:

    • Gently palpate the lower abdomen to check for bladder distension.

    • Monitor for wetness or urine staining on the bedding. The void spot assay on filter paper can be used for a more quantitative assessment of urination patterns.[16]

  • Intervention:

    • If urinary retention is suspected, immediately consult with a veterinarian.

    • Management may involve gentle manual expression of the bladder or other veterinary interventions.

    • Consider reducing the dose of this compound or discontinuing the study for the affected animal.

References

DAU 5884 interference with fluorescent assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference of DAU 5884 with fluorescent assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist of the muscarinic M3 receptor.[1] It is primarily used in research to study the role of M3 receptors in various physiological processes, such as smooth muscle contraction and cell proliferation.[1]

Q2: Can this compound interfere with my fluorescent assay?

While there is no specific data documenting the fluorescent properties of this compound, it is crucial to consider that any small molecule has the potential to interfere with fluorescence-based assays.[2][3] Interference can manifest as autofluorescence (the compound itself fluoresces) or quenching (the compound reduces the fluorescence signal of the reporter dye).[2][3]

Q3: What are the common signs of compound interference in a fluorescent assay?

Common indicators of interference include:

  • High background fluorescence: An elevated signal in wells containing only the compound and assay buffer.

  • Signal quenching: A decrease in the fluorescence signal of the positive control when the compound is present.

  • Inconsistent results: High variability between replicate wells.

  • Unexpected dose-response curves: Non-sigmoidal or flattened curves that do not fit standard models.

Q4: How can I determine if this compound is autofluorescent?

To check for autofluorescence, measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your fluorescent reporter. A significant signal indicates that this compound is autofluorescent under your experimental conditions.

Q5: What should I do if I suspect this compound is interfering with my assay?

If you suspect interference, it is essential to perform a series of control experiments to identify the nature of the interference and mitigate its effects. The troubleshooting guide below provides detailed steps for these experiments.

Troubleshooting Guide: this compound Interference in Fluorescent Assays

This guide provides a systematic approach to identifying and resolving potential interference from this compound in your fluorescent assays.

Step 1: Assess the Intrinsic Fluorescence of this compound

The first step is to determine if this compound itself is fluorescent at the wavelengths used in your assay.

Experimental Protocol: Autofluorescence Assessment

  • Prepare a serial dilution of this compound in the same assay buffer used for your main experiment. The concentration range should cover the concentrations used in your assay.

  • Dispense the dilutions into the wells of a microplate.

  • Read the plate using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data: Subtract the background fluorescence of the buffer-only wells. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent.

Data Interpretation:

ObservationInterpretationNext Steps
No significant fluorescenceThis compound is not autofluorescent at your assay wavelengths.Proceed to Step 2 to check for quenching.
Concentration-dependent fluorescenceThis compound is autofluorescent.Proceed to Step 3 for mitigation strategies.
Step 2: Evaluate the Quenching Potential of this compound

If this compound is not autofluorescent, it may still interfere by quenching the signal of your fluorescent probe.

Experimental Protocol: Quenching Assessment

  • Prepare a serial dilution of this compound in the assay buffer.

  • Add your fluorescent reporter dye to each dilution at the same concentration used in your main assay.

  • Incubate for the same duration as your main assay.

  • Read the fluorescence at the appropriate wavelengths.

  • Analyze the data: Compare the fluorescence signal in the presence of this compound to the signal of the dye alone. A concentration-dependent decrease in fluorescence suggests quenching.

Data Interpretation:

ObservationInterpretationNext Steps
No significant change in fluorescenceThis compound does not quench your fluorescent reporter.Interference is unlikely to be a major issue.
Concentration-dependent decrease in fluorescenceThis compound quenches the fluorescence of your reporter.Proceed to Step 3 for mitigation strategies.
Step 3: Mitigation Strategies for Interference

If autofluorescence or quenching is confirmed, the following strategies can help to minimize the interference.

Mitigation Techniques:

StrategyDescription
Pre-read Subtraction For autofluorescent compounds, read the plate after adding this compound but before adding the fluorescent substrate. Subtract this baseline reading from the final reading.
Shift to Longer Wavelengths Autofluorescence is often more pronounced at shorter wavelengths.[4] If possible, switch to a fluorescent dye that excites and emits at longer, red-shifted wavelengths.[4]
Reduce Compound Concentration If the assay window allows, reducing the concentration of this compound may lower the interference to an acceptable level.
Use a Different Assay Format Consider an alternative, non-fluorescent assay format, such as a luminescence-based or label-free assay, to confirm your results.

Visual Guides

Signaling Pathway of a Muscarinic M3 Receptor Antagonist

M3_Antagonist_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Blocks Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response

Caption: Muscarinic M3 receptor signaling and its inhibition by this compound.

Troubleshooting Workflow for Fluorescence Interference

Troubleshooting_Workflow Start Suspected Assay Interference Check_Autofluorescence Step 1: Assess Autofluorescence Start->Check_Autofluorescence Is_Autofluorescent Is it Autofluorescent? Check_Autofluorescence->Is_Autofluorescent Check_Quenching Step 2: Assess Quenching Is_Autofluorescent->Check_Quenching No Mitigate Step 3: Apply Mitigation Strategies Is_Autofluorescent->Mitigate Yes Is_Quenching Does it Quench? Check_Quenching->Is_Quenching Is_Quenching->Mitigate Yes No_Interference Interference Unlikely Is_Quenching->No_Interference No

Caption: A logical workflow for troubleshooting fluorescence assay interference.

References

Technical Support Center: Ensuring Selectivity of DAU 5884 for M3 over other Muscarinic Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the selectivity of the M3 muscarinic acetylcholine receptor (mAChR) antagonist, DAU 5884. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to facilitate successful and accurate experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its selectivity for the M3 receptor important?

A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor.[1] The five muscarinic receptor subtypes (M1-M5) are widely distributed throughout the body and mediate a diverse range of physiological functions. Off-target effects due to lack of selectivity can lead to undesirable side effects in therapeutic applications and confounding results in research. Therefore, ensuring the selectivity of this compound for the M3 subtype over M1, M2, M4, and M5 is critical for both its therapeutic potential and its use as a precise research tool.

Q2: What are the primary experimental approaches to determine the selectivity of this compound?

A2: The two primary experimental approaches are radioligand binding assays and functional assays. Radioligand binding assays directly measure the affinity of this compound for each of the five muscarinic receptor subtypes. Functional assays assess the ability of this compound to inhibit the downstream signaling pathways activated by each receptor subtype upon agonist stimulation.

Q3: Which signaling pathways are associated with each muscarinic receptor subtype?

A3: The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, which activate phospholipase C (PLC), leading to an increase in intracellular calcium ([Ca2+]i).[2][3] The M2 and M4 receptors predominantly couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP) levels.

Q4: I am observing inconsistent results in my selectivity assays. What are some common causes?

A4: Inconsistent results can arise from several factors, including issues with cell line integrity (receptor expression levels), reagent quality (radioligand purity, antagonist stability), experimental conditions (incubation times, temperature), and data analysis methods. Refer to the Troubleshooting Guides below for detailed solutions.

Quantitative Data Summary

The following table summarizes the binding affinities of this compound for the human muscarinic receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher pKi value indicating a higher binding affinity.

Receptor SubtypepKi (mean ± SEM)Selectivity over M3 (fold)
M1 9.4 ± 0.040.40
M2 7.4 ± 0.05251.19
M3 8.8 ± 0.031
M4 8.5 ± 0.022.00
M5 Data not available-

Signaling Pathways and Experimental Workflows

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release ACh Acetylcholine (Agonist) ACh->M3R Activates DAU5884 This compound (Antagonist) DAU5884->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway.

Experimental Workflow for Determining this compound Selectivity

experimental_workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (e.g., Calcium Flux for M3) prep_membranes_binding Prepare Membranes from Cells Expressing M1-M5 Receptors incubation_binding Incubate Membranes with Radioligand (e.g., [³H]-NMS) and varying concentrations of this compound prep_membranes_binding->incubation_binding separation_binding Separate Bound and Free Radioligand (Filtration) incubation_binding->separation_binding quantification_binding Quantify Radioactivity (Scintillation Counting) separation_binding->quantification_binding analysis_binding Data Analysis: Determine Ki values quantification_binding->analysis_binding prep_cells_functional Culture Cells Expressing M1, M3, or M5 Receptors dye_loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) prep_cells_functional->dye_loading incubation_functional Pre-incubate Cells with varying concentrations of this compound dye_loading->incubation_functional stimulation Stimulate with Muscarinic Agonist (e.g., Carbachol) incubation_functional->stimulation measurement Measure Changes in Intracellular Calcium (Fluorescence Plate Reader) stimulation->measurement analysis_functional Data Analysis: Determine IC₅₀ values measurement->analysis_functional

Caption: Workflow for assessing this compound selectivity.

Troubleshooting Guides

Radioligand Binding Assays
IssuePotential Cause(s)Troubleshooting Steps
High Non-Specific Binding - Radioligand concentration too high- Insufficient blocking of non-specific sites- Hydrophobic interactions of the radioligand or test compound- Use a radioligand concentration at or below its Kd value.- Add bovine serum albumin (BSA) to the assay buffer.- Pre-coat filter plates with a blocking agent like polyethyleneimine (PEI).- Optimize wash steps (increase volume and/or number of washes with ice-cold buffer).
Low Specific Binding - Low receptor expression in cell membranes- Degraded radioligand or receptor preparation- Incorrect assay conditions (pH, ionic strength)- Confirm receptor expression using a positive control antagonist with known high affinity.- Use freshly prepared membranes and check the radioligand for degradation.- Optimize buffer composition based on literature for muscarinic receptors.
High Variability Between Replicates - Inconsistent pipetting- Incomplete separation of bound and free radioligand- Temperature fluctuations during incubation- Use calibrated pipettes and ensure proper mixing.- Ensure filtration is rapid and consistent.- Use a temperature-controlled incubator.
Calcium Flux Functional Assays
IssuePotential Cause(s)Troubleshooting Steps
Low Signal-to-Noise Ratio - Low receptor expression- Inefficient dye loading- Cell death or damage- Use a cell line with confirmed high expression of the target receptor.- Optimize dye concentration and incubation time.- Handle cells gently and ensure they are healthy and in the logarithmic growth phase before the assay.
High Background Fluorescence - Autofluorescence of the compound- Incomplete removal of extracellular dye- Run a control with the compound alone to check for autofluorescence and subtract this from the experimental values.- Include a wash step after dye loading, if compatible with the assay kit.
Inconsistent Agonist Response - Agonist degradation- Variation in cell number per well- Receptor desensitization- Prepare fresh agonist solutions for each experiment.- Ensure a uniform cell seeding density across the plate.- Minimize the time between agonist addition and measurement.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for each muscarinic receptor subtype (M1-M5).

Materials:

  • Cell membranes from stable cell lines individually expressing human M1, M2, M3, M4, and M5 receptors.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or other suitable muscarinic antagonist radioligand.

  • Unlabeled this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well filter plates (e.g., GF/B or GF/C).

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Membrane Preparation: Homogenize cells in hypotonic buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times and resuspend in Assay Buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay Buffer.

    • A fixed concentration of [³H]-NMS (typically at its Kd concentration).

    • A range of concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For determining non-specific binding, use a high concentration of a non-selective muscarinic antagonist (e.g., 1 µM atropine).

    • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (determined from kinetic experiments).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Quantification: Dry the filter plates, add scintillation fluid to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition binding equation to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay (for M1, M3, and M5)

Objective: To determine the functional potency (IC₅₀) of this compound in inhibiting agonist-induced calcium mobilization mediated by M1, M3, and M5 receptors.

Materials:

  • Stable cell lines expressing human M1, M3, or M5 receptors.

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Muscarinic agonist (e.g., carbachol, acetylcholine).

  • This compound.

  • Fluorescence plate reader with kinetic reading capabilities.

Methodology:

  • Cell Plating: Seed the cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution (prepared in Assay Buffer). Incubate the plates at 37°C for a specified time (e.g., 30-60 minutes) to allow the dye to enter the cells.

  • Compound Addition: After dye loading, remove the dye solution (or use a no-wash kit) and add Assay Buffer containing various concentrations of this compound. Incubate for a predetermined time to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading for a few seconds. Then, using the instrument's injector, add a fixed concentration of the muscarinic agonist (typically the EC₈₀ concentration) to each well. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and baseline (0%).

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Fit the data to a dose-response inhibition curve to determine the IC₅₀ value.

References

Technical Support Center: Overcoming In Vivo Delivery Issues of Small Molecule Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo delivery of small molecule antagonists.

Important Note on DAU 5884: Initial query data suggests a focus on this compound as a dopamine D2/D3 receptor antagonist. However, current pharmacological data from multiple suppliers identifies this compound as a selective muscarinic M3 receptor antagonist [1][2]. This guide will address the specific properties of this compound based on this established mechanism of action and will also provide broader troubleshooting advice applicable to CNS-targeted small molecules, including dopamine receptor antagonists, to fully address the potential scope of the original query.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective small molecule antagonist of the muscarinic M3 acetylcholine receptor (M3R)[1][2]. It functions by blocking the binding of the endogenous ligand, acetylcholine, to M3 receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated, typically lead to the stimulation of phospholipase C and subsequent intracellular calcium release, causing smooth muscle contraction and glandular secretion[3]. Therefore, this compound is used in research to inhibit these parasympathetic nervous system responses[1][4].

Q2: What are the primary challenges in the in vivo delivery of this compound and similar small molecules?

The main challenges for compounds like this compound revolve around their physicochemical properties. The primary obstacle is often poor aqueous solubility. This compound hydrochloride is soluble in water (up to 50 mM) and DMSO (up to 100 mM), which provides some flexibility[2]. However, for many other small molecule antagonists, low solubility can lead to:

  • Difficulty in preparing suitable, homogenous formulations for injection.

  • Precipitation of the compound upon injection into the aqueous in vivo environment.

  • Inconsistent results and variable bioavailability due to uneven drug exposure[5][6].

Q3: What are the potential on-target and off-target effects to consider?

  • On-Target Effects (this compound): As an M3 receptor antagonist, on-target effects include inhibition of smooth muscle contraction (e.g., in the gastrointestinal tract, bronchioles) and reduced glandular secretions (e.g., saliva, gastric acid)[3]. In the central nervous system, M3 receptors are involved in various functions, and antagonism could have neurological effects.

  • On-Target Effects (Dopamine D2/D3 Antagonists): For the user's original interest, D2/D3 antagonists are used to modulate dopaminergic signaling. On-target effects can include alterations in motor function, motivation, and reward pathways. High D2 receptor occupancy is associated with extrapyramidal symptoms (EPS)[7][8].

  • Off-Target Effects: Any small molecule can potentially bind to unintended targets. For this compound, it is crucial to consult literature for any reported cross-reactivity with other muscarinic receptor subtypes (M1, M2, M4, M5) or other GPCRs. Similarly, dopamine antagonists may have affinities for other receptors (e.g., serotonin, adrenergic) that can lead to side effects.

II. Troubleshooting Guide: In Vivo Delivery Issues

This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments.

Issue 1: Compound Precipitation or Poor Solubility in Vehicle

  • Symptoms:

    • Difficulty dissolving the compound in the chosen vehicle.

    • Visible particulates in the formulation.

    • Precipitation after addition of an aqueous component (e.g., saline) or upon cooling.

    • Inconsistent or lower-than-expected efficacy in animal models.

  • Possible Causes:

    • The compound has low intrinsic aqueous solubility.

    • The chosen vehicle is inappropriate for the compound's physicochemical properties.

    • The concentration of the compound exceeds its solubility limit in the final formulation.

  • Solutions & Optimization:

    • Vehicle Optimization: For hydrophobic compounds, single aqueous vehicles are often insufficient. A multi-component system is recommended.

    • Utilize Co-solvents and Surfactants: A common and effective approach is to use a mixture of co-solvents to improve solubility.

    • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the vehicle can significantly enhance solubility. Ensure the final pH is physiologically compatible.

III. Data Presentation & Experimental Protocols

Physicochemical Properties of this compound Hydrochloride
PropertyValueSource
Molecular Weight 351.83 g/mol [2]
Formula C₁₇H₂₁N₃O₃·HCl[2]
Max Solubility (Water) 50 mM (~17.6 mg/mL)[2]
Max Solubility (DMSO) 100 mM (~35.2 mg/mL)[2]
Purity ≥98%[2]
Storage Desiccate at +4°C[2]
Commonly Used Vehicles for In Vivo Delivery of Hydrophobic Small Molecules
Vehicle CompositionProsConsBest For
10% DMSO, 40% PEG400, 50% Saline Good solubilizing power for many compounds. Generally well-tolerated for IP/IV routes.DMSO can have biological effects and may cause irritation at higher concentrations.Initial screening, IP, IV injections.
5% DMSO, 5% Solutol HS 15, 90% Saline Solutol is an effective non-ionic solubilizer. Lower DMSO concentration.Can cause hypersensitivity reactions in some models. More viscous.IV injections, sensitive models.
10% Tween 80 in Saline Simple two-component system. Widely used.Can cause mast cell degranulation and anaphylactoid reactions. Potential for hemolysis.Oral gavage, IP injections (with caution).
Carboxymethylcellulose (CMC) Suspension Good for oral dosing. Allows for sustained release.Not suitable for IV injection. Requires careful homogenization to ensure uniform dosing.Oral gavage, subcutaneous injections.
Detailed Protocol: Preparation of a DMSO/PEG400/Saline Vehicle

This protocol is a standard starting point for formulating a hydrophobic compound for intraperitoneal (IP) or intravenous (IV) injection.

  • Calculate Required Volumes: Determine the final desired concentration of your compound and the total volume needed for your experiment. For a final formulation of 10% DMSO, 40% PEG400, and 50% sterile saline :

    • Volume of DMSO = Total Volume x 0.10

    • Volume of PEG400 = Total Volume x 0.40

    • Volume of Saline = Total Volume x 0.50

  • Initial Dissolution:

    • In a sterile microcentrifuge tube or vial, add the required volume of DMSO.

    • Add the pre-weighed powder of your compound (e.g., this compound) to the DMSO.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication in a water bath may be necessary to aid dissolution.

  • Addition of Co-solvent:

    • Add the required volume of PEG400 to the DMSO/compound solution.

    • Vortex until the solution is clear and homogeneous.

  • Final Formulation:

    • Slowly add the sterile saline to the mixture while vortexing or stirring continuously . This is a critical step to prevent the compound from precipitating out of the solution.

    • Visually inspect the final formulation. It must be a clear, particle-free solution. If any cloudiness or precipitation occurs, the formulation is not suitable for injection.

  • Administration:

    • Use the formulation immediately or store it as recommended based on the compound's stability. For many compounds, fresh preparation is ideal.

    • Administer the appropriate volume to the animal based on its body weight and the desired dose (mg/kg).

IV. Mandatory Visualizations

Signaling Pathways

muscarinic_m3_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M3R Muscarinic M3 Receptor (Gq-coupled) ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Blocks PLC Phospholipase C (PLC) M3R->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Response PKC->Response dopamine_d2_pathway cluster_cell Cell Membrane cluster_cytosol Cytosol Dopamine Dopamine D2R Dopamine D2 Receptor (Gi-coupled) Dopamine->D2R Binds & Activates Antagonist D2/D3 Antagonist Antagonist->D2R Blocks AC Adenylyl Cyclase (AC) D2R->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Reduces Production PKA Protein Kinase A (PKA) AC->PKA Leads to Reduced Activity ATP->cAMP cAMP->PKA Activates Response Inhibition of Downstream Signaling PKA->Response troubleshooting_workflow start Start: In Vivo Experiment with Small Molecule issue Issue Encountered: Inconsistent Results or Lack of Efficacy start->issue check_formulation Check Formulation: Is it clear and particle-free? issue->check_formulation reformulate Reformulate: 1. Check calculations 2. Use fresh compound/solvents 3. Sonicate to aid dissolution check_formulation->reformulate No check_dose Review Dose & Route: Is the dose appropriate? Is the route optimal? check_formulation->check_dose Yes reformulate->check_formulation change_vehicle Optimize Vehicle: - Try co-solvents (PEG400) - Add surfactant (Tween 80) - Adjust pH reformulate->change_vehicle Still Fails change_vehicle->check_formulation dose_response Perform Dose-Response Study check_dose->dose_response Unsure/No success Proceed with Experiment check_dose->success Yes pk_study Consider Pharmacokinetic Study: Measure plasma/brain exposure dose_response->pk_study pk_study->success

References

Navigating the Nuances of DAU 5884: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the muscarinic receptor antagonist, DAU 5884. While widely recognized as a potent M3 receptor antagonist, emerging data reveals a more complex pharmacological profile for this compound, which can lead to conflicting or unexpected experimental results. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental context to help researchers interpret their findings accurately.

The primary source of potential conflicting data arises from the "multi-target" nature of this compound. While it exhibits high affinity for the M3 muscarinic receptor, it also binds with significant affinity to other muscarinic receptor subtypes (M1, M2, and M4) and even the dopamine D2 receptor.[1] This lack of absolute selectivity means that the observed physiological or cellular effects of this compound may not be solely attributable to M3 receptor blockade.

Quantitative Data Summary: Receptor Binding Affinities of this compound

The following table summarizes the binding affinities (expressed as pKi values) of this compound for various receptors. A higher pKi value indicates a stronger binding affinity.

Receptor SubtypepKi Value (Mean ± SEM)Reference
Muscarinic M19.4 ± 0.04[1]
Muscarinic M27.4 ± 0.05[1]
Muscarinic M38.8 ± 0.03[1]
Muscarinic M48.5 ± 0.02[1]
Dopamine D2Mentioned as an off-target[1]

Troubleshooting Guide & FAQs

This section addresses common issues and questions that may arise during experiments with this compound, particularly when data appears inconsistent with its primary classification as an M3 antagonist.

Q1: We are using this compound to block M3 receptor-mediated smooth muscle contraction, but we are observing incomplete inhibition compared to other M3 antagonists. Why might this be?

A: This could be due to the compound's activity at other muscarinic receptor subtypes present in the tissue. For example, in some smooth muscles, both M2 and M3 receptors contribute to contraction. While M3 receptor activation directly causes contraction, M2 receptor stimulation can inhibit relaxation pathways.[2][3] this compound's lower affinity for M2 receptors compared to its M3 affinity might result in a complex functional outcome that differs from more selective M3 antagonists.[1]

Troubleshooting Steps:

  • Comparative Pharmacology: Compare the effects of this compound with a more M3-selective antagonist, such as darifenacin, and a non-selective antagonist, like tolterodine, in your experimental setup.[4][5] This will help to dissect the contribution of different muscarinic receptor subtypes to the observed effect.

  • Receptor Expression Analysis: If possible, characterize the expression levels of M1, M2, and M3 receptors in your tissue or cell model using techniques like qPCR or western blotting.

Q2: In our neuronal cell culture, this compound is producing an unexpected excitatory effect. Isn't it supposed to be an antagonist?

A: This is a plausible scenario given this compound's high affinity for the M1 muscarinic receptor (pKi = 9.4).[1] M1 receptors are predominantly expressed in the central nervous system and are known to be involved in neuronal excitation.[6][7] If your neuronal culture expresses a significant population of M1 receptors, the antagonistic effect on any present M3 receptors might be masked or even superseded by a functional outcome related to its interaction with M1 receptors. While this compound is an antagonist, its binding to M1 receptors could disrupt the normal tonic activity of acetylcholine, leading to complex network effects that manifest as excitation.

Troubleshooting Steps:

  • Selective Antagonists: Use a selective M1 antagonist (e.g., pirenzepine) in parallel with this compound to see if the excitatory effect is blocked.

  • Functional Assays: Conduct functional assays that can differentiate between M1 and M3 signaling pathways. For example, M1 receptors typically couple to Gq/11, leading to an increase in intracellular calcium, which can be measured using calcium imaging.

Q3: We are studying dopamine release in the striatum and found that this compound alters the release profile. How is this possible if it's a muscarinic antagonist?

A: The review by Farar and Myslivecek (2022) indicates that this compound has off-target effects at the dopamine D2 receptor.[1] Dopamine D2 receptors are prominently expressed in the striatum and act as autoreceptors on dopaminergic neurons, inhibiting dopamine release.[8][9][10][11] If this compound is acting as an antagonist at these D2 autoreceptors, it would block this inhibitory feedback loop, leading to an increase in dopamine release.

Troubleshooting Steps:

  • Selective D2 Antagonist: Compare the effect of this compound with a selective D2 receptor antagonist (e.g., sulpiride) to see if they produce similar effects on dopamine release.

  • Microdialysis Experiments: Utilize in vivo microdialysis in animal models to measure real-time changes in striatal dopamine levels in the presence of this compound.[8][9][10][11]

Experimental Protocols: Key Methodologies

To aid in the design and interpretation of your experiments, we provide an overview of key methodologies.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is essential for determining the binding affinity of a compound for different receptor subtypes.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for M1, M2, M3, and M4 muscarinic receptors.

  • Materials:

    • Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, or M4).

    • Radioligand (e.g., [3H]-N-methylscopolamine, a non-selective muscarinic antagonist).

    • This compound and a non-labeled non-selective antagonist (for determining non-specific binding, e.g., atropine).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • In a parallel set of wells, incubate the membranes with the radioligand and a high concentration of a non-labeled antagonist to determine non-specific binding.

    • Incubate at room temperature to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Analyze the data using non-linear regression to determine the IC50 of this compound, from which the Ki can be calculated using the Cheng-Prusoff equation.

Airway Smooth Muscle Contraction Assay

This functional assay is commonly used to assess the effects of muscarinic antagonists on M3-mediated smooth muscle contraction.

  • Objective: To measure the potency of this compound in inhibiting acetylcholine-induced contraction of airway smooth muscle.

  • Materials:

    • Isolated tracheal rings from a suitable animal model (e.g., guinea pig, rat).

    • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Isometric force transducer.

    • Acetylcholine (agonist).

    • This compound.

  • Procedure:

    • Mount the tracheal rings in the organ baths under a resting tension.

    • Allow the tissues to equilibrate.

    • Construct a cumulative concentration-response curve to acetylcholine to determine the baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a specific concentration of this compound for a predetermined time.

    • Re-run the cumulative concentration-response curve to acetylcholine in the presence of this compound.

    • The rightward shift in the concentration-response curve is used to calculate the antagonist's potency (pA2 value).

Visualizing the Complexity: Signaling Pathways and Experimental Workflows

To further clarify the potential for conflicting data, the following diagrams illustrate the relevant signaling pathways and a hypothetical experimental workflow.

Muscarinic Receptor Signaling Pathways cluster_M1_M3 M1/M3 Receptor Signaling (Gq/11) cluster_M2_M4 M2/M4 Receptor Signaling (Gi/o) M1_M3 M1/M3 Gq Gq/11 M1_M3->Gq ACh PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction_Secretion Smooth Muscle Contraction, Glandular Secretion Ca_release->Contraction_Secretion PKC->Contraction_Secretion M2_M4 M2/M4 Gi Gi/o M2_M4->Gi ACh AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation_Inhibition Smooth Muscle Relaxation, Neuronal Inhibition PKA->Relaxation_Inhibition DAU5884 This compound DAU5884->M1_M3 High Affinity Antagonist DAU5884->M2_M4 Lower Affinity Antagonist

Caption: Signaling pathways of M1/M3 and M2/M4 muscarinic receptors.

Experimental Workflow and Potential for Conflicting Data cluster_experiment Experimental Design cluster_interpretation Data Interpretation Tissue_Selection Tissue/Cell Selection Expected Expected M3 Antagonism (e.g., smooth muscle relaxation) Tissue_Selection->Expected High M3, Low M1/M2/M4 Conflicting Conflicting Data (e.g., neuronal excitation, dopamine release) Tissue_Selection->Conflicting Mixed Receptor Population (e.g., CNS, heart) Antagonist_Choice Choice of Antagonist Antagonist_Choice->Expected This compound in M3-dominant system Antagonist_Choice->Conflicting This compound vs. Selective Antagonist Agonist_Concentration Agonist Concentration Agonist_Concentration->Expected Optimal for M3 activation Agonist_Concentration->Conflicting Supraphysiological, activating lower affinity receptors Assay_Type Functional Assay Assay_Type->Expected Contraction Assay Assay_Type->Conflicting Calcium Imaging in Neurons

Caption: Factors in experimental design influencing data interpretation for this compound.

By considering the multi-target profile of this compound and carefully designing experiments with appropriate controls, researchers can avoid misinterpretation of their data and gain a more accurate understanding of the compound's effects in their specific system. This technical support center serves as a living document and will be updated as new research on this compound becomes available.

References

Validation & Comparative

DAU 5884 vs. 4-DAMP: A Comparative Analysis of M3 Muscarinic Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, the selection of a specific antagonist for the M3 muscarinic acetylcholine receptor (mAChR) is a critical decision. Both DAU 5884 and 4-diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) are recognized as potent antagonists of the M3 receptor, a G-protein coupled receptor (GPCR) pivotal in mediating smooth muscle contraction, glandular secretion, and various central nervous system functions. This guide provides an objective comparison of their binding affinities, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate tool for your research needs.

M3 Receptor Binding Affinity: A Quantitative Comparison

The binding affinity of a ligand for its receptor is a key determinant of its potency. This is often expressed as the inhibitor constant (Ki), the concentration of an inhibitor required to occupy 50% of the receptors in the absence of the ligand, or as a pKi value (the negative logarithm of the Ki). Another common measure, particularly from functional assays, is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a doubling of the agonist concentration to elicit the same response. For a competitive antagonist, the pA2 value is theoretically equal to the pKi.

The available data indicates that both this compound and 4-DAMP exhibit high affinity for the M3 muscarinic receptor.

CompoundReceptorSpecies/TissueAffinity MetricValue
This compoundM3Not SpecifiedpKi8.8 ± 0.03
4-DAMPM3Human ColonpA29.09 - 9.41
4-DAMPM3Rat Parotid GlandKi0.85 nM
4-DAMPM3Not SpecifiedKD7.2 nM

Note: Higher pKi and pA2 values, and lower Ki and KD values, indicate higher binding affinity.

Experimental Protocols

The determination of binding affinities for these compounds relies on established pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Binding Assay

This technique is employed to determine the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Objective: To determine the inhibitor constant (Ki) of this compound or 4-DAMP for the M3 muscarinic receptor.

Materials:

  • Cell membranes expressing the M3 muscarinic receptor.

  • Radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]NMS).

  • Unlabeled competing ligand (this compound or 4-DAMP).

  • Assay buffer (e.g., phosphate-buffered saline).

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competing ligand (this compound or 4-DAMP).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with scintillation fluid, and the amount of radioactivity is quantified using a liquid scintillation counter.

  • Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Schild Analysis

This method is used to characterize the nature of antagonism (i.e., competitive vs. non-competitive) and to determine the pA2 value of an antagonist from functional experiments.

Objective: To determine the pA2 value for 4-DAMP at the M3 muscarinic receptor.

Materials:

  • Isolated tissue preparation expressing M3 receptors (e.g., guinea pig ileum, human colon circular muscle).

  • Organ bath system with physiological salt solution.

  • Muscarinic agonist (e.g., carbachol).

  • Muscarinic antagonist (4-DAMP).

Procedure:

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve for the agonist (e.g., carbachol) is generated in the isolated tissue preparation.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist (4-DAMP) for a predetermined period to allow for equilibration.

  • Second Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

  • Repeat with Different Antagonist Concentrations: Steps 2 and 3 are repeated with at least two other concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 in its absence) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. For a competitive antagonist, this plot should be a straight line with a slope of 1. The pA2 value is the x-intercept of this line.[1][2]

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor primarily signals through the Gq alpha subunit of the heterotrimeric G protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increased intracellular Ca2+ and DAG together activate protein kinase C (PKC), leading to various cellular responses.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Substrates

M3 Muscarinic Receptor Signaling Pathway

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the logical flow of a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound or 4-DAMP.

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare M3 Receptor- Expressing Membranes Incubate Incubate Membranes, Radioligand, and Competitor Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [3H]NMS) Radioligand->Incubate Competitor Prepare Serial Dilutions of Unlabeled Competitor (this compound or 4-DAMP) Competitor->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters to Remove Non-specific Binding Filter->Wash Count Quantify Radioactivity (Scintillation Counting) Wash->Count Plot Plot % Inhibition vs. Competitor Concentration Count->Plot IC50 Determine IC50 Value Plot->IC50 ChengPrusoff Calculate Ki using Cheng-Prusoff Equation IC50->ChengPrusoff

Radioligand Binding Assay Workflow

References

Validating M3 Muscarinic Receptor Antagonism: A Comparative Guide Featuring DAU 5884

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of a drug's mechanism of action is paramount. This guide provides a comparative overview of the validation of M3 muscarinic acetylcholine receptor (M3-R) antagonism, with a focus on the potent antagonist DAU 5884. We will explore the use of knockout models as a gold standard for target validation and compare this compound with other M3-R antagonists, supported by experimental data and detailed protocols.

The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor, plays a crucial role in mediating smooth muscle contraction, glandular secretion, and various central nervous system functions. Its involvement in pathological conditions such as chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome has made it a key target for therapeutic intervention. Consequently, the development and validation of selective M3-R antagonists are of significant interest.

The Gold Standard: Knockout Models for Target Validation

The most definitive method to validate the in vivo mechanism of action of a selective antagonist is through the use of knockout (KO) animal models. In these models, the gene encoding the target receptor is deleted, rendering the animal unresponsive to agonists that act exclusively through that receptor. By comparing the physiological or pharmacological effects of an antagonist in wild-type (WT) animals versus their KO littermates, researchers can unequivocally demonstrate that the antagonist's effects are mediated through its intended target. If an antagonist elicits a response in WT animals but has no effect in KO animals, it provides strong evidence for its on-target activity.

One example of this approach is the validation of the M3-R antagonist darifenacin. Studies have shown that darifenacin attenuates odor-induced responses in olfactory sensory neurons from wild-type mice, but has no effect on neurons from M3-R null mice, confirming its M3-R-mediated mechanism in this context.[1][2]

This compound: A Potent M3 Muscarinic Receptor Antagonist

This compound is recognized as a potent and selective M3 muscarinic receptor antagonist.[3] It has been utilized in research to inhibit methacholine-dependent effects on cell proliferation and muscle contractility. While direct validation of this compound using M3 knockout models is not extensively documented in publicly available literature, its pharmacological profile in vitro and in native tissues strongly supports its M3-R antagonistic action.

Comparative Quantitative Data

To objectively compare this compound with other M3 antagonists, it is essential to examine their binding affinities (Ki) and functional potencies (IC50 or pA2). The following table summarizes available data for this compound and other notable M3 antagonists. It is important to note that these values are often determined under different experimental conditions and should be interpreted with caution.

AntagonistReceptor SubtypeAssay TypeTest SystempKi / pA2 / pIC50Reference
This compound M3FunctionalBovine Tracheal Smooth Muscle-[4]
DarifenacinM3BindingHuman recombinant (CHO cells)8.9[5]
DarifenacinM2BindingHuman recombinant (CHO cells)7.0[5]
ZamifenacinM3FunctionalGuinea Pig Ileum9.27[6]
ZamifenacinM2FunctionalGuinea Pig Atria7.12[6]
4-DAMPM3FunctionalM3-KO Mouse Ileum-[7]
MethoctramineM2FunctionalM2-KO Mouse Ileum7.4[8]

Experimental Protocols

The validation of M3 antagonism relies on robust and well-defined experimental protocols. Below are methodologies for key experiments.

M3 Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor involves its coupling to Gq/11 proteins. Upon agonist binding, this G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ is a key event that triggers downstream cellular responses such as smooth muscle contraction.

M3_Signaling_Pathway ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R binds Gq11 Gq/11 M3R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_cyto Ca2+ (intracellular) ER->Ca2_cyto releases Ca2_ER Ca2+ Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_cyto->Response triggers PKC->Response modulates

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Workflow for Knockout Model Validation

This workflow outlines the key steps in validating an M3 antagonist using M3 knockout mice.

Knockout_Validation_Workflow start Start breeding Breed Heterozygous M3+/- Mice start->breeding genotyping Genotype Offspring (WT, Heterozygous, KO) breeding->genotyping tissue_prep Isolate Target Tissue (e.g., Ileum, Bladder) genotyping->tissue_prep exp_setup Mount Tissues in Isolated Organ Baths tissue_prep->exp_setup agonist_cr Generate Agonist (Carbachol) Dose-Response Curve exp_setup->agonist_cr antagonist_pre Pre-incubate with Antagonist (e.g., this compound) or Vehicle agonist_cr->antagonist_pre agonist_cr_post Repeat Agonist Dose-Response Curve antagonist_pre->agonist_cr_post analysis Data Analysis: Compare shifts in EC50 between WT and KO agonist_cr_post->analysis conclusion Conclusion: Validate M3-mediated antagonism analysis->conclusion

Caption: Experimental Workflow for M3 Antagonist Validation using Knockout Models.

Isolated Tissue Bath Experiments for Smooth Muscle Contraction

A standard method to assess M3 receptor function is to measure the contractile response of isolated smooth muscle preparations.

Protocol:

  • Tissue Preparation: Tissues such as the ileum or urinary bladder are isolated from wild-type and M3 knockout mice.[8] Longitudinal smooth muscle strips are carefully dissected in physiological salt solution (e.g., Tyrode's solution).

  • Mounting: The tissue strips are mounted in an organ bath containing physiological salt solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.[9][10] One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period, with periodic washes.

  • Agonist-Induced Contraction: A cumulative concentration-response curve is generated by adding increasing concentrations of a muscarinic agonist, such as carbachol, to the organ bath.[8]

  • Antagonist Evaluation: After washing out the agonist, the tissues are incubated with the M3 antagonist (e.g., this compound) or vehicle for a defined period.

  • Repeat Agonist Challenge: The agonist concentration-response curve is repeated in the presence of the antagonist.

  • Data Analysis: The potency of the antagonist is determined by the rightward shift of the agonist dose-response curve. In tissues from M3 knockout mice, a selective M3 antagonist is expected to produce no significant shift.

Conclusion

The validation of M3 muscarinic receptor antagonism is crucial for the development of targeted therapies. While this compound is a well-established potent and selective M3 antagonist based on in vitro data, its definitive in vivo validation through M3 knockout models is not yet prominently featured in the scientific literature. The use of such models, as demonstrated with other antagonists like darifenacin, remains the gold standard for confirming on-target activity. This guide provides a framework for understanding and conducting such validation studies, emphasizing the importance of comparative quantitative data and robust experimental protocols. Further research employing M3 knockout mice would be invaluable to unequivocally confirm the M3-mediated effects of this compound in vivo.

References

Head-to-Head In Vitro Comparison of M3 Muscarinic Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of various M3 muscarinic acetylcholine receptor (M3R) antagonists. The data presented herein has been compiled from multiple studies to offer an objective overview of their performance, focusing on binding affinity, functional potency, and selectivity. Detailed experimental methodologies and signaling pathway diagrams are included to support data interpretation and future research endeavors.

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating various physiological functions, including smooth muscle contraction, glandular secretion, and modulation of neurotransmitter release.[1][2] Upon activation by acetylcholine, the M3R primarily couples to Gq/11 proteins, initiating a canonical signaling cascade.[1][3][4][5] This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3] This signaling cascade ultimately leads to various cellular responses.[3]

M3_Signaling_Pathway M3 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq/11 M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Cellular Response (e.g., Contraction, Secretion) Ca2->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Comparative Performance of M3 Antagonists

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (pA2 or pKB) of several M3 antagonists. The data is collated from various sources, and experimental conditions may vary between studies.

AntagonistReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (pA2/pKB)Selectivity (M3 vs. M2)Reference(s)
Darifenacin Human m30.88.8 (pA2)~15-32 fold[6][7]
Human m212.07.3 (pA2)[6]
Oxybutynin Human m32.08.1 (pA2)Non-selective[6]
Human m210.08.1 (pA2)[6]
Tolterodine Human m32.57.8 (pA2)Weakly M2-selective[6]
Human m20.48.6 (pA2)[6]
Atropine Human m30.58.0 (pA2)Non-selective[6]
Human m20.18.7 (pA2)[6]
Tiotropium Human M3~1.0-~1.5 fold[8]
Human M2~0.7-[8]
Zamifenacin Human m3High affinity-High M3 selectivity[7][9]
Revatropate Guinea pig M3--~50-fold (vs. M2)[10]
(-)-2a Guinea pig M3-10.33 (pA2)High M3 selectivity[11]

Experimental Methodologies

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of an antagonist for its receptor. A common approach involves competition binding experiments.

Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled antagonists by measuring their ability to displace a radiolabeled ligand from the M3 receptor.

Typical Protocol:

  • Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the M3 muscarinic receptor.[12] Chinese Hamster Ovary (CHO) cells or Sf9 insect cells are often used for expressing cloned human muscarinic receptors.[7][12]

  • Radioligand: A commonly used radioligand is [N-methyl-³H]scopolamine methyl chloride ([³H]NMS), a non-selective muscarinic antagonist.[6][7][13]

  • Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled antagonist.[13]

  • Equilibrium: The incubation is carried out for a sufficient duration to reach equilibrium (e.g., 1-5 hours at 30°C).[12]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.[13][14]

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Membranes Membrane Preparation (with M3 Receptors) Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [³H]NMS) Radioligand->Incubation Antagonist Unlabeled Antagonist (Varying Concentrations) Antagonist->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Caption: Workflow for a Radioligand Binding Assay.

Functional Assays

Functional assays measure the ability of an antagonist to inhibit the cellular response induced by an agonist. This provides a measure of the antagonist's potency (e.g., pA2 or pKB).

1. Phosphoinositide Turnover Assay

Objective: To determine the functional potency of antagonists by measuring their ability to inhibit agonist-induced accumulation of inositol phosphates (IPs), a downstream product of M3 receptor activation.[6]

Typical Protocol:

  • Cell Culture: Cells expressing the M3 receptor (e.g., CHO-m3 cells) are cultured.[6]

  • Labeling: Cells are labeled overnight with [³H]myo-inositol, which is incorporated into the cell membrane as phosphoinositides.

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist for a specific period.

  • Agonist Stimulation: An agonist (e.g., carbachol) is added to stimulate the M3 receptors, leading to the production of [³H]inositol phosphates.[15]

  • Extraction: The reaction is terminated, and the accumulated [³H]inositol phosphates are extracted.

  • Quantification: The amount of [³H]inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The concentration-response curves for the agonist in the presence of different antagonist concentrations are plotted. The pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve, is calculated using a Schild plot analysis.[15]

2. Calcium Flux Assay

Objective: To measure the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.[16]

Typical Protocol:

  • Cell Culture: Cells expressing the M3 receptor are grown.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Antagonist Pre-incubation: Cells are pre-incubated with various concentrations of the antagonist.

  • Agonist Stimulation: An agonist is added to stimulate the M3 receptors, causing a release of intracellular calcium and an increase in fluorescence.[16]

  • Measurement: The change in fluorescence is measured over time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The inhibitory effect of the antagonist on the agonist-induced calcium response is quantified, and the IC50 is determined.

Conclusion

The in vitro characterization of M3 antagonists reveals a range of affinities, potencies, and selectivities. Compounds like darifenacin and zamifenacin exhibit notable selectivity for the M3 receptor over the M2 subtype, which can be advantageous in minimizing off-target effects, such as those on cardiac function.[2][10] In contrast, older antagonists like atropine and oxybutynin are generally non-selective.[6][9] The choice of an appropriate M3 antagonist for research or therapeutic development will depend on the desired pharmacological profile. The experimental protocols outlined in this guide provide a foundation for conducting head-to-head comparisons and for the discovery and characterization of novel M3 receptor modulators.

References

Cross-Validation of Muscarinic M3 Receptor Blockade: A Comparative Analysis of the Pharmacological Antagonist DAU 5884 and Genetic Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

Published for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two key methodologies for studying the function of the muscarinic M3 acetylcholine receptor (M3R): pharmacological antagonism using the selective antagonist DAU 5884, and genetic suppression via gene knockdown or knockout. Understanding the concordance and potential differences between these approaches is critical for validating drug targets and interpreting experimental outcomes in drug development.

The muscarinic M3 receptor, a G-protein coupled receptor (GPCR) encoded by the CHRM3 gene, is a crucial mediator of parasympathetic nervous system functions. It is prominently expressed in smooth muscle, glandular tissues, and the central nervous system. Its activation by acetylcholine triggers a cascade of intracellular signaling, primarily through the Gq/11 pathway, leading to physiological responses such as smooth muscle contraction, glandular secretion, and regulation of cell proliferation. Given its widespread physiological roles, the M3R is a significant target for therapeutic intervention in conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and certain cancers.

This guide cross-validates the effects attributed to the M3R by comparing the outcomes of its inhibition by the selective antagonist this compound with the phenotypes observed following genetic knockdown or knockout of the CHRM3 gene.

Data Presentation: Pharmacological vs. Genetic Inhibition of M3R

The following tables summarize the quantitative effects of M3R inhibition through pharmacological blockade and genetic knockdown/knockout across key physiological functions.

Physiological Effect Pharmacological Inhibition (this compound) Genetic Knockdown/Knockout (CHRM3-/-) References
Smooth Muscle Contraction Inhibits methacholine-dependent muscle contractility.[1]Cholinergic agonist-induced contractions are abolished in ileal and detrusor smooth muscle of M2/M3 double knockout mice.[2][1][2]
Cell Proliferation Antagonizes synergistic proliferation of airway smooth muscle cells induced by muscarinic agonists in combination with growth factors.[3]Knockdown of M3R via shRNA inhibits proliferation, causes G2/M cell cycle arrest, and induces apoptosis in human gastric cancer cells.[4][3][4]
Glandular Secretion (Salivation) Not explicitly quantified in available literature. However, as a selective M3 antagonist, it is expected to inhibit salivation.Pilocarpine-induced salivation is abolished at low doses (1 mg/kg) and significantly reduced at higher doses in M3R knockout mice compared to wild-type.[3][5][6][7][3][5][6][7]

Mandatory Visualizations

The following diagrams illustrate the M3 receptor signaling pathway and the logical workflow for cross-validating pharmacological and genetic interventions.

M3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds & Activates DAU5884 This compound DAU5884->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Secretion Glandular Secretion Ca_release->Secretion Proliferation Cell Proliferation PKC->Proliferation

M3 Muscarinic Receptor Signaling Pathway

Cross_Validation_Workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_pharma Pharmacological Arm cluster_genetic Genetic Arm cluster_conclusion Conclusion Hypo Hypothesis: Compound X acts via Target Y to produce Effect Z Pharma Treat cells/animal with Compound X (e.g., this compound) Hypo->Pharma Genetic Knockdown/Knockout of Target Y (e.g., CHRM3 gene) Hypo->Genetic Pharma_Obs Observe Effect Z Pharma->Pharma_Obs Compare Compare Outcomes Pharma_Obs->Compare Genetic_Obs Observe Phenotype Genetic->Genetic_Obs Genetic_Obs->Compare Conclusion If Effect Z matches Phenotype, hypothesis is validated. Target Y is confirmed. Compare->Conclusion

Cross-Validation Experimental Workflow

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and should be adapted based on the specific cell type or animal model.

In Vitro Smooth Muscle Contraction Assay (Isolated Tissue Bath)

This protocol measures the contractile response of smooth muscle tissue to pharmacological agents.

  • Tissue Preparation: Smooth muscle strips (e.g., from ileum or trachea) are dissected from a model organism (e.g., mouse, guinea pig) and placed in a physiological salt solution (PSS), such as Krebs-Henseleit buffer, aerated with 95% O₂ / 5% CO₂.

  • Mounting: The tissue strip is mounted vertically in an organ bath chamber containing warmed (37°C) and aerated PSS. One end is fixed to a stationary hook, and the other is connected to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a determined optimal passive tension for approximately 60 minutes. The PSS is changed periodically.

  • Viability Check: The tissue's viability is confirmed by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).

  • Experimentation:

    • Agonist Dose-Response: Cumulative concentrations of a muscarinic agonist (e.g., carbachol, methacholine) are added to the bath to generate a concentration-response curve.

    • Antagonist Inhibition: To test the effect of this compound, tissues are pre-incubated with the antagonist for a set period before repeating the agonist concentration-response curve. The rightward shift in the curve indicates competitive antagonism.

  • Data Analysis: The force of contraction is recorded continuously. Data are often expressed as a percentage of the maximal contraction induced by KCl. For antagonists, a Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cells (e.g., airway smooth muscle cells, cancer cell lines) are seeded into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds. This may include a growth factor (e.g., PDGF), a muscarinic agonist (e.g., methacholine), and/or an antagonist (this compound) at various concentrations. For genetic knockdown experiments, cells previously transfected with siRNA or shRNA against CHRM3 are used.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well (final concentration typically 0.5 mg/mL), and the plate is incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells. Results are often expressed as a percentage of the control (untreated) cells.

In Vivo Salivary Secretion Assay

This protocol measures the amount of saliva produced in an animal model in response to a secretagogue.

  • Animal Preparation: Mice (e.g., M3R knockout and wild-type controls) are anesthetized. Body weight is recorded.

  • Secretagogue Administration: A muscarinic agonist, pilocarpine, is injected intraperitoneally (e.g., 1 mg/kg) to stimulate salivation.

  • Saliva Collection: Pre-weighed cotton balls or absorbent swabs are placed in the oral cavity of the mouse immediately after injection. Saliva is collected for a fixed period (e.g., 15-30 minutes).

  • Measurement: After the collection period, the cotton balls/swabs are removed and weighed again. The difference between the wet and dry weight represents the total amount of saliva secreted.

  • Data Analysis: Saliva production is typically normalized to the animal's body weight and expressed as mg of saliva per gram of body weight.

Comparative Analysis and Conclusion

The experimental data derived from pharmacological blockade with this compound and genetic knockdown of the CHRM3 gene show a high degree of concordance, providing strong cross-validation for the role of the M3 muscarinic receptor in key physiological processes.

  • On Smooth Muscle Contraction: The complete abolition of cholinergic-induced contraction in the smooth muscle of M2/M3 double knockout mice demonstrates the essential role of these receptors.[2] The inhibitory action of this compound aligns with the M3 receptor's critical function in initiating the contractile signaling cascade.[1]

  • On Cell Proliferation: Studies using this compound were instrumental in identifying the M3 receptor as the mediator of synergistic proliferation in airway smooth muscle cells.[3] This is strongly corroborated by genetic studies where M3R knockdown directly inhibits cell proliferation and induces apoptosis in cancer cells, confirming the receptor's role in mitogenic signaling.[4]

  • On Glandular Secretion: The phenotype of M3R knockout mice, which exhibit profound hyposalivation, is one of the most striking pieces of evidence for the M3 receptor's function.[3][5][6][7] While specific quantitative data for this compound on salivation is not detailed here, its known M3 selectivity implies it would produce a similar, dose-dependent inhibition of secretion, a principle upon which many anticholinergic drugs operate.

References

A Comparative Analysis of DAU 5884 and Other Anticholinergics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anticholinergic agent DAU 5884 with other established muscarinic receptor antagonists. The information presented is intended to support research and development efforts in pharmacology and drug discovery by offering a quantitative comparison of binding affinities, outlining relevant experimental methodologies, and visualizing key concepts.

Overview of this compound

This compound is recognized as a potent and selective antagonist of the muscarinic M3 acetylcholine receptor.[1] Its primary mechanism of action involves blocking the effects of acetylcholine at these receptors, which are crucial in mediating smooth muscle contraction, particularly in the airways, and glandular secretion. This selectivity profile suggests its potential therapeutic application in conditions characterized by M3 receptor overactivity.

Comparative Binding Affinity of Anticholinergics

The binding affinity of an antagonist to its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the binding affinities (pKi and Ki values) of this compound and other commonly used anticholinergic drugs—atropine, scopolamine, and tiotropium—for the five muscarinic receptor subtypes (M1-M5).

DrugM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound pKi: 9.4[2]-pKi: 8.8[2]--
Atropine Ki: 1.27 nM[3]Ki: 3.24 nM[3]Ki: 2.21 nM[3]Ki: 0.77 nM[3]Ki: 2.84 nM[3]
pKi: ~9.0pKi: ~8.5pKi: ~8.7pKi: ~9.1pKi: ~8.6
Scopolamine Ki: ~0.4 nMKi: ~1.0 nMKi: ~0.7 nMKi: ~1.0 nMKi: ~2.1 nM
pKi: ~9.4pKi: ~9.0pKi: ~9.2pKi: ~9.0pKi: ~8.7
Tiotropium Similar affinity across M1-M3Similar affinity across M1-M3High affinity, slow dissociation[4][5]Similar affinity to M1-M3Similar affinity to M1-M3

Note: Ki values for atropine are presented as mean ± standard deviation where available. pKi is the negative logarithm of the Ki value, providing a more direct measure of affinity (a higher pKi indicates higher affinity). Data for scopolamine is derived from multiple sources indicating high affinity across subtypes. Tiotropium is noted for its slow dissociation from M1 and M3 receptors, contributing to its long duration of action.

Experimental Protocols

The quantitative data presented in this guide are typically generated through standardized in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches used to characterize anticholinergic drugs.

Muscarinic Receptor Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

Objective: To quantify the affinity of an unlabeled antagonist (e.g., this compound) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: Typically [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound and other anticholinergics.

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand ([³H]-NMS) and varying concentrations of the unlabeled competitor drug.

  • Equilibrium: The incubation is carried out for a sufficient duration to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the competitor drug (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow_binding_assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Cell Membranes (Expressing M Receptor) incubation Incubation membranes->incubation radioligand Radioligand ([³H]-NMS) radioligand->incubation competitor Competitor Drug (e.g., this compound) competitor->incubation filtration Filtration incubation->filtration Separate bound/ unbound counting Scintillation Counting filtration->counting Measure radioactivity ic50 IC50 Determination counting->ic50 ki Ki Calculation (Cheng-Prusoff) ic50->ki

Fig. 1: Workflow for a radioligand binding assay.
Functional Antagonism Assay (Schild Analysis)

This assay determines the potency of an antagonist in a functional system, often by measuring its ability to inhibit an agonist-induced physiological response.

Objective: To determine the pA2 value of an antagonist, which is a measure of its potency in a functional tissue or cell-based assay.

Materials:

  • Isolated tissue preparation (e.g., guinea pig ileum, trachea) or cells expressing muscarinic receptors.

  • Organ bath or cell culture setup.

  • Muscarinic agonist (e.g., acetylcholine, carbachol).

  • Antagonist (e.g., this compound).

  • Physiological salt solution (e.g., Krebs-Henseleit solution).

  • Transducer and recording system to measure tissue contraction or cellular response.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in an organ bath containing physiological salt solution and allowed to equilibrate.

  • Control Agonist Response: A cumulative concentration-response curve to the agonist is generated to determine the EC50 (the concentration of agonist that produces 50% of the maximal response).

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the antagonist for a predetermined period.

  • Agonist Response in Presence of Antagonist: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Repeat: Steps 3 and 4 are repeated with increasing concentrations of the antagonist.

  • Data Analysis: The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild plot provides the pA2 value.

signaling_pathway_muscarinic_antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (Agonist) M3R M3 Muscarinic Receptor ACh->M3R Binds & Activates Antagonist Antagonist (e.g., this compound) Antagonist->M3R Binds & Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Response Cellular Response (e.g., Contraction) Ca_release->Response

Fig. 2: M3 muscarinic receptor signaling and antagonist action.

Comparative Analysis and Discussion

The available data indicate that this compound is a highly potent antagonist at the M3 muscarinic receptor, with a pKi of 8.8.[2] Interestingly, it exhibits even higher affinity for the M1 receptor (pKi = 9.4).[2] This profile distinguishes it from atropine and scopolamine, which are generally considered non-selective muscarinic antagonists, displaying high affinity across all five receptor subtypes. Tiotropium, while also demonstrating broad affinity, is particularly valued for its slow dissociation kinetics from M1 and M3 receptors, leading to a prolonged duration of action.[4][5]

The high M3 receptor affinity of this compound suggests its potential for therapeutic applications where blockade of M3-mediated smooth muscle contraction is desired, such as in respiratory diseases. Its high M1 affinity may also contribute to its overall pharmacological profile, although the clinical implications of this dual M1/M3 antagonism would require further investigation. The lack of comprehensive data on its affinity for M2, M4, and M5 receptors is a current knowledge gap that needs to be addressed for a complete understanding of its selectivity and potential side-effect profile.

Conclusion

This compound is a potent M3 and M1 muscarinic receptor antagonist. Its high affinity for these subtypes, particularly M3, makes it a valuable research tool and a potential lead compound for the development of new therapeutics. Further studies are warranted to fully elucidate its selectivity profile across all muscarinic receptor subtypes and to evaluate its functional activity in direct comparison with other established anticholinergics in a range of preclinical models. The experimental protocols outlined in this guide provide a framework for conducting such comparative investigations.

References

Benchmarking DAU 5884: A Comparative Guide to Established M3 Muscarinic Receptor Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M3 muscarinic receptor antagonist DAU 5884 with established M3 blockers, tiotropium and darifenacin. The information presented is based on available preclinical data to assist researchers and drug development professionals in evaluating these compounds for their therapeutic potential.

Executive Summary

This compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R). This guide benchmarks its performance against two well-established M3 blockers: tiotropium, a long-acting muscarinic antagonist (LAMA) widely used in the treatment of chronic obstructive pulmonary disease (COPD), and darifenacin, a selective M3 antagonist primarily used for overactive bladder. The comparative analysis is based on their binding affinities and functional potencies as reported in various preclinical studies. While a single head-to-head study directly comparing all three compounds is not available, this guide synthesizes the existing data to provide a comprehensive overview.

Data Presentation

The following tables summarize the quantitative data on the binding affinity and functional potency of this compound, tiotropium, and darifenacin for the M3 muscarinic receptor. It is important to note that the data are compiled from different studies and experimental conditions may vary, which should be considered when making direct comparisons.

Table 1: Comparative Binding Affinity (pKi) for the M3 Muscarinic Receptor

CompoundpKi at M3 ReceptorSelectivity ProfileSource
This compound 8.8 ± 0.03High functional potency at M3, also shows high affinity for M1 (pKi 9.4) and M4 (pKi 8.5) receptors.[1]
Tiotropium High Affinity (pKi not consistently reported)High affinity for all muscarinic receptor subtypes (M1-M5), but exhibits kinetic selectivity for M3 and M1 receptors due to slow dissociation.[2][3][2][3]
Darifenacin 9.1 ± 0.1Selective for M3 over other muscarinic subtypes (e.g., ~59-fold higher affinity for M3 than M2).[4][5][5][6]

Table 2: Comparative Functional Potency (pA2) against M3 Muscarinic Receptor-Mediated Responses

CompoundpA2 ValueFunctional Assay ContextSource
This compound Data not availableInhibits methacholine-dependent effects on cell proliferation and muscle contractility.
Tiotropium 10.4Inhibition of acetylcholine-induced bronchoconstriction in anesthetized dogs.[7][7]
Darifenacin 8.9 (pKi)Inhibition of carbachol-stimulated [3H]-inositol phosphates accumulation in CHO-K1 cells expressing human M3 receptors.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings. Below are representative protocols for determining the binding affinity and functional potency of M3 receptor antagonists.

Radioligand Binding Assay Protocol

Objective: To determine the binding affinity (Ki) of a test compound for the M3 muscarinic receptor.

Materials:

  • Cell membranes expressing the M3 muscarinic receptor (e.g., from CHO-K1 cells).

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

  • Test compounds: this compound, tiotropium, darifenacin.

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of [³H]-NMS and varying concentrations of the test compound.

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient duration (e.g., 2.5 hours) to reach binding equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay Protocol: Inhibition of Acetylcholine-Induced Smooth Muscle Contraction

Objective: To determine the functional potency (pA2) of a test compound in antagonizing M3 receptor-mediated smooth muscle contraction.

Materials:

  • Isolated tissue preparation (e.g., guinea pig trachea or ileum).

  • Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Agonist: Acetylcholine or Methacholine.

  • Test compounds: this compound, tiotropium, darifenacin.

  • Isotonic transducer and data acquisition system.

Procedure:

  • Tissue Preparation: The isolated tissue is mounted in the organ bath and allowed to equilibrate under a resting tension.

  • Control Response: A cumulative concentration-response curve to the agonist (e.g., acetylcholine) is generated to determine the baseline contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of the test compound for a predetermined period.

  • Antagonized Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.

  • Schild Analysis: The dose-ratio (the ratio of the agonist concentration producing a half-maximal response in the presence and absence of the antagonist) is calculated. This procedure is repeated for several antagonist concentrations. The pA2 value is then determined from a Schild plot, which is a linear regression of log(dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

Mandatory Visualization

M3 Muscarinic Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Increases Ca_cyto->PKC Activates Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_cyto->Response Leads to PKC->Response Leads to DAU5884 This compound Tiotropium Darifenacin DAU5884->M3R Blocks

Caption: M3 muscarinic receptor signaling pathway and point of antagonist intervention.

Experimental Workflow for Comparing M3 Blockers

Experimental_Workflow cluster_binding Binding Affinity Assay cluster_functional Functional Potency Assay cluster_data Data Comparison B1 Prepare M3R Membranes B2 Incubate with [³H]-NMS & Test Compound B1->B2 B3 Filter & Wash B2->B3 B4 Measure Radioactivity B3->B4 B5 Calculate IC50 & Ki B4->B5 C1 Compare pKi (Binding Affinity) B5->C1 F1 Mount Isolated Tissue F2 Generate Control Agonist Curve F1->F2 F3 Incubate with Test Compound F2->F3 F4 Generate Antagonized Agonist Curve F3->F4 F5 Schild Analysis (pA2) F4->F5 C2 Compare pA2 (Functional Potency) F5->C2

Caption: Workflow for in vitro benchmarking of M3 receptor antagonists.

Relationship between Binding and Functional Potency

Logical_Relationship Binding Binding Affinity (Ki) Occupancy Receptor Occupancy Binding->Occupancy Determines Functional Functional Potency (pA2) Occupancy->Functional Leads to Efficacy In Vivo Efficacy Functional->Efficacy Predicts

References

The Untapped Synergistic Potential of DAU 5884: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the synergistic potential of therapeutic compounds is paramount. This guide explores the theoretical framework and potential applications for synergistic drug combinations involving DAU 5884, a potent and selective M3 muscarinic receptor antagonist.

While direct experimental evidence detailing the synergistic effects of this compound with other specific compounds remains to be published in the public domain, a thorough understanding of its mechanism of action and the signaling pathways it modulates provides a strong foundation for postulating and investigating potential synergistic combinations. This guide will delve into the pharmacology of M3 receptor antagonists, propose rationales for combination therapies, and provide the necessary conceptual frameworks for future research.

This compound is a research chemical that acts as a potent antagonist of the muscarinic M3 receptor.[1] M3 receptors are G-protein coupled receptors (GPCRs) widely distributed in the body, playing crucial roles in smooth muscle contraction, glandular secretion, and cell proliferation.[2][3][4] By blocking the action of acetylcholine at these receptors, this compound can inhibit these processes.

M3 Receptor Signaling Pathway

The canonical signaling pathway for the M3 muscarinic receptor involves its coupling to the Gq family of G proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response. In smooth muscle cells, this cascade ultimately results in contraction.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Contraction) PKC->Cellular_Response Leads to DAU_5884 This compound DAU_5884->M3_Receptor Blocks Respiratory_Synergy cluster_bronchial_smooth_muscle Bronchial Smooth Muscle Cell cluster_drugs M3_Receptor M3 Receptor Contraction Contraction M3_Receptor->Contraction Beta2_Receptor β2-Adrenoceptor Relaxation Relaxation Beta2_Receptor->Relaxation Bronchodilation Net Effect: Bronchodilation Contraction->Bronchodilation Relaxation->Bronchodilation DAU_5884 This compound (M3 Antagonist) DAU_5884->M3_Receptor Blocks Beta2_Agonist β2-Agonist Beta2_Agonist->Beta2_Receptor Activates Experimental_Workflow Cell_Line_Selection 1. Select Relevant Cell Lines Single_Agent_Titration 2. Single-Agent Dose-Response Assays Cell_Line_Selection->Single_Agent_Titration Combination_Matrix 3. Combination Matrix Assay Single_Agent_Titration->Combination_Matrix Synergy_Analysis 4. Synergy Calculation (e.g., CI, Bliss) Combination_Matrix->Synergy_Analysis Mechanism_Validation 5. Mechanistic Studies (e.g., Western Blot) Synergy_Analysis->Mechanism_Validation In_Vivo_Studies 6. In Vivo Validation Mechanism_Validation->In_Vivo_Studies

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DAU 5884
Reactant of Route 2
Reactant of Route 2
DAU 5884

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.